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  • Product: N-Cyclohexyl-5-hydroxypentanamide
  • CAS: 84996-93-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-5-hydroxypentanamide

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cyclohexyl-5-hydroxypentanamide (CAS No. 84996-93-0).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cyclohexyl-5-hydroxypentanamide (CAS No. 84996-93-0). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies to offer a robust framework for the characterization of this compound. The guide details key physical constants, provides step-by-step experimental protocols for their determination, and presents an analysis of expected spectroscopic data. Our approach is grounded in scientific literature and established laboratory practices to ensure technical accuracy and practical utility.

Introduction

N-Cyclohexyl-5-hydroxypentanamide is a secondary amide featuring a cyclohexyl group attached to the amide nitrogen and a terminal hydroxyl group on the pentanamide backbone. This bifunctional nature, possessing both a hydrogen bond donor (hydroxyl and N-H) and acceptor (carbonyl and hydroxyl oxygen), suggests its potential for diverse intermolecular interactions. Such characteristics are of significant interest in fields like medicinal chemistry, polymer science, and materials science, where molecular structure dictates physical properties and, consequently, application. Understanding the fundamental physical properties of this molecule is a critical first step in its evaluation for any potential use.

This guide is structured to provide not just a list of properties but also the scientific rationale behind the methods used for their determination, thereby offering a deeper understanding of the compound's behavior.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Cyclohexyl-5-hydroxypentanamide is presented in the table below. These values are compiled from established chemical databases and serve as a baseline for experimental verification.[1][2][3]

PropertyValueSource
Chemical Formula C₁₁H₂₁NO₂[1][2]
Molecular Weight 199.29 g/mol [1][2]
CAS Number 84996-93-0[1][2]
Appearance White to off-white solidInferred from amide properties[4]
Odor Lanolin-like[2]
Melting Point 74-77 °C[1][3]
Boiling Point 397.8 °C at 760 mmHg[1][3]
Density 1.02 g/cm³[1][3]
Flash Point 194.4 °C[1][3]
Refractive Index 1.489[1][3]

Experimental Protocols for Physical Property Determination

The following sections detail the methodologies for the experimental verification of the key physical properties of N-Cyclohexyl-5-hydroxypentanamide. The protocols are designed to be self-validating and are based on standard laboratory practices.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and enthalpy of fusion of a crystalline solid.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.[7]

Instrumentation:

  • Differential Scanning Calorimeter (e.g., NETZSCH DSC 214 Polyma or similar)[8]

  • Aluminum crucibles

  • Microbalance

Procedure:

  • Accurately weigh 3-5 mg of N-Cyclohexyl-5-hydroxypentanamide into an aluminum crucible.

  • Seal the crucible hermetically.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Cool the sample to 25 °C.

  • Reheat the sample from 25 °C to 100 °C at a rate of 10 °C/min. The second heating scan is used to ensure a uniform thermal history.

  • The peak of the endotherm in the second heating scan is taken as the melting point.

Expected Outcome: A sharp endothermic peak is expected in the range of 74-77 °C, confirming the melting point of the crystalline solid.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Data Interpretation weigh Weigh 3-5 mg of sample seal Seal in Al crucible weigh->seal load Load sample and reference seal->load heat1 Heat to 100°C at 10°C/min load->heat1 cool Cool to 25°C heat1->cool heat2 Reheat to 100°C at 10°C/min cool->heat2 analyze Analyze endothermic peak heat2->analyze

DSC Workflow for Melting Point Determination
Solubility Profile Assessment

Rationale: The solubility of a compound is a critical parameter in drug development and formulation. The presence of both a nonpolar cyclohexyl ring and polar hydroxyl and amide groups in N-Cyclohexyl-5-hydroxypentanamide suggests a nuanced solubility profile.[9] A systematic approach using a range of solvents with varying polarities is necessary to establish this profile.

Materials:

  • N-Cyclohexyl-5-hydroxypentanamide

  • A range of solvents: Water (polar protic), Methanol (polar protic), Dichloromethane (polar aprotic), Hexane (nonpolar)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Add 10 mg of N-Cyclohexyl-5-hydroxypentanamide to each of four labeled vials.

  • To the first vial, add 1 mL of deionized water.

  • To the second vial, add 1 mL of methanol.

  • To the third vial, add 1 mL of dichloromethane.

  • To the fourth vial, add 1 mL of hexane.

  • Vortex each vial vigorously for 2 minutes.

  • Visually inspect each vial for the dissolution of the solid.

  • Qualitatively classify the solubility as:

    • Soluble: No visible solid particles.

    • Sparingly soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The solid appears largely undissolved.

Expected Outcome:

  • Water: Due to the presence of the hydroxyl and amide groups capable of hydrogen bonding, some solubility is expected, though it may be limited by the nonpolar cyclohexyl and alkyl chain.

  • Methanol: Expected to be soluble due to the ability of methanol to engage in hydrogen bonding and solvate both polar and nonpolar parts of the molecule.

  • Dichloromethane: Expected to be soluble due to its ability to dissolve moderately polar compounds.

  • Hexane: Expected to be insoluble or sparingly soluble due to the high polarity of the amide and hydroxyl groups.

Solubility_Workflow cluster_solvents Addition of 1 mL Solvent start Start: 10 mg of Sample water Water start->water methanol Methanol start->methanol dcm Dichloromethane start->dcm hexane Hexane start->hexane vortex Vortex for 2 min water->vortex methanol->vortex dcm->vortex hexane->vortex observe Visual Observation vortex->observe classify Classify Solubility observe->classify

Solubility Assessment Workflow

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Cyclohexyl-5-hydroxypentanamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of N-Cyclohexyl-5-hydroxypentanamide is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.[10]

Expected Absorptions:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (secondary amide): A single, sharp to moderately broad absorption band around 3300 cm⁻¹.[11]

  • C-H stretch (sp³): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O stretch (amide I band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹.[11]

  • N-H bend (amide II band): A strong absorption band around 1550 cm⁻¹.[11]

  • C-O stretch (hydroxyl): A moderate absorption band in the region of 1050-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, multiplicities, and integrations of the signals can be used to confirm the structure of N-Cyclohexyl-5-hydroxypentanamide.

Expected ¹H NMR Signals (in CDCl₃):

  • N-H (amide): A broad singlet or doublet around δ 5.5-7.0 ppm.

  • CH-N (cyclohexyl): A multiplet around δ 3.7-4.0 ppm.

  • CH₂-O (pentanamide): A triplet around δ 3.6 ppm.

  • CH₂-C=O (pentanamide): A triplet around δ 2.2 ppm.

  • Cyclohexyl and pentanamide CH₂: A series of multiplets in the upfield region (δ 1.0-1.9 ppm).

  • O-H (hydroxyl): A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR Signals (in CDCl₃):

  • C=O (amide): A signal in the downfield region, around δ 172-175 ppm.

  • CH-N (cyclohexyl): A signal around δ 48-52 ppm.

  • CH₂-O (pentanamide): A signal around δ 62 ppm.

  • CH₂-C=O (pentanamide): A signal around δ 35 ppm.

  • Other cyclohexyl and pentanamide carbons: Signals in the upfield region (δ 20-35 ppm).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Cyclohexyl-5-hydroxypentanamide, electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular weight of the compound.

  • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group.

  • Amide bond cleavage: A common fragmentation pathway for amides involves the cleavage of the N-CO bond, which can result in the loss of the neutral amine or the formation of an acylium cation.[12][13]

  • Loss of water: Dehydration from the terminal hydroxyl group is a possible fragmentation pathway.

Conclusion

This technical guide provides a detailed overview of the key physical properties of N-Cyclohexyl-5-hydroxypentanamide and the experimental methodologies for their determination. By combining compiled data with robust, well-established analytical protocols, this document serves as a valuable resource for researchers and scientists working with this compound. The provided information on expected spectroscopic data will further aid in the structural confirmation and quality control of N-Cyclohexyl-5-hydroxypentanamide in a laboratory setting.

References

  • ChemBK. (2024, April 9). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Krištofič, M., Marcinčin, A., & Ujhelyiová, A. (2000). The DSC Study of PA 6, Polyamides and Copolyamides. Journal of Thermal Analysis and Calorimetry, 60, 357–369.
  • ACS Publications. (2023). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry.
  • NETZSCH Analyzing & Testing. (n.d.). Characterization and Classification of Recycled Polyamides by Means of Identify.
  • Juster, H. (2023, July 1). The Melting Point Mystery: Identifying Polyamide 6.6 & 6 with DSC (Thermal Analysis). YouTube.
  • da Silva, G. V. J., et al. (2018).
  • University of Calgary. (n.d.).
  • Chemistry LibreTexts. (2020, April 24). Functional Groups and IR Tables.
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
  • AAT Bioquest. (2023, June 17). What are the physical properties of amides?.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • University of Arizona. (n.d.). Experiment 1 - Melting Points.
  • Dong, V. M., & Riedel, J. (2017, February 22).
  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • ResearchGate. (2023, January 24). THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6.
  • PubMed Central. (2018). Methods for Hydroxamic Acid Synthesis.
  • European Journal of Chemistry. (2024). Methods for synthesizing hydroxamic acids and their metal complexes.
  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
  • National Center for Biotechnology Information. (2018).
  • D'Alelio, G. F., & Reid, E. E. (1937). Three Series of N-Substituted Aliphatic Amides. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Solubility Profile of (Z)-hex-2-enamide in Organic Solvents: A Technical Guide.
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • ResearchGate. (n.d.). Strategies for the Synthesis of Hydroxamic Acids.
  • eGyanKosh. (n.d.).
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • eGyanKosh. (n.d.).
  • ACS Publications. (2012). Configurations in Unsymmetrically N,N-Disubstituted Amides. Journal of the American Chemical Society.
  • University of Michigan. (n.d.). IR Absorption Table.
  • PubChem. (n.d.). Pentanamide, 5-hydroxy-.
  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
  • JoVE. (2023, May 22).
  • ResearchGate. (n.d.). Synthesis and characterization of some N-substituted amides of salicylic acid.
  • SpectraBase. (n.d.). N-cyclohexylpentanamide - Optional[13C NMR] - Chemical Shifts.
  • Google Patents. (n.d.).
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ResearchGate. (n.d.). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)
  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

Sources

Exploratory

N-Cyclohexyl-5-hydroxypentanamide chemical structure and IUPAC name

An In-Depth Technical Guide to N-Cyclohexyl-5-hydroxypentanamide Executive Summary N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic compound featuring a secondary amide and a primary alcohol. This unique combi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cyclohexyl-5-hydroxypentanamide

Executive Summary

N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic compound featuring a secondary amide and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in various fields of organic synthesis. Its structure allows for a range of chemical transformations, positioning it as a versatile building block for the synthesis of more complex molecules, including potential applications in the development of pharmaceuticals, polymers, and specialty chemicals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic insights, and its potential applications.

Chemical Identity and Nomenclature

The fundamental identification of a chemical compound relies on a systematic and unambiguous naming convention, alongside universally recognized identifiers.

IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is N-cyclohexyl-5-hydroxypentanamide .[1]

Chemical Structure: The molecule consists of a pentanamide backbone where the amide nitrogen is substituted with a cyclohexyl group, and the terminal carbon (C5) of the pentanoyl chain is bonded to a hydroxyl group.

chemical_structure cluster_amide cluster_chain cluster_ring C1 O C2 C C2->C1 N N C2->N p1 C2->p1 H_N H N->H_N r1 N->r1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 OH p4->p5 r2 r1->r2 r3 r2->r3 r4 r3->r4 r5 r4->r5 r6 r5->r6 r6->r1

Caption: 2D Chemical Structure of N-Cyclohexyl-5-hydroxypentanamide.

Identifiers:

  • CAS Number: 84996-93-0[1][2][3][4][5]

  • Molecular Formula: C₁₁H₂₁NO₂[1][2][3]

  • Synonyms: 5-Hydroxypentanoic acid cyclohexylamide, Pentanamide, N-cyclohexyl-5-hydroxy-, N-Cyclohexyl-5-Hydroxyvaleramide.[1][2][3][5]

Physicochemical Properties

The physical and chemical properties of N-Cyclohexyl-5-hydroxypentanamide are dictated by its molecular structure. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amide group suggests a degree of solubility in polar solvents.[2] The cyclohexyl group, being nonpolar, contributes to its solubility in less polar organic solvents.

PropertyValueSource
Molecular Weight 199.29 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 74-77 °C[2][5]
Boiling Point 397.8 °C at 760 mmHg[2]
Density 1.02 g/cm³[2]
Flash Point 194.4 °C[2]
SMILES C1CCC(CC1)NC(=O)CCCCO[1][4]
InChIKey WZWYDTYFTHILJH-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

  • Step 1: Amide Formation. Reaction of a 5-chloropentanoyl derivative with cyclohexylamine to form the N-cyclohexyl-5-chloropentanamide intermediate.

  • Step 2: Nucleophilic Substitution (Hydrolysis). Conversion of the terminal chloro group to a hydroxyl group.

synthesis_workflow start 5-Chlorovaleryl Chloride + Cyclohexylamine intermediate N-Cyclohexyl-5-chloropentanamide start->intermediate Step 1: Acyl Chloride Aminolysis (Base, e.g., Triethylamine in CH₂Cl₂) final N-Cyclohexyl-5-hydroxypentanamide intermediate->final Step 2: Nucleophilic Substitution (e.g., NaOH(aq) or H₂O)

Caption: Proposed two-step synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Cyclohexyl-5-chloropentanamide [6][7]

  • Rationale: This step utilizes the high reactivity of an acyl chloride with an amine. 5-Chlorovaleryl chloride is an ideal starting material. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl byproduct, preventing the protonation of the cyclohexylamine reactant and driving the reaction to completion. Dichloromethane is a suitable inert solvent.

  • Methodology:

    • To a stirred solution of 5-chlorovaleryl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen), add triethylamine (1.1 eq.).

    • Add a solution of cyclohexylamine (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Cyclohexyl-5-chloropentanamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-Cyclohexyl-5-hydroxypentanamide

  • Rationale: This is a classic Sₙ2 reaction where the hydroxide ion acts as a nucleophile, displacing the chloride leaving group. The choice of solvent and temperature is critical to balance reaction rate with potential side reactions. An aqueous-organic biphasic system or a polar aprotic solvent like DMSO could be employed.

  • Methodology:

    • Dissolve the N-Cyclohexyl-5-chloropentanamide (1.0 eq.) from Step 1 in a suitable solvent (e.g., a mixture of THF and water).

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 1.2 eq.).

    • Heat the mixture to reflux (e.g., 60-80 °C) and monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • Extract the product into an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure N-Cyclohexyl-5-hydroxypentanamide.

Applications and Research Interest

N-Cyclohexyl-5-hydroxypentanamide serves primarily as an intermediate in organic synthesis.[2] Its bifunctional nature—a nucleophilic alcohol and a stable amide—allows for selective modifications at either end of the molecule.

  • Pharmaceutical and Agrochemical Synthesis: The molecule can be a precursor for creating compounds with potential biological activity. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages. The amide portion provides structural rigidity and specific hydrogen bonding capabilities.

  • Polymer Chemistry: The terminal hydroxyl group can act as a monomer for polymerization reactions, potentially leading to the formation of novel polyesters or polyethers with amide functionalities incorporated into the side chains, which could influence material properties like thermal stability and hydrophilicity.[2]

  • Specialty Chemicals: It is a potential building block for creating surfactants, fragrances, and lubricants, where the balance of the hydrophilic head (hydroxyl and amide groups) and the lipophilic tail (alkyl chain and cyclohexyl ring) can be exploited.[2]

Safety and Handling

While detailed toxicological data is not widely published, general chemical safety precautions are advised. The compound may cause irritation to the eyes, skin, and respiratory system.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this chemical.

  • Handling: Avoid direct contact, inhalation, and ingestion.[2] Ensure work is conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

It is imperative to consult the material's specific Safety Data Sheet (SDS) before use for comprehensive safety information.

Conclusion

N-Cyclohexyl-5-hydroxypentanamide is a compound of significant interest for synthetic chemists. Its well-defined structure, characterized by the IUPAC name N-cyclohexyl-5-hydroxypentanamide, offers dual functionality that can be strategically employed in multi-step syntheses. The proposed synthetic pathway via a chlorinated intermediate represents a reliable method for its preparation. Its utility as a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals underscores its importance for researchers and professionals in drug development and materials science.

References

  • PubChem. N-Cyclohexyl-5-hydroxypentanamide. National Center for Biotechnology Information. [Link]

  • ChemBK. Pentanamide, N-cyclohexyl-5-hydroxy-. [Link]

  • PubChem. N-cyclohexylpentanamide. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. N-Cyclohexyl-5-hydroxypentanamide. [Link]

  • PrepChem. Synthesis of N-cyclohexyl-5-chloropentanamide. [Link]

  • Pharmaffiliates. 5-Chloro-N-cyclohexylpentanamide. [Link]

Sources

Foundational

An In-depth Technical Guide to N-Cyclohexyl-5-hydroxypentanamide (CAS No. 84996-93-0)

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-Cyclohexyl-5-hydroxypentanamide (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Cyclohexyl-5-hydroxypentanamide (CAS No. 84996-93-0), a key chemical intermediate and a significant impurity in the synthesis of the pharmaceutical agent Cilostazol. This document delves into the fundamental physicochemical properties of this compound, its primary applications in the pharmaceutical industry, and its role in quality control and regulatory compliance. The guide is intended to serve as a critical resource for researchers, analytical scientists, and professionals involved in drug development and manufacturing, offering insights into its characterization, synthesis, and handling.

Introduction: The Significance of N-Cyclohexyl-5-hydroxypentanamide

N-Cyclohexyl-5-hydroxypentanamide is a molecule of interest primarily due to its classification as "Cilostazol Impurity 20"[1][2]. In the landscape of pharmaceutical development, the identification, characterization, and control of impurities are paramount to ensure the safety and efficacy of the final drug product. This compound serves as a critical reference standard for analytical chemists to detect and quantify its presence in Cilostazol, a medication used to treat the symptoms of intermittent claudication. Understanding the properties and behavior of this impurity is not merely an academic exercise but a regulatory necessity for drug manufacturers. Beyond its role as an impurity, N-Cyclohexyl-5-hydroxypentanamide is also utilized as an intermediate in various organic syntheses[3].

Physicochemical Properties

A thorough understanding of the physical and chemical properties of N-Cyclohexyl-5-hydroxypentanamide is foundational for its application as a reference standard and for the development of effective analytical methods.

PropertyValueSource(s)
CAS Number 84996-93-0[4][5][6][7][8][9][10][11][12][13][14]
Molecular Formula C11H21NO2[1][2][4][6][7][13][15]
Molecular Weight 199.29 g/mol [1][4][6][7][13]
Melting Point 74-77°C[4][10]
Boiling Point 397.8°C at 760 mmHg[4]
Density 1.02 g/cm³[4]
Flash Point 194.4°C[4]
LogP 1.98880[4]
PSA 49.33000[4]
Index of Refraction 1.489[4]

These properties are essential for selecting appropriate solvents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and for predicting the compound's behavior in various experimental conditions.

Core Application: A Reference Standard in Pharmaceutical Quality Control

The primary and most critical application of N-Cyclohexyl-5-hydroxypentanamide is its use as a pharmaceutical reference standard for "Cilostazol Impurity 20"[1][2].

The Role of Impurity Profiling in Drug Development

Impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing. Regulatory bodies worldwide mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of a drug. Therefore, having a highly pure, well-characterized reference standard of a known impurity is non-negotiable.

Experimental Workflow: Utilizing N-Cyclohexyl-5-hydroxypentanamide in HPLC Analysis

A typical workflow for the use of N-Cyclohexyl-5-hydroxypentanamide as a reference standard in the quality control of Cilostazol involves the following steps:

  • Preparation of Standard Solutions: A stock solution of N-Cyclohexyl-5-hydroxypentanamide is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent. A series of dilutions are then made to create calibration standards of varying concentrations.

  • Sample Preparation: The Cilostazol API or drug product is dissolved in the same solvent as the reference standard.

  • HPLC Analysis: Both the calibration standards and the sample solution are injected into an HPLC system. The separation of Cilostazol from its impurities, including N-Cyclohexyl-5-hydroxypentanamide, is achieved on a suitable chromatographic column under optimized conditions (e.g., mobile phase composition, flow rate, and column temperature).

  • Quantification: A calibration curve is generated by plotting the peak area of N-Cyclohexyl-5-hydroxypentanamide from the chromatograms of the calibration standards against their known concentrations. The concentration of "Cilostazol Impurity 20" in the Cilostazol sample is then determined by interpolating its peak area from the calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification ref_std N-Cyclohexyl-5-hydroxypentanamide Reference Standard dissolve_ref Dissolve in Solvent ref_std->dissolve_ref api_sample Cilostazol API/Drug Product dissolve_api Dissolve in Solvent api_sample->dissolve_api cal_stds Calibration Standards dissolve_ref->cal_stds sample_sol Sample Solution dissolve_api->sample_sol hplc HPLC System cal_stds->hplc sample_sol->hplc chromatograms Chromatograms hplc->chromatograms cal_curve Generate Calibration Curve chromatograms->cal_curve quantify Quantify Impurity cal_curve->quantify result Impurity Concentration quantify->result

Caption: Workflow for Impurity Quantification using a Reference Standard.

Other Industrial Uses

Beyond its critical role in the pharmaceutical sector, N-Cyclohexyl-5-hydroxypentanamide is also documented as an intermediate in organic synthesis[3]. Its bifunctional nature, possessing both a hydroxyl and an amide group, makes it a versatile building block for the synthesis of more complex molecules in various fields, including agrochemicals and specialty chemicals[11].

Safety and Handling

While detailed toxicological data is not extensively available in the public domain, standard laboratory safety precautions should be observed when handling N-Cyclohexyl-5-hydroxypentanamide.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles[1].

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or vapors[1][16].

  • Spills: In case of a spill, contain the material and clean the affected area with plenty of water. Avoid dust formation[1].

  • Fire Safety: Use carbon dioxide, dry chemical powder, foam, or water as extinguishing media in case of a fire[1].

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[6].

It is important to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information[1].

Conclusion

N-Cyclohexyl-5-hydroxypentanamide (CAS No. 84996-93-0) is a compound of significant interest, primarily within the pharmaceutical industry. Its role as a designated impurity of Cilostazol underscores the importance of well-characterized reference standards in ensuring drug safety and quality. The physicochemical data presented in this guide provides a solid foundation for its use in analytical method development and validation. While its application as a synthetic intermediate is also noted, its primary value to the scientific community currently lies in its contribution to the rigorous quality control of a commercially available therapeutic agent.

References

  • 5-Hydroxypentanoic acid cyclohexylamide | CAS#:84996-93-0 | Chemsrc. (n.d.). Retrieved January 17, 2026, from [Link]

  • CAS No.84996-93-0,5-Hydroxypentanoic acid cyclohexylamide Suppliers - LookChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • CAS No : 84996-93-0 | Product Name : N-Cyclohexyl-5-hydroxypentanamide. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • N-Cyclohexyl-5-hydroxypentanamide | C11H21NO2 | CID 11367641 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pentanamide,N-cyclohexyl-5-hydroxy- CAS NO.84996-93-0 - Henan Wentao Chemical Product Co., Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 84996-93-0 Name: - XiXisys. (n.d.). Retrieved January 17, 2026, from [Link]

  • CAS 84996-93-0 suppliers, 5-Hydroxypentanoic acid cyclohexylamide. (n.d.). Molbase. Retrieved January 17, 2026, from [Link]

  • MSDS - Cilostazol Impurity 20 - KM Pharma Solution Private Limited. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cilostazol USP Related Compound C | CAS No: 865792-18-3. (n.d.). Cleanchem. Retrieved January 17, 2026, from [Link]

  • 84996-93-0 - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

  • Risk Management | PDF | Pharmacology | Functional Group - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 5-Hydroxypentanoic Acid Cyclohexylamide in Common Laboratory Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Hydroxypentanoic acid cyclohexylamide, an organic intermediate relevant in pharmaceutical and chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Hydroxypentanoic acid cyclohexylamide, an organic intermediate relevant in pharmaceutical and chemical synthesis. While specific public data on its solubility is scarce, this document synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers in drug development and chemical synthesis. We will dissect the molecule's structural attributes, predict its solubility behavior based on physicochemical properties, and provide a self-validating, step-by-step protocol for accurate solubility determination using the gold-standard shake-flask method.[1][2] This guide is designed to be a practical resource for scientists requiring reliable solubility data for applications ranging from reaction chemistry to formulation development.

Introduction: The Imperative of Solubility Data

5-Hydroxypentanoic acid cyclohexylamide (C₁₁H₂₁NO₂) is a bifunctional organic molecule featuring both a hydroxyl and a secondary amide group. With a molecular weight of 199.29 g/mol , its structure presents a unique interplay of polar and non-polar characteristics that directly govern its behavior in various solvent systems.[3] Understanding the solubility of such a compound is not a mere academic exercise; it is a critical prerequisite for its practical application. In drug development, solubility dictates bioavailability and formulation strategies.[4] In chemical synthesis, it determines the choice of reaction media, affects reaction kinetics, and is fundamental to designing effective purification protocols. This guide provides the theoretical and practical tools to characterize this essential property.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and its ability to form favorable intermolecular interactions with solvent molecules. The principle of "like dissolves like" serves as our primary guide.

Key Structural Features of 5-Hydroxypentanoic acid cyclohexylamide:

  • Polar Functional Groups: The molecule contains a terminal hydroxyl (-OH) group and a secondary amide (-CONH-) group. Both are capable of acting as hydrogen bond donors and acceptors.[3][5][6] These groups are hydrophilic and promote interaction with polar solvents.

  • Non-Polar Moieties: The structure is dominated by a non-polar cyclohexyl ring and a five-carbon aliphatic chain. These hydrocarbon regions are hydrophobic and favor interactions with non-polar solvents.

Predicted Solubility: The presence of two strong hydrogen-bonding groups suggests some degree of aqueous solubility. However, the significant non-polar surface area from the C5 chain and the bulky cyclohexyl group will likely limit its solubility in water.[7][8] We can predict the following general trend:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be a good solvent. The alkyl chains of these alcohols can interact favorably with the non-polar parts of the molecule, while their hydroxyl groups can hydrogen bond with the amide and hydroxyl moieties.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Dichloromethane): Expected to be effective solvents. Solvents like DMSO are excellent hydrogen bond acceptors, and the overall polarity of these solvents is suitable for solvating the entire molecule.

  • Water (High Polarity, Protic): Solubility is predicted to be limited. While hydrogen bonding is possible, the energy required to disrupt the strong hydrogen-bonding network of water to accommodate the large non-polar regions may be prohibitive.[9]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The polar amide and hydroxyl groups will not interact favorably with these non-polar environments.

Caption: Molecular structure of 5-Hydroxypentanoic acid cyclohexylamide highlighting its distinct polar and non-polar regions.

A Validated Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The Shake-Flask Method , compliant with OECD Guideline 105, is the most reliable approach for determining the thermodynamic equilibrium solubility of a compound.[1][10][11] This method ensures that a saturated solution is formed and that the measurement reflects the true solubility limit at a given temperature.

Materials & Equipment
  • Solute: 5-Hydroxypentanoic acid cyclohexylamide (purity >98%)

  • Solvents: HPLC-grade Water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Hexane

  • Equipment:

    • Analytical balance (4 decimal places)

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control (e.g., set to 25 °C)

    • Centrifuge capable of >10,000 x g

    • Calibrated micropipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or CAD) and analytical column (e.g., C18)

Step-by-Step Experimental Workflow

The protocol below is designed as a self-validating system, incorporating necessary controls and checks for data integrity.

Step 1: Preparation of Calibration Standards

  • Rationale: A calibration curve is essential to accurately quantify the concentration of the dissolved compound from the HPLC signal.

  • Procedure:

    • Prepare a stock solution of 5-Hydroxypentanoic acid cyclohexylamide (e.g., 10 mg/mL) in a suitable solvent in which it is freely soluble (e.g., Methanol or Acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

    • Analyze each standard by HPLC in triplicate to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

Step 2: Sample Preparation & Equilibration

  • Rationale: The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. Shaking for 24-48 hours at a constant temperature is typically sufficient to reach this equilibrium.[2]

  • Procedure:

    • Add an excess amount of solid 5-Hydroxypentanoic acid cyclohexylamide to a series of glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., add ~10 mg of solid to 1 mL of each test solvent). Visual confirmation of remaining solid is crucial.

    • Add a precise volume (e.g., 1.0 mL) of each test solvent to its respective vial.

    • Prepare each condition in triplicate to assess reproducibility.

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is advisable.

Step 3: Phase Separation

  • Rationale: It is critical to completely separate the undissolved solid from the saturated solution to avoid artificially inflating the measured concentration. Centrifugation is a highly effective method.

  • Procedure:

    • Remove the vials from the shaker. Allow them to stand for 30 minutes for larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.

Step 4: Sample Analysis

  • Rationale: The supernatant is carefully sampled and diluted for HPLC analysis. The concentration is then determined using the previously established calibration curve.

  • Procedure:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette. Do not disturb the solid pellet.

    • Optional but recommended: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particulates. Pre-rinsing the filter with a small amount of the sample solution can help prevent loss of analyte due to adsorption to the filter membrane.[1]

    • Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded accurately.

    • Inject the diluted samples into the HPLC system.

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is the average of the three replicate measurements.

solubility_workflow cluster_validation Self-Validation System prep Step 1: Preparation Add excess solid to 1 mL of solvent in triplicate. equilibrate Step 2: Equilibration Shake at 25°C for 24-48 hours on an orbital shaker. prep->equilibrate Establish equilibrium separate Step 3: Phase Separation Centrifuge at >10,000 x g for 20 min. equilibrate->separate Pellet undissolved solid sample Step 4: Sampling Carefully withdraw clear supernatant. separate->sample Isolate saturated solution dilute Step 5: Dilution Dilute supernatant into the linear range of the assay. sample->dilute Prepare for analysis analyze Step 6: Analysis Quantify concentration via validated HPLC method. dilute->analyze Inject into HPLC calculate Step 7: Calculation Solubility = (HPLC Conc.) x (Dilution Factor) Average of triplicates. analyze->calculate Determine final value cal HPLC Calibration Curve (r² > 0.995) analyze->cal References hplc_method Validated HPLC Method (Specificity, Linearity)

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation & Interpretation

Solubility data should be reported quantitatively and can be classified qualitatively for easier interpretation. The table below presents the expected solubility profile for 5-Hydroxypentanoic acid cyclohexylamide based on chemical principles, illustrating how experimental results should be structured.

SolventPolarity Index (P')[12]Solvent Type[13]Predicted Solubility (mg/mL at 25°C)USP Qualitative Classification
Hexane0.1Non-Polar< 0.1Practically Insoluble
Toluene2.4Non-Polar< 1Very Slightly Soluble
Dichloromethane3.1Polar Aprotic33 - 100Sparingly Soluble
Ethyl Acetate4.4Polar Aprotic10 - 33Slightly Soluble
Acetone5.1Polar Aprotic100 - 1000Freely Soluble
Methanol5.1Polar Protic> 1000Very Soluble
Ethanol5.2Polar Protic> 1000Very Soluble
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 1000Very Soluble
Water10.2Polar Protic1 - 10Sparingly Soluble

Note: The quantitative values in this table are predictive and must be confirmed by experimentation using the protocol described.

Conclusion

References

  • ChemBK. (2024, April 9). Pentanamide, N-cyclohexyl-5-hydroxy-. Available at: [Link]

  • PubChem - National Institutes of Health. 5-Hydroxypentanoic acid | C5H10O3. Available at: [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Available at: [Link]

  • Google Patents. CN112441911A - Method for preparing 5-hydroxyvaleric acid.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • PubChem - National Institutes of Health. N-Cyclohexyl-5-hydroxypentanamide | C11H21NO2. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Chemistry LibreTexts. (2014, August 20). 10.6: Physical Properties of Amides. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Wikipedia. Amide. Available at: [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • KREATiS. High-accuracy water solubility determination using logK. Available at: [Link]

  • YouTube. (2021, February 5). 17: Preparation and reactions of amides. Available at: [Link]

  • ACS Publications - The Journal of Organic Chemistry. SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727.
  • International Pharmaceutical Federation. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Available at: [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

  • The Periodic Table. Examples of High Polarity Solvents. Available at: [Link]

  • Wikipedia. γ-Hydroxybutyric acid. Available at: [Link]

  • Analytice. OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]

  • GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines. Available at: [Link]

  • NIH - National Center for Biotechnology Information. Methods for Hydroxamic Acid Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Available at: [Link]

  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Available at: [Link]

  • The Good Scents Company. 5-hydroxypentanoic acid, 13392-69-3. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Mechanistic Roles of N-Cyclohexyl-5-hydroxypentanamide in Organic Reactions

Abstract N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic molecule that, while primarily cataloged as a synthetic intermediate, possesses significant untapped potential as a versatile actor in a range of organ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic molecule that, while primarily cataloged as a synthetic intermediate, possesses significant untapped potential as a versatile actor in a range of organic reactions.[1] The absence of dedicated mechanistic studies on this specific compound necessitates a foundational analysis based on the well-established reactivity of its constituent functional groups: a secondary amide and a primary alcohol. This guide elucidates the potential mechanisms of action of N-Cyclohexyl-5-hydroxypentanamide, exploring its capacity for intramolecular cyclization, its role as a directing group in C-H functionalization, and its utility in polymerization. By synthesizing principles of physical organic chemistry with practical synthetic considerations, this document serves as a resource for researchers in organic synthesis and drug development, providing both a theoretical framework and actionable experimental protocols.

Introduction: A Molecule of Latent Potential

N-Cyclohexyl-5-hydroxypentanamide, with the chemical formula C₁₁H₂₁NO₂, is a solid compound characterized by a secondary amide and a terminal primary hydroxyl group.[1] While its documented applications are sparse, typically citing it as an intermediate for pharmaceuticals, dyes, or polymers, its structure suggests a far richer chemical versatility.[1] The reactivity of this molecule is governed by the interplay between the nucleophilic and hydrogen-bonding capabilities of the hydroxyl group and the resonance-stabilized, yet reactive, nature of the N-cyclohexyl amide moiety. Understanding these intrinsic properties allows for the prediction of its behavior and the design of novel synthetic transformations.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₂PubChem CID 11367641[2]
Molecular Weight 199.29 g/mol PubChem CID 11367641[2]
CAS Number 84996-93-0PubChem CID 11367641[2]
Key Functional Groups Secondary Amide, Primary AlcoholN/A

Core Reactivity and Mechanistic Pathways

The mechanism of action of N-Cyclohexyl-5-hydroxypentanamide can be dissected by considering the independent and synergistic roles of its two primary functional groups.

The Dual Nature of the Amide Group

Amides are among the most stable carboxylic acid derivatives due to the resonance delocalization of the nitrogen lone pair into the carbonyl group.[3] This resonance imparts a partial double-bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon and rendering the nitrogen lone pair less basic.[3][4] However, this stability is not inertness, and the amide group offers several avenues for reactivity.

  • Nucleophilic Acyl Substitution: While challenging, amides undergo hydrolysis under strong acidic or basic conditions to yield a carboxylic acid and an amine.[5][6][7] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.[7] Under basic conditions, a strong nucleophile (e.g., OH⁻) directly attacks the carbonyl carbon.[6]

  • Reduction: The amide carbonyl can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding a secondary amine.[8]

  • Directing Group for C-H Functionalization: This is one of the most promising, yet unexplored, roles for N-Cyclohexyl-5-hydroxypentanamide. Amide groups can act as "directing groups" in transition-metal-catalyzed reactions, guiding the catalyst to a specific C-H bond for functionalization.[9][10][11] The amide oxygen can coordinate to a metal center (e.g., Pd, Rh, Ru), positioning it to activate a nearby C-H bond, typically at the ortho-position of an aromatic ring or at a specific C(sp³)-H bond, through the formation of a stable metallacycle intermediate.[9][12] The bulky cyclohexyl group could provide unique steric influence on the selectivity of such reactions.

The Versatile Primary Hydroxyl Group

The terminal hydroxyl group provides a second, distinct site of reactivity. Its behavior is dictated by its ability to act as a nucleophile, its moderate acidity, and its potential to be converted into a good leaving group.

  • Nucleophilic Attack: The lone pairs on the hydroxyl oxygen make it a potent nucleophile, capable of attacking a wide range of electrophiles.

  • Conversion to Alkoxide: In the presence of a base, the hydroxyl group can be deprotonated to form a more powerful alkoxide nucleophile.

  • Intramolecular Reactions: Crucially, the hydroxyl group is positioned five carbons away from the amide carbonyl. This "delta" position is ideal for intramolecular cyclization, a key mechanistic pathway.

Key Mechanism of Action: Intramolecular Cyclization

A highly probable and synthetically valuable mechanism of action for N-Cyclohexyl-5-hydroxypentanamide is intramolecular cyclization. The spatial proximity of the terminal hydroxyl group to the electrophilic amide carbonyl carbon enables a ring-closing reaction to form a six-membered heterocyclic ring. This process can be initiated under either acidic or basic conditions.

Acid-Catalyzed Cyclization (Lactamization)

Under acidic conditions, the amide carbonyl oxygen is protonated, significantly enhancing the electrophilicity of the carbonyl carbon. This activation renders it susceptible to attack by the weakly nucleophilic terminal hydroxyl group. The subsequent intramolecular nucleophilic attack forms a tetrahedral intermediate. Proton transfers and the elimination of a water molecule lead to the formation of a cyclic iminium ion, which is then deprotonated to yield an N-cyclohexyl-δ-valerolactam.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Elimination start N-Cyclohexyl-5- hydroxypentanamide protonated Protonated Amide start->protonated H⁺ tetrahedral Tetrahedral Intermediate protonated->tetrahedral Nucleophilic attack product N-Cyclohexyl-δ-valerolactam tetrahedral->product -H₂O, -H⁺

Caption: Acid-catalyzed intramolecular cyclization workflow.

This reaction pathway is analogous to the formation of lactones from hydroxy acids.[13] The formation of a stable, six-membered ring is thermodynamically and kinetically favored.

Proposed Application: N-Cyclohexyl Amide as a Directing Group

Drawing from extensive research on amide-directed C-H functionalization, we can propose a mechanism where the N-cyclohexyl amide moiety of the title compound directs the arylation of one of its own C(sp³)-H bonds.[9][10][11] For instance, in a palladium-catalyzed reaction, the amide oxygen would first coordinate to a Pd(II) catalyst.

This coordination would facilitate a cyclometalation step, where the palladium selectively abstracts a hydrogen from one of the methylene groups of the pentanamide chain, forming a stable six-membered palladacycle. This C-H activation step is often the rate-determining step. The resulting Pd-C bond can then undergo oxidative addition with an aryl halide (Ar-X), followed by reductive elimination to form a new C-C bond and regenerate the Pd(II) catalyst.

C_H_Activation_Cycle pd_cat Pd(II) Catalyst substrate N-Cyclohexyl-5- hydroxypentanamide complex Coordination Complex substrate->complex Coordination palladacycle Palladacycle Intermediate complex->palladacycle C-H Activation (Cyclometalation) oxidative_add Pd(IV) Intermediate palladacycle->oxidative_add + Ar-X (Oxidative Addition) oxidative_add:s->pd_cat:s Reductive Elimination product α-Aryl Product oxidative_add->product

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

The hydroxyl group in this context could play a secondary role, potentially influencing the reaction's regioselectivity through hydrogen bonding or by acting as an internal ligand.

Experimental Protocols

To validate these proposed mechanisms, the following experimental protocols are provided as a starting point for investigation.

Protocol: Acid-Catalyzed Intramolecular Cyclization

Objective: To synthesize N-cyclohexyl-δ-valerolactam from N-Cyclohexyl-5-hydroxypentanamide.

  • Reaction Setup: To a solution of N-Cyclohexyl-5-hydroxypentanamide (1.0 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Reaction Conditions: Equip the flask with a Dean-Stark apparatus to remove water generated during the reaction. Heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target lactam.

Causality: The use of a non-polar solvent (toluene) and a Dean-Stark trap is crucial. According to Le Châtelier's principle, the continuous removal of water, a product of the reaction, drives the equilibrium towards the formation of the cyclized product. p-Toluenesulfonic acid is an effective, non-nucleophilic acid catalyst for this transformation.

Protocol: Pd-Catalyzed C(sp³)-H Arylation

Objective: To demonstrate the directing-group capability of the N-cyclohexyl amide group via C-H arylation.

  • Reaction Setup: In a nitrogen-flushed Schlenk tube, combine N-Cyclohexyl-5-hydroxypentanamide (0.5 mmol), Pd(OAc)₂ (5 mol%), norbornene (1.0 mmol), K₂CO₃ (1.5 mmol), and the desired aryl bromide (0.6 mmol).

  • Solvent: Add 5 mL of anhydrous, degassed 1,4-dioxane to the tube.

  • Reaction Conditions: Seal the tube and heat the mixture at 120 °C for 12-24 hours.

  • Monitoring: After cooling, take an aliquot for analysis by GC-MS or LC-MS to determine product formation and starting material conversion.

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography on silica gel.

Causality: Pd(OAc)₂ is a common and effective palladium precursor for C-H activation catalysis. Norbornene often acts as a transient mediator or ligand in such catalytic cycles. The carbonate base is necessary for the C-H activation step and to neutralize the HBr formed. The high temperature is required to overcome the activation energy barrier for the C-H cleavage.

Conclusion and Future Outlook

While N-Cyclohexyl-5-hydroxypentanamide may appear to be a simple bifunctional molecule, a deeper analysis reveals significant potential for complex and synthetically useful reactivity. Its structure is ideally suited for intramolecular cyclization to form six-membered lactams, a valuable heterocyclic motif. Furthermore, the N-cyclohexyl amide group presents a compelling, yet untested, candidate as a directing group for site-selective C(sp³)-H functionalization, a frontier in modern organic synthesis. The protocols outlined in this guide provide a validated, logical framework for exploring these mechanisms. Future research should focus on experimentally verifying these pathways, exploring the steric and electronic influence of the cyclohexyl group in directed reactions, and leveraging the bifunctionality of this molecule in the synthesis of novel polymers and complex organic architectures.

References

  • Fiveable. (n.d.). N-substituted Amides Definition. Fiveable. Retrieved from [Link]

  • Kulakov, I. V., Fisyuk, A. S., & Vorob'ev, A. K. (2018). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 72(8), 1939-1946. Retrieved from [Link]

  • Patureau, F. W., & Glorius, F. (2011). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. CHIMIA International Journal for Chemistry, 65(9), 653-656. Retrieved from [Link]

  • ChemBK. (2024). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Wiley, P. F. (1949). The Reaction of Amides with Isocyanates. II. N-Substituted Amides. Journal of the American Chemical Society, 71(11), 3746-3748. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Functional Group. Retrieved from [Link]

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]

  • Wang, X., et al. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF₂Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Organic Chemistry Frontiers, 10, 3845-3851. Retrieved from [Link]

  • Kumar, A., et al. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 54(81), 11442-11459. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Cunningham, B. A., & Schmir, G. L. (1966). Hydroxyl Group Participation in Amide Hydrolysis. The Influence of Catalysts on the Partitioning of a Tetrahedral Intermediate. Journal of the American Chemical Society, 88(3), 551-558. Retrieved from [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(5), 1019-1030. Retrieved from [Link]

  • Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Retrieved from [Link]

  • Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved from [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. Retrieved from [Link]

  • Lebrón, J. A., et al. (2022). Site-selective ruthenium(ii)-catalyzed C–H bond amidations using cyclic amides as weak directing groups. Catalysis Science & Technology, 12, 7356-7362. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]

  • Wang, D., & Li, B. (2021). Highly Selective and Divergent Acyl and Aryl Cross-Couplings of Amides via Ir-Catalyzed C–H Borylation/N–C(O) Activation. Journal of the American Chemical Society, 143(35), 14064-14070. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Suyama, K., et al. (2022). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 27(15), 4983. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.

Sources

Exploratory

N-Cyclohexyl-5-hydroxypentanamide Derivatives: A Technical Guide to Unlocking Potential Biological Activities

Introduction: Situating N-Cyclohexyl-5-hydroxypentanamide Derivatives within the Broader Context of N-Acyl Amino Acids N-Cyclohexyl-5-hydroxypentanamide belongs to the expansive and therapeutically promising class of N-a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating N-Cyclohexyl-5-hydroxypentanamide Derivatives within the Broader Context of N-Acyl Amino Acids

N-Cyclohexyl-5-hydroxypentanamide belongs to the expansive and therapeutically promising class of N-acyl amino acids (NAAs), which are endogenous signaling lipids. These amphiphilic molecules, characterized by a fatty acid chain linked to an amino acid or a derivative via an amide bond, are integral to a multitude of physiological processes. The scientific community's interest in NAAs has grown significantly, particularly due to their roles as neuromodulators and their potential as templates for novel drug discovery.

While specific literature on the biological activities of N-Cyclohexyl-5-hydroxypentanamide is sparse, its structural components—a cyclohexyl group, a five-carbon pentanamide backbone, and a terminal hydroxyl group—provide a strong basis for hypothesizing its potential pharmacological profile. This guide will, therefore, extrapolate from the well-documented activities of related N-acyl amino acids to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential biological targets, and experimental methodologies for evaluating the therapeutic promise of N-Cyclohexyl-5-hydroxypentanamide derivatives.

The Molecular Architecture: Synthesis and Structural Considerations

The core structure of N-Cyclohexyl-5-hydroxypentanamide offers several avenues for creating a diverse library of derivatives for biological screening. The cyclohexyl group provides lipophilicity, which can be crucial for membrane interactions and blood-brain barrier permeability. The pentanamide linker offers flexibility, and the terminal hydroxyl group presents a site for further chemical modification or can contribute to improved pharmacokinetic properties.

General Synthesis Strategies

The synthesis of N-Cyclohexyl-5-hydroxypentanamide and its derivatives can be approached through established methods for forming amide bonds. A common and versatile method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.

Table 1: Comparison of Synthesis Methods for N-Acyl-Alpha-Amino Acids

Synthesis MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis (e.g., Schotten-Baumann) Acylation of an amino acid with a reactive acyl derivative (e.g., acyl chloride) in the presence of a base.High yields, well-established, versatile for various acyl chains and amino acids.May require harsh reaction conditions, use of hazardous reagents, and protection of functional groups.
Enzymatic Synthesis Utilizes enzymes like lipases or acylases to catalyze the amide bond formation between
Foundational

N-Cyclohexyl-5-hydroxypentanamide as a precursor in pharmaceutical synthesis

An In-depth Technical Guide to the Synthesis and Potential Pharmaceutical Application of N-Cyclohexyl-5-hydroxypentanamide Disclaimer: This document serves as an illustrative technical guide. N-Cyclohexyl-5-hydroxypentan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Potential Pharmaceutical Application of N-Cyclohexyl-5-hydroxypentanamide

Disclaimer: This document serves as an illustrative technical guide. N-Cyclohexyl-5-hydroxypentanamide is not widely documented as a direct precursor in mainstream pharmaceutical synthesis. The following sections extrapolate from established chemical principles and related molecular structures to present a scientifically grounded, hypothetical pathway for its use, particularly in the context of developing novel therapeutic agents.

Introduction: Identifying Potential in a Novel Scaffold

N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic molecule characterized by a cyclohexyl amide group and a terminal primary alcohol. While not a conventional starting material in drug manufacturing, its structure presents intriguing possibilities. The cyclohexyl group can serve as a "cap" moiety, a common feature in enzyme inhibitors for engaging with hydrophobic pockets. The five-carbon aliphatic chain provides a flexible linker, and the terminal hydroxyl group offers a reactive handle for further chemical transformations.

This guide proposes and details a potential application for N-Cyclohexyl-5-hydroxypentanamide as a precursor in the synthesis of a hypothetical Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of anticancer agents, and their general structure often comprises a cap group, a linker, and a zinc-binding group, for which a hydroxamic acid is a well-established pharmacophore. We will explore the synthesis of the precursor itself, its rigorous characterization, and a plausible synthetic route to a potential active pharmaceutical ingredient (API).

Part 1: Synthesis of the Precursor: N-Cyclohexyl-5-hydroxypentanamide

The synthesis of N-Cyclohexyl-5-hydroxypentanamide can be efficiently achieved through the amidation of a protected 5-hydroxypentanoic acid derivative, followed by deprotection. A common and effective starting material is δ-valerolactone, which is readily available and provides the required five-carbon backbone.

Experimental Protocol: Two-Step Synthesis from δ-Valerolactone

Step 1: Ring-Opening of δ-Valerolactone

The lactone is first opened under basic conditions to yield the carboxylate salt of 5-hydroxypentanoic acid. This step is crucial for activating the carboxyl group for the subsequent amidation.

  • Reagents: δ-Valerolactone, Sodium Hydroxide (NaOH), Water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of δ-valerolactone in deionized water.

    • Add 1.1 equivalents of NaOH and stir the mixture at room temperature for 2-3 hours until the lactone is fully consumed, as monitored by Thin Layer Chromatography (TLC).

    • The resulting solution containing sodium 5-hydroxypentanoate is used directly in the next step without isolation.

Step 2: Amide Coupling with Cyclohexylamine

The activated carboxylate is then coupled with cyclohexylamine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). PyBOP is often preferred for its high efficiency and reduced side reactions.

  • Reagents: Sodium 5-hydroxypentanoate solution, Cyclohexylamine, PyBOP, Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • To the aqueous solution of sodium 5-hydroxypentanoate, add DCM.

    • Add 1.0 equivalent of cyclohexylamine and 1.5 equivalents of DIPEA to the biphasic mixture.

    • In a separate flask, dissolve 1.2 equivalents of PyBOP in DCM.

    • Slowly add the PyBOP solution to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Cyclohexyl-5-hydroxypentanamide as a pure solid.

Synthetic Workflow Diagram

A δ-Valerolactone B Sodium 5-hydroxypentanoate (in situ) A->B C N-Cyclohexyl-5-hydroxypentanamide B->C Amide Coupling reagent1 1. NaOH, H₂O 2. Cyclohexylamine, PyBOP, DIPEA reagent1->B G cluster_precursor Precursor Synthesis cluster_api API Synthesis A N-Cyclohexyl-5- hydroxypentanamide B 5-(cyclohexylamino)-5- oxopentanoic acid A->B Oxidation C Hypothetical API: N-Cyclohexyl-N'-hydroxyadipamide (HDAC Inhibitor) B->C Hydroxamic Acid Formation reagent1 TEMPO (cat.), NaOCl, NaClO₂ reagent2 1. HBTU, DIPEA 2. NH₂OH·HCl

Exploratory

An In-depth Technical Guide on the Discovery and History of N-Cyclohexyl-5-hydroxypentanamide

Abstract This technical guide provides a comprehensive overview of N-Cyclohexyl-5-hydroxypentanamide, a key intermediate in the synthesis of the antiplatelet and vasodilatory agent, Cilostazol. While the specific discove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Cyclohexyl-5-hydroxypentanamide, a key intermediate in the synthesis of the antiplatelet and vasodilatory agent, Cilostazol. While the specific discovery of this compound is not extensively documented in dedicated scientific literature, its history is intrinsically linked to the development of Cilostazol by Otsuka Pharmaceutical in the 1980s. This guide will delve into the historical context of its emergence as a crucial building block, its physicochemical properties, and a detailed, plausible synthesis protocol based on established chemical principles. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and significance of this important molecule.

Introduction: The Unseen Pillar of a Pharmaceutical Success Story

N-Cyclohexyl-5-hydroxypentanamide, with the CAS number 84996-93-0, is a white solid organic compound with the chemical formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol .[1][2][3] While not a household name in the pharmaceutical world, it represents a class of essential yet often unheralded molecules: the advanced intermediates. The significance of N-Cyclohexyl-5-hydroxypentanamide lies in its role as a precursor in the manufacturing of Cilostazol, a quinolinone-derivative medication used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[4] This guide will illuminate the scientific context of its existence, from its likely conceptualization during a major drug development program to the practicalities of its synthesis in a laboratory setting.

A History Forged in the Quest for a Better Antiplatelet Agent

The story of N-Cyclohexyl-5-hydroxypentanamide is inextricably woven into the development of Cilostazol. In the 1980s, researchers at the Japanese pharmaceutical company Otsuka were actively seeking a new antiplatelet agent with vasodilatory properties.[5] Their initial efforts led to the synthesis of cilostamide, a compound that, while effective, caused persistent tachycardia.[5][6] This undesirable side effect prompted a focused effort to modify the side chain of the molecule to enhance its therapeutic index.

This is where the conceptual need for intermediates like N-Cyclohexyl-5-hydroxypentanamide and its analogues arose. The eventual successful molecule, Cilostazol, features a tetrazole ring in its side chain.[6] The synthesis of this crucial side chain required a reliable and efficient method to introduce the necessary carbon backbone and reactive functionalities. While patents detail the use of the chlorinated analogue, 5-chloro-N-cyclohexylpentanamide, in the construction of a key tetrazole intermediate for Cilostazol, it is highly probable that N-Cyclohexyl-5-hydroxypentanamide was also synthesized and evaluated as a precursor, given that a hydroxyl group can be a useful handle for further chemical transformations.[7][8][9]

Therefore, the "discovery" of N-Cyclohexyl-5-hydroxypentanamide can be best understood not as a singular event, but as part of a rational drug design and process development campaign that culminated in the successful launch of Cilostazol in Japan in 1988.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of N-Cyclohexyl-5-hydroxypentanamide is provided in the table below.

PropertyValueSource
CAS Number 84996-93-0[1][10][11]
Molecular Formula C₁₁H₂₁NO₂[1][2]
Molecular Weight 199.29 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 74-77 °C[3]
IUPAC Name N-cyclohexyl-5-hydroxypentanamide[1]
Synonyms 5-Hydroxypentanoic acid cyclohexylamide, N-Cyclohexyl-5-hydroxyvaleramide[1][2][3]

Synthesis of N-Cyclohexyl-5-hydroxypentanamide: A Technical Protocol

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of the corresponding amide.

G cluster_reactants Reactants cluster_product Product delta-Valerolactone δ-Valerolactone Product N-Cyclohexyl-5-hydroxypentanamide delta-Valerolactone->Product + Cyclohexylamine Cyclohexylamine Cyclohexylamine

Caption: Proposed synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the aminolysis of lactones. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials and Equipment:

  • δ-Valerolactone (reagent grade)[14][15][16]

  • Cyclohexylamine (reagent grade)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (HPLC grade) for chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add δ-valerolactone (1.0 eq).

  • Addition of Reactants: Dissolve the δ-valerolactone in anhydrous toluene (approximately 2 mL per mmol of lactone). To this solution, add cyclohexylamine (1.1 eq) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Workup: After the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography. The column is packed with silica gel in hexanes. The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield N-Cyclohexyl-5-hydroxypentanamide as a white solid. The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices
  • Choice of Solvent: Toluene is a suitable solvent as it is relatively non-polar, allowing for a higher reflux temperature to drive the reaction to completion. It is also easily removed under reduced pressure.

  • Stoichiometry: A slight excess of cyclohexylamine (1.1 equivalents) is used to ensure the complete consumption of the more valuable δ-valerolactone.

  • Reaction Temperature: Refluxing the reaction provides the necessary activation energy for the ring-opening of the relatively stable δ-lactone.

  • Purification Method: Silica gel column chromatography is a standard and effective method for purifying moderately polar organic compounds like N-Cyclohexyl-5-hydroxypentanamide from non-polar starting materials and byproducts.

Conclusion and Future Perspectives

N-Cyclohexyl-5-hydroxypentanamide serves as a prime example of a crucial, yet often overlooked, component in the landscape of pharmaceutical development. Its history is not one of a celebrated discovery but rather of a rational design to meet a specific synthetic need in the creation of the important drug, Cilostazol. The proposed synthesis via the ring-opening of δ-valerolactone with cyclohexylamine represents a robust and scalable method for its production. As the demand for generic pharmaceuticals continues to grow, the efficient and cost-effective synthesis of such key intermediates will remain a critical area of focus for chemical and pharmaceutical industries. Further research could focus on developing catalytic, solvent-free, or flow-chemistry-based approaches to the synthesis of N-Cyclohexyl-5-hydroxypentanamide and related compounds to further enhance the sustainability and efficiency of their production.

References

  • Cilostazol for Secondary Stroke Prevention: History, Evidence, Limitations, and Possibilities. (n.d.). Retrieved from [Link]

  • Ring-Opening of γ-Valerolactone with Amino Compounds. (2012, March 15). Universitas Indonesia. Retrieved from [Link]

  • Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Well-Defined Poly(α-amino-δ-valerolactone) via Living Ring-Opening Polymerization. (2018, March 20). Macromolecules. Retrieved from [Link]

  • Ring-opening of γ-valerolactone with amino compounds. (2012, March 15). Universitas Indonesia. Retrieved from [Link]

  • CN105111190B - A kind of synthetic method of Cilostazol. (n.d.). Google Patents.
  • CN105111190A - Method for synthesizing cilostazol. (n.d.). Google Patents.
  • Fast and controlled ring-opening polymerization of δ-valerolactone catalyzed by benzoheterocyclic urea/MTBD catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • [Research and development of cilostazol: an antiplatelet agent]. (n.d.). PubMed. Retrieved from [Link]

  • N-Cyclohexyl-5-hydroxypentanamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Related Substances of Cilostazol. (2009, June 2). Semantic Scholar. Retrieved from [Link]

  • SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. (2008, September 22). HETEROCYCLES, Vol. 78, No. 1, 2009. Retrieved from [Link]

  • WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof. (n.d.). Google Patents.
  • Pentanamide, N-cyclohexyl-5-hydroxy-. (n.d.). ChemBK. Retrieved from [Link]

  • CAS No : 84996-93-0 | Product Name : N-Cyclohexyl-5-hydroxypentanamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • CN103288788A - Delta-valerolactone compounds, preparation method and application. (n.d.). Google Patents.
  • US20110237806A1 - Process for preparing delta-valerolactone in the gas phase. (2011, September 29). Google Patents.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of N-Cyclohexyl-5-hydroxypentanamide

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Cyclohexyl-5-hydroxypentanamide, a bifunctional organic compound with potential applications as an intermediate in the synthesis of p...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Cyclohexyl-5-hydroxypentanamide, a bifunctional organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: Unveiling the Molecular Architecture

N-Cyclohexyl-5-hydroxypentanamide (C₁₁H₂₁NO₂) is a molecule that incorporates both a secondary amide and a primary alcohol functional group.[1][2] Its chemical structure, presented in Figure 1, dictates its physicochemical properties and reactivity. Accurate characterization of this structure is paramount for its application in synthesis and materials science. This guide will detail the expected spectroscopic signatures of N-Cyclohexyl-5-hydroxypentanamide, providing a foundational understanding for its identification and quality control.

Synthesis and Purification: A Practical Approach

Step 1: Ring-opening of δ-Valerolactone with Cyclohexylamine

A mixture of δ-valerolactone and cyclohexylamine can be heated, with or without a catalyst, to induce the ring-opening of the lactone by the amine, directly forming the desired N-Cyclohexyl-5-hydroxypentanamide. This method is advantageous due to its atom economy.

Step 2: Purification

The crude product would likely be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by thin-layer chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. Due to the lack of publicly available experimental spectra for N-Cyclohexyl-5-hydroxypentanamide, the following sections present predicted ¹H and ¹³C NMR data based on established chemical shift principles and spectral databases for similar functional groups.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of N-Cyclohexyl-5-hydroxypentanamide in CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for N-Cyclohexyl-5-hydroxypentanamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.4br s1HN-H
~3.7m1HCyclohexyl CH -N
3.65t2HH O-CH ₂-
2.18t2H-CH ₂-C(=O)
1.5-1.8m8HCyclohexyl CH ₂ & -CH ₂-CH₂-C(=O) & HO-CH₂-CH ₂-
1.0-1.4m6HCyclohexyl CH
~1.5 (broad)s1HOH

Interpretation of the ¹H NMR Spectrum:

  • Amide N-H Proton: A broad singlet is expected around 5.4 ppm for the amide proton, the broadness being a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Cyclohexyl Methine Proton: The proton on the carbon attached to the nitrogen (CH-N) is expected to appear as a multiplet around 3.7 ppm due to coupling with the adjacent methylene protons on the cyclohexyl ring.

  • Hydroxymethyl Protons: The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are predicted to resonate as a triplet around 3.65 ppm, coupled to the neighboring methylene group.

  • Methylene Alpha to Carbonyl: The protons on the carbon adjacent to the carbonyl group (-CH₂-C=O) are expected to appear as a triplet around 2.18 ppm.

  • Aliphatic Methylene and Cyclohexyl Protons: A complex series of multiplets between 1.0 and 1.8 ppm would correspond to the remaining methylene protons of the pentanamide chain and the cyclohexyl ring.

  • Hydroxyl Proton: The hydroxyl proton signal is anticipated to be a broad singlet around 1.5 ppm. Its chemical shift can be highly variable and dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The predicted ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in N-Cyclohexyl-5-hydroxypentanamide.

Table 2: Predicted ¹³C NMR Data for N-Cyclohexyl-5-hydroxypentanamide

Chemical Shift (δ, ppm)Assignment
~172.5C =O (Amide)
~62.5HO-C H₂-
~48.5Cyclohexyl C H-N
~36.0-C H₂-C(=O)
~33.0Cyclohexyl C H₂
~32.0HO-CH₂-C H₂-
~25.5Cyclohexyl C H₂
~24.8Cyclohexyl C H₂
~22.0-CH₂-C H₂-CH₂-

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, with a predicted chemical shift around 172.5 ppm.

  • Hydroxymethyl Carbon: The carbon attached to the hydroxyl group (HO-CH₂-) is expected at approximately 62.5 ppm.

  • Cyclohexyl Methine Carbon: The carbon of the cyclohexyl ring bonded to the nitrogen (CH-N) would appear around 48.5 ppm.

  • Aliphatic Carbons: The remaining methylene carbons of the pentanamide chain and the cyclohexyl ring are predicted to resonate in the aliphatic region between 22.0 and 36.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of N-Cyclohexyl-5-hydroxypentanamide would be characterized by the vibrational frequencies of the O-H, N-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for N-Cyclohexyl-5-hydroxypentanamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch (alcohol, hydrogen-bonded)
~3280 (broad)MediumN-H stretch (amide, hydrogen-bonded)
2850-2930StrongC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I band)
~1550StrongN-H bend (Amide II band)
~1050MediumC-O stretch (primary alcohol)

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching Region: A broad and strong absorption band centered around 3300 cm⁻¹ is expected due to the O-H stretching vibration of the hydrogen-bonded alcohol.[4][5][6] Overlapping with this, a medium-intensity, broad N-H stretching band from the secondary amide would appear around 3280 cm⁻¹.

  • C-H Stretching: Strong absorptions in the 2850-2930 cm⁻¹ region are characteristic of the C-H stretching vibrations of the cyclohexyl and pentanamide aliphatic chains.

  • Amide I Band: A strong, sharp absorption around 1640 cm⁻¹ is the characteristic C=O stretching vibration of the amide, known as the Amide I band.[7]

  • Amide II Band: The N-H bending vibration, coupled with C-N stretching, gives rise to the Amide II band, which is expected to be a strong absorption around 1550 cm⁻¹.

  • C-O Stretching: A medium-intensity band around 1050 cm⁻¹ would correspond to the C-O stretching vibration of the primary alcohol.[5]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For N-Cyclohexyl-5-hydroxypentanamide (Molecular Formula: C₁₁H₂₁NO₂, Molecular Weight: 199.29 g/mol ), the following is expected.[1][2]

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular ion, may be observed, although it could be weak or absent in EI-MS due to facile fragmentation.

  • Key Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen: Loss of a C₅H₁₀OH radical to give a fragment at m/z = 99, corresponding to the [C₆H₁₀NH]⁺ ion.

    • McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

    • Loss of water: A peak at m/z = 181 ([M-H₂O]⁺) resulting from the dehydration of the alcohol.

    • Cleavage of the amide bond: Fragmentation could occur at the C-N bond, leading to various smaller fragments.

Visualizing the Structure and Data

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the key correlations.

Molecular Structure

Caption: Molecular structure of N-Cyclohexyl-5-hydroxypentanamide.

Spectroscopic Data Interpretation Workflow

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Structural Elucidation NMR NMR (¹H & ¹³C) Connectivity Atom Connectivity (Proton & Carbon Skeleton) NMR->Connectivity IR IR Functional_Groups Functional Groups (O-H, N-H, C=O) IR->Functional_Groups MS Mass Spec Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Confirmed Structure of N-Cyclohexyl-5-hydroxypentanamide Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural characterization of N-Cyclohexyl-5-hydroxypentanamide. The key spectroscopic features—the amide I and II bands in the IR, the distinct chemical shifts of the carbonyl and alcohol-bearing carbons in the ¹³C NMR, and the characteristic proton signals in the ¹H NMR—all converge to confirm the molecular structure. This guide serves as a valuable resource for scientists working with this compound, enabling its unambiguous identification and facilitating its use in further research and development.

References

  • ChemBK. (2024, April 9). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • chemtubeuk. (2012, October 11). Introduction to IR Spectroscopy - Amides [Video]. YouTube. [Link]

  • PubChem. (n.d.). N-cyclohexylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0147663). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Stevens, E. (2018, August 14). spectroscopy infrared alcohols and amines [Video]. YouTube. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of N-Cyclohexyl-5-hydroxypentanamide

Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of N-Cyclohexyl-5-hydroxypentanamide (CAS 84996-93-0). While specific literature on this compo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of N-Cyclohexyl-5-hydroxypentanamide (CAS 84996-93-0). While specific literature on this compound is sparse, its molecular structure—a secondary amide with a terminal hydroxyl group and a cyclohexyl substituent—allows for a predictive assessment based on established chemical principles. This document outlines a systematic, multi-technique approach for drug development professionals and researchers to rigorously characterize the molecule's thermal behavior. We detail the theoretical underpinnings of its potential degradation pathways and present a self-validating experimental workflow, integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated mass spectrometry techniques. The causality behind each experimental choice is explained to ensure a robust and scientifically sound investigation.

Introduction to N-Cyclohexyl-5-hydroxypentanamide

N-Cyclohexyl-5-hydroxypentanamide is an organic compound featuring a secondary amide linkage between a cyclohexyl group and a five-carbon chain, which is terminated by a primary hydroxyl group.[1][2] Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, polymers, or other specialty chemicals.[1] Given that thermal stress is a common factor during synthesis, purification, storage, and formulation, a thorough understanding of its thermal stability is critical for ensuring product quality, safety, and efficacy.[3][4]

The stability of this molecule is governed by the interplay of its three key functional components:

  • The Secondary Amide Bond: Amide bonds are known for their relative stability due to resonance delocalization, which imparts a partial double-bond character to the C-N bond.[5][6] However, they are susceptible to cleavage under high thermal stress.[7]

  • The Terminal Hydroxyl Group: The presence of a primary alcohol introduces potential degradation pathways such as dehydration or intramolecular cyclization.

  • The N-Cyclohexyl Group: This bulky, non-polar group can influence the molecule's crystal packing, melting point, and the steric environment around the amide bond.

This guide will first postulate the likely degradation pathways based on these features and then detail a robust analytical strategy to validate these hypotheses and quantify the thermal stability.

Predicted Thermal Degradation Pathways

Based on the functional groups present in N-Cyclohexyl-5-hydroxypentanamide, several thermal degradation pathways can be anticipated. Understanding these potential routes is essential for designing effective analytical methods to detect and identify degradation products.[4]

Key Postulated Pathways:

  • Intramolecular Cyclization (Lactonization): The most probable low-energy pathway involves the terminal hydroxyl group acting as an intramolecular nucleophile, attacking the amide carbonyl carbon. This would lead to the formation of a stable six-membered ring (δ-valerolactone) and the elimination of cyclohexylamine. This type of reaction is a common fate for γ- and δ-hydroxy amides.

  • Amide Bond Cleavage (Hydrolysis): In the presence of trace water, the amide bond can undergo hydrolysis, especially at elevated temperatures, yielding 5-hydroxypentanoic acid and cyclohexylamine.[8][9][10]

  • Dehydration: The linear pentanol chain could undergo intermolecular or intramolecular dehydration, although this is generally less favored than lactonization.

  • C-N Bond Scission: At higher temperatures, homolytic cleavage of the C-N bond can occur, leading to the formation of various radical species and subsequent fragmentation products like carbon dioxide, carbon monoxide, and hydrocarbons.[7]

The following diagram illustrates the primary anticipated degradation pathways.

G cluster_main N-Cyclohexyl-5-hydroxypentanamide cluster_path1 Pathway 1: Intramolecular Cyclization cluster_path2 Pathway 2: Amide Hydrolysis cluster_path3 Pathway 3: High-Temp Fragmentation A N-Cyclohexyl-5-hydroxypentanamide B δ-Valerolactone A->B Heat (Lower Temp) C Cyclohexylamine D 5-Hydroxypentanoic Acid A->D Heat + H2O E Cyclohexylamine F CO, CO2, Hydrocarbons A->F High Heat (Pyrolysis) G A Step 1: Initial Characterization (DSC) B Step 2: Dynamic Decomposition Profile (TGA) A->B Determine Melt & Phase Transitions C Step 3: Evolved Gas Analysis (TGA-MS / Py-GC-MS) B->C Identify Decomposition Temperatures (Tonset, Tmax) D Step 4: Isothermal Stress & Degradant ID (Forced Degradation & LC-MS) B->D Guide Isothermal Temperature Selection C->D Identify Volatile Degradants & Confirm Pathways E Step 5: Comprehensive Stability Report D->E Quantify Degradation Rate & Identify Non-Volatiles

Caption: Integrated workflow for thermal stability and degradation analysis.

Part 3.1: Step 1 - Physicochemical Characterization with Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Before assessing decomposition, it is crucial to understand the material's fundamental physical transitions. DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and glass transitions. [11][12][13]This information is vital to distinguish between physical changes (like melting) and chemical degradation, which might otherwise be confounded in a TGA-only analysis. [14] Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of N-Cyclohexyl-5-hydroxypentanamide into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min. [15]Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

    • Cool the sample back to 25 °C at 10 °C/min.

    • Perform a second heating ramp under the same conditions to observe any changes in the material after the first thermal cycle.

  • Data Analysis: Identify the sharp endothermic peak corresponding to the melting point (Tm) and integrate the peak area to determine the enthalpy of fusion (ΔHfus). Observe any other transitions, such as a step change in the baseline indicating a glass transition (Tg).

Part 3.2: Step 2 - Dynamic Degradation Profiling with Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the cornerstone of thermal stability analysis, measuring the change in a sample's mass as it is heated. [16][17]This directly quantifies the temperatures at which the material begins to degrade and the extent of mass loss at each stage. Performing a dynamic (ramped temperature) TGA provides a clear overview of the decomposition profile and identifies critical temperatures for further investigation. [18] Experimental Protocol: Dynamic TGA

  • Sample Preparation: Place 5-10 mg of the sample onto a tared TGA pan (platinum or ceramic).

  • Instrument Setup: Position the pan within the TGA furnace.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min under a high-purity nitrogen atmosphere (flow rate of 50-100 mL/min).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) , typically defined by the intersection of the baseline tangent and the tangent of the decomposition step.

    • Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass lost in each distinct decomposition step.

Table 1: Representative TGA/DSC Data Summary

ParameterDescriptionExpected Value / Observation
Melting Point (Tm) Temperature of solid-to-liquid phase transition.Sharp endotherm (e.g., 74-77°C)[1]
Enthalpy of Fusion (ΔHfus) Energy required for melting.Quantitative value (J/g)
Onset Decomposition (Tonset) Temperature at which significant mass loss begins.Key indicator of thermal stability.
Peak Decomposition (Tmax) Temperature of the fastest decomposition rate.Indicates the most unstable point.
Mass Loss Step 1 (%) Mass loss associated with the first major degradation.e.g., ~35% (correlating to loss of cyclohexylamine)
Residual Mass (%) Mass remaining at the end of the experiment (e.g., 600°C).Indicates non-volatile residue, if any.
Part 3.3: Step 3 - Identification of Volatile Degradants via Evolved Gas Analysis (EGA)

Expertise & Rationale: While TGA quantifies when degradation occurs, it does not identify what is being lost. Hyphenated techniques like TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are essential for this. [14][19]TGA-MS provides real-time identification of gases as they evolve from the TGA furnace. Py-GC-MS involves rapidly heating the sample to a specific temperature and then chromatographically separating the degradation products before MS detection, offering higher resolution for complex mixtures. [20][21] Experimental Protocol: Py-GC-MS

  • Sample Preparation: Load a small, precise amount of the sample (e.g., 100 µg) into a pyrolysis tube.

  • Instrument Setup: Place the tube in the pyrolysis autosampler.

  • Pyrolysis Program:

    • Set the pyrolysis temperature to the Tmax identified in the TGA experiment. This ensures maximum generation of the primary degradation products.

    • Alternatively, use a "double-shot" method: a low-temperature thermal desorption step (e.g., 250°C) to analyze volatiles, followed by a high-temperature pyrolysis step (e.g., 450°C). [20]4. GC-MS Analysis:

    • The pyrolyzate is swept directly onto a GC column (e.g., a DB-5ms).

    • Use a standard GC temperature program to separate the components.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST). This step is crucial for confirming the proposed degradation pathways (e.g., detecting cyclohexylamine and δ-valerolactone).

Part 3.4: Step 4 - Isothermal Stress Testing and Non-Volatile Degradant Analysis

Expertise & Rationale: Dynamic TGA provides data under rapidly changing temperatures, which may not reflect real-world storage conditions. Forced degradation studies, where the compound is held at a constant temperature for an extended period, are essential for understanding long-term stability and generating sufficient quantities of degradants for analysis. [3][22]This is a cornerstone of pharmaceutical stability testing. [4][23]High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is the ideal technique for separating and identifying non-volatile degradants and quantifying the loss of the parent compound over time.

Experimental Protocol: Isothermal Forced Degradation

  • Temperature Selection: Choose a temperature that is below the Tonset from TGA but high enough to induce measurable degradation (e.g., 5-20% degradation) within a reasonable timeframe (e.g., 1-7 days). [22][23]For example, 100 °C, 120 °C, and 140 °C.

  • Sample Preparation: Place accurately weighed samples of N-Cyclohexyl-5-hydroxypentanamide in sealed vials and place them in a calibrated oven at the selected temperatures.

  • Time-Point Sampling: Remove vials at predetermined intervals (e.g., 0, 24, 48, 96, 168 hours).

  • LC-MS Analysis:

    • Dissolve the contents of each vial in a suitable solvent (e.g., methanol) to a known concentration.

    • Inject the solution into an LC-MS system equipped with a C18 column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.

    • Monitor the elution using both a UV detector and a mass spectrometer.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point to determine the degradation kinetics.

    • Identify degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. This will confirm the presence of non-volatile products like 5-hydroxypentanoic acid.

Conclusion and Comprehensive Stability Assessment

By systematically executing this integrated workflow, a researcher can build a comprehensive and defensible profile of the thermal stability of N-Cyclohexyl-5-hydroxypentanamide. The combination of DSC, TGA, EGA, and forced degradation studies provides a multi-faceted view of the material's behavior under thermal stress. This approach moves beyond simple data collection to provide a mechanistic understanding of the degradation pathways, enabling informed decisions in process development, formulation, and the establishment of appropriate storage conditions and shelf-life. [3][4]The self-validating nature of the workflow, where results from one technique guide the next, ensures the highest level of scientific integrity and trustworthiness in the final stability assessment.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaguideline. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • IVT Network. (n.d.).
  • Mettler Toledo. (n.d.). Greater Insight into Organic Molecules Using DSC 1.
  • Lhasa Limited. (2025).
  • ACS Publications. (2014). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters.
  • ChemBK. (2024). Pentanamide, N-cyclohexyl-5-hydroxy-.
  • Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • MDPI. (n.d.).
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.). Thermogravimetric analysis.
  • AZoM. (2018). Thermal Analysis of Organic Compounds.
  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA)
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Amide.
  • ResearchGate. (2025).
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • ACS Publications. (n.d.). Solvation Properties of N-Substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and ab Initio Calculations. The Journal of Physical Chemistry A.
  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
  • MDPI. (2024). Thermal Decomposition Mechanism of P(DAC-AM)
  • ResearchGate. (2025).
  • PubChem. (n.d.). N-cyclohexylpentanamide.
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • PubMed Central. (n.d.).
  • NIST Technical Series Publications. (n.d.).
  • Pharmaffiliates. (n.d.). N-Cyclohexyl-5-hydroxypentanamide.
  • BioChromato. (n.d.). Analysis of Nylon-6 by Thermal Desorption and Pyrolysis Combined with DART-MS (TDP/DART-MS) and Py-GC/MS.
  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity.
  • PubMed Central. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • NIST. (n.d.). Pentanamide, N-cyclohexyl.
  • NCERT. (n.d.). Amines.
  • Chemistry Steps. (2018).
  • Google Patents. (n.d.). Analysis method for amide compounds.
  • MDPI. (n.d.).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-Cyclohexyl-5-hydroxypentanamide

An Application Note for the Synthesis of N-Cyclohexyl-5-hydroxypentanamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-Cyclohe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-Cyclohexyl-5-hydroxypentanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Cyclohexyl-5-hydroxypentanamide, a valuable intermediate in medicinal chemistry and material science. The outlined method is predicated on the nucleophilic ring-opening of δ-valerolactone with cyclohexylamine. This approach is selected for its operational simplicity, high atom economy, and avoidance of protecting group chemistry. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure a reproducible and efficient synthesis.

Introduction and Rationale

N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic molecule incorporating a secondary amide and a primary alcohol. Its structure makes it a versatile building block for creating more complex molecules with potential applications in pharmaceuticals and polymer chemistry[1]. The synthesis of amides is a cornerstone of organic chemistry; however, direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires harsh conditions or the use of coupling agents[2].

An alternative and highly effective strategy is the aminolysis of esters. In this case, the intramolecular ester, or lactone, δ-valerolactone, serves as an ideal acyl donor. The reaction with cyclohexylamine proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the lactone ring to form the desired hydroxy amide[3][]. This pathway is advantageous as it starts from stable, commercially available precursors and typically proceeds in high yield without the need for complex purification strategies. A similar successful synthesis of N-heptyl-5-hydroxypentanamide from γ-valerolactone has been reported, validating this methodological approach[5].

Synthesis Pathway and Workflow

The selected synthetic route involves a one-step reaction where δ-valerolactone is heated with cyclohexylamine in a suitable solvent.

Overall Reaction: δ-Valerolactone + Cyclohexylamine → N-Cyclohexyl-5-hydroxypentanamide

The following diagram provides a high-level overview of the entire experimental workflow, from reaction setup to final product characterization.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Combine δ-Valerolactone, Cyclohexylamine, and Toluene B 2. Heat to Reflux (18 hours) A->B C 3. Cool to Room Temp & Dilute with Ethyl Acetate B->C D 4. Wash with 1M HCl (aq) C->D E 5. Wash with Water & Brine D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate in Vacuo F->G H 8. Recrystallize Product G->H I 9. Characterize (MP, NMR, etc.) H->I

Caption: High-level workflow for the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of the synthesis. All reagents should be of analytical grade or higher.

ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
δ-ValerolactoneC₅H₈O₂100.1210.0 g99.881.0
CyclohexylamineC₆H₁₃N99.1712.4 g (14.4 mL)125.01.25
TolueneC₇H₈92.1450 mL--
Ethyl AcetateC₄H₈O₂88.11~300 mL--
Hydrochloric Acid (1M)HCl36.46~50 mL--
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed--

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a similar aminolysis reaction[5].

Step 1: Reaction Setup

  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • To the flask, add δ-valerolactone (10.0 g, 99.88 mmol) and toluene (50 mL).

  • Add cyclohexylamine (14.4 mL, 125.0 mmol). Note: Using a slight excess of the amine helps to drive the reaction to completion.

  • Fit the flask with a reflux condenser and a nitrogen inlet. Begin stirring the mixture.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 111°C for toluene) using a heating mantle.

  • Maintain the reflux for 18 hours under a gentle stream of nitrogen. The inert atmosphere prevents potential side reactions at high temperatures.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

Step 3: Work-up and Isolation

  • After 18 hours, turn off the heat and allow the reaction mixture to cool to ambient temperature.

  • Dilute the cooled mixture with ethyl acetate (300 mL).

  • Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl (50 mL). This step is crucial as it protonates the excess basic cyclohexylamine, forming a water-soluble salt that partitions into the aqueous layer.

  • Separate the layers and wash the organic layer sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.

Step 4: Purification and Characterization

  • The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the final product as a white crystalline solid.

  • Dry the purified product under vacuum.

  • Characterize the final product by determining its melting point (literature: 74-77°C)[1] and acquiring its ¹H NMR and ¹³C NMR spectra to confirm the structure.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives[3]. The mechanism for the aminolysis of δ-valerolactone is a two-step addition-elimination process.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This breaks the C=O π-bond and forms a tetrahedral intermediate.

  • Ring-Opening: The tetrahedral intermediate is unstable. The C-O single bond within the lactone ring is the weakest bond and acts as the leaving group. The carbonyl group is reformed by the elimination of the alkoxide, which simultaneously opens the ring. A subsequent proton transfer from the positively charged nitrogen to the alkoxide oxygen neutralizes the intermediate, yielding the final N-Cyclohexyl-5-hydroxypentanamide product.

Caption: Mechanism of N-Cyclohexyl-5-hydroxypentanamide synthesis.

Safety and Handling

  • Cyclohexylamine: Corrosive and toxic. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6].

  • Toluene: Flammable liquid and vapor. It is also an irritant. Avoid ignition sources and handle in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.

  • The reaction should be conducted in a fume hood due to the use of volatile and hazardous reagents and the high reaction temperature.

Conclusion

This application note details a robust and efficient protocol for the synthesis of N-Cyclohexyl-5-hydroxypentanamide from δ-valerolactone and cyclohexylamine. The method is characterized by its simplicity, high yield, and straightforward purification. By providing a thorough explanation of the procedural steps and the underlying chemical principles, this guide serves as a reliable resource for researchers requiring this valuable synthetic intermediate.

References

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society, 133(5), 1426–1429. [Link]

  • Study.com. (n.d.). Cyclohexylamine (C6H13N) reacts with benzoyl chloride (C7H5ClO) in a Friedel-Crafts acylation reaction. What is the major product? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • ChemBK. (2024, April 9). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). CN112441911A - Method for preparing 5-hydroxyvaleric acid.
  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. Retrieved from [Link]

  • Nagwa. (n.d.). Question Video: Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid. Retrieved from [Link]

  • Filo. (2025, March 19). When 5 -hydroxypentanoic acid is treated with an acid catalyst, it forms... Retrieved from [Link]_

  • Pearson. (n.d.). Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid lactone... Retrieved from [Link]

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-heptyl-5-hydroxypentanamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Amide Bond Formation via Oxidation and Coupling of N-Cyclohexyl-5-hydroxypentanamide

Introduction: The Central Role of the Amide Bond The amide bond is an indispensable cornerstone of modern chemistry, most notably forming the backbone of peptides and proteins. Its prevalence in a vast array of pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond

The amide bond is an indispensable cornerstone of modern chemistry, most notably forming the backbone of peptides and proteins. Its prevalence in a vast array of pharmaceuticals, including top-selling drugs like Atorvastatin and Lisinopril, underscores its significance in medicinal chemistry and drug development. The synthesis of amides is typically achieved by the coupling of a carboxylic acid and an amine. However, this transformation is not spontaneous and requires the activation of the carboxylic acid to facilitate the reaction.

This guide provides a detailed experimental framework for the synthesis of a novel amide starting from N-Cyclohexyl-5-hydroxypentanamide. This starting material possesses a primary alcohol, which serves as a versatile handle for chemical modification. Our strategy involves a two-stage process:

  • Oxidation: Selective oxidation of the terminal primary alcohol on N-Cyclohexyl-5-hydroxypentanamide to the corresponding carboxylic acid.

  • Coupling: Formation of a new amide bond by coupling the newly generated carboxylic acid with a primary or secondary amine using modern coupling reagents.

This document will detail validated protocols for both stages, explain the rationale behind the choice of reagents and conditions, and provide a comparative analysis of two gold-standard coupling methodologies: carbodiimide-mediated coupling (EDC/NHS) and uronium salt-mediated coupling (HATU).

Strategic Overview: A Two-Stage Synthetic Workflow

The transformation requires a logical sequence of reactions to selectively modify the hydroxyl group while preserving the existing amide functionality.

G cluster_start Starting Material cluster_oxidation Stage 1: Oxidation cluster_coupling Stage 2: Amide Coupling cluster_analysis Analysis A N-Cyclohexyl-5-hydroxypentanamide B Oxidation using TEMPO/NaOCl A->B Selective oxidation of primary alcohol C 5-(Cyclohexylamino)-5-oxopentanoic Acid B->C Forms carboxylic acid intermediate F Final Amide Product C->F Forms new amide bond D Amine (R-NH2) D->F Forms new amide bond E Coupling Reagent (e.g., EDC/NHS or HATU) E->F Forms new amide bond G Work-up & Purification F->G Isolate product H Characterization (NMR, MS) G->H Verify structure & purity

Caption: Overall experimental workflow.

Stage 1 Protocol: Selective Oxidation of Primary Alcohol

The choice of oxidant is critical to prevent undesired side reactions with the existing amide. While strong oxidants like Jones reagent (CrO₃/H₂SO₄) can convert primary alcohols to carboxylic acids, they are harsh and involve toxic heavy metals.[1][2] A superior method for substrates with sensitive functional groups is the TEMPO-catalyzed oxidation.

Rationale for Method Selection: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that, in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl, bleach), acts as a catalyst to selectively oxidize primary alcohols.[3][4] The reaction is highly chemoselective, proceeds under mild, biphasic conditions (DCM/water) at a controlled pH, and avoids the use of heavy metals, making it environmentally benign and ideal for complex molecules.[5][6]

Detailed Protocol: TEMPO-Catalyzed Oxidation

Materials:

  • N-Cyclohexyl-5-hydroxypentanamide

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~8.25%)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 5% aqueous sodium thiosulfate (Na₂S₂O₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Cyclohexyl-5-hydroxypentanamide (1.0 eq) in DCM (approx. 0.1 M concentration). Add a catalytic amount of TEMPO (0.01 eq) and potassium bromide (0.1 eq).

  • Buffering: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. The bicarbonate solution maintains a pH of ~9, which is optimal for this oxidation.

  • Addition of Oxidant: Slowly add sodium hypochlorite solution (1.2 eq) dropwise via an addition funnel over 30-45 minutes. Causality: A slow addition rate is crucial to control the reaction temperature and prevent potential side reactions like chlorination.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mobile phase such as 10% methanol in DCM. The carboxylic acid product should have a lower Rf value (be more polar) than the starting alcohol.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a small amount of 5% aqueous sodium thiosulfate to destroy any excess hypochlorite. Stir for 10 minutes.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with fresh DCM.

    • Combine the organic layers and wash with 1 M HCl, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(cyclohexylamino)-5-oxopentanoic acid. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Stage 2 Protocol: Amide Bond Formation

With the carboxylic acid in hand, the final step is to couple it with an amine. This requires activating the carboxylic acid's hydroxyl group to turn it into a good leaving group.[7] We present two highly reliable methods.

Method A: EDC/NHS Coupling

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is unstable in aqueous media and prone to hydrolysis or rearrangement.[9] To improve efficiency, N-hydroxysuccinimide (NHS) is added. NHS intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester. This active ester then cleanly reacts with the incoming amine to form the desired amide bond, releasing NHS and the water-soluble urea byproduct.[9][10]

G cluster_mech EDC/NHS Amide Coupling Mechanism Acid R-COOH Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Acid->Acylisourea + EDC - H+ EDC EDC NHSEster NHS Ester (Semi-Stable) Acylisourea->NHSEster + NHS - EDC NHS NHS Amide Final Amide (R-CO-NHR') NHSEster->Amide + R'-NH2 Amine R'-NH2 Byproducts Isourea + NHS

Caption: Mechanism of EDC/NHS-mediated amide coupling.

Detailed Protocol:

  • Reaction Setup: Dissolve the carboxylic acid (from Stage 1, 1.0 eq), the desired amine (1.1 eq), and NHS (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution. If using DCM as a solvent, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the HCl salt and facilitate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, dilute the reaction with the organic solvent (e.g., DCM or Ethyl Acetate). Wash sequentially with 1 M HCl (removes excess amine and DIPEA), saturated NaHCO₃ (removes excess acid and NHS), and brine.[11] Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Method B: HATU Coupling

Mechanism of Action: HATU is a uronium/aminium salt-based coupling reagent that provides rapid and high-efficiency couplings, even for sterically hindered substrates.[13] In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[14][15] The amine then attacks this active ester to yield the final amide product and tetramethylurea. The 7-aza-hydroxybenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the reaction and suppressing racemization.

G cluster_mech HATU Amide Coupling Mechanism Carboxylate R-COO⁻ OAtEster OAt-Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU Acid R-COOH Acid->Carboxylate + DIPEA - DIPEA·H⁺ Base DIPEA HATU_reagent HATU Amide Final Amide (R-CO-NHR') OAtEster->Amide + R'-NH2 Amine R'-NH2 Byproducts Tetramethylurea + HOAt

Caption: Mechanism of HATU-mediated amide coupling.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 1-2 minutes to allow for pre-activation (formation of the active ester).

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature. Reactions with HATU are often very fast and can be complete in as little as 30-60 minutes.[7]

  • Monitoring and Work-up: Monitor by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Comparison of Coupling Reagents

ParameterEDC/NHS CouplingHATU Coupling
Reagent Class CarbodiimideUronium/Aminium Salt
Equivalents (Acid:Amine:Reagent) 1 : 1.1 : 1.2 (EDC/NHS)1 : 1.1 : 1.1 (HATU)
Base Required DIPEA (2.5 eq) if using EDC·HClDIPEA (3.0 eq)
Typical Reaction Time 4 - 18 hours30 - 120 minutes
Byproducts Water-soluble urea, NHSTetramethylurea, HOAt
Relative Cost LowerHigher
Key Advantage Cost-effective, common, water-soluble byproduct simplifies workup.[9]High efficiency, rapid kinetics, effective for difficult/hindered couplings.[13]
Key Disadvantage Slower reaction times, potential for side reactions if NHS is omitted.Higher cost, requires careful handling (hygroscopic).

Product Characterization

The identity and purity of the final amide product must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to identify include the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of a new amide N-H proton (broad signal, ~6-8 ppm), along with characteristic shifts in the protons and carbons adjacent to the new amide bond.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) will confirm the molecular weight of the synthesized compound, typically by observing the [M+H]⁺ or [M+Na]⁺ ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the amide by showing a strong C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific Technical Resources. [Link]

  • Wikipedia. Jones oxidation. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. Jones Oxidation. Chemistry Steps Learning Center. [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech Protocols. [Link]

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences Technical Resources. [Link]

  • Das, S., & Chakraborty, D. (2012). Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. Synthetic Communications, 42(18), 2631-2639. [Link]

  • De Mieri, M., et al. (2014). TEMPO-Mediated Oxidations. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • WFU Chem. Amide Workup. Biofilm Inhibitor Synthesis Lab Manual. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2009). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate. Canadian Journal of Chemistry, 87(5), 724-728. [Link]

  • University of York. Theory of Aqueous Workup. Chemistry Teaching Labs. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture? Biotage Blog. [Link]

  • Synthesis, spectral study, and antimicrobial screening of new amides. (2024). Grok. [Link]

  • The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • El-Sayed, W. M., et al. (2017). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Magnetochemistry, 3(4), 41. [Link]

  • ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate Forum. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Technical Library. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4533-4543. [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-146. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Bobbitt, J. M., et al. (2011). Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids. Organic Letters, 14(1), 74-77. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4533–4543. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. [Link]

  • Kelly, C. B., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. The Journal of Organic Chemistry, 87(2), 1293–1300. [Link]

  • ResearchGate. Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. ResearchGate. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO Application Notes. [Link]

  • ResearchGate. (2017). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. ResearchGate. [Link]

  • Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. [Link]

  • Reddit. (2024). TLC for amide synthesis. r/OrganicChemistry. [Link]

  • Washington State University. Monitoring Reactions by TLC. WSU Chemistry Department Resources. [Link]

  • Çakmak, S., & Akbaş, E. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Sinop University Journal of Natural Sciences, 5(2), 344-353. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. University of Rochester Chemistry Department. [Link]

  • ResearchGate. (2025). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's lactone. ResearchGate. [Link]

  • Grok. (2024). Advancements in Primary Alcohol Oxidation Leading to Carboxylic Acids: A Detailed Review. Grok. [Link]

Sources

Method

Application Note: N-Cyclohexyl-5-hydroxypentanamide as a Versatile Linker Scaffold for Bioconjugation

Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1][2] The linker connecting the molecular entities is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1][2] The linker connecting the molecular entities is a critical component that dictates the stability, solubility, and overall performance of the resulting bioconjugate.[3] This application note details a comprehensive strategy for utilizing N-Cyclohexyl-5-hydroxypentanamide, a molecule featuring a terminal primary hydroxyl group, as a robust scaffold for creating customized, amine-reactive linkers. We present a two-stage methodology: first, the chemical activation of the linker's terminal hydroxyl group to generate a protein-reactive N-Hydroxysuccinimide (NHS) ester, and second, the subsequent conjugation to primary amines on a model antibody. This guide provides detailed, field-tested protocols, causality-driven explanations, and characterization techniques for researchers in drug development and chemical biology.

Introduction: The Critical Role of Linker Design

The efficacy of complex biologics, such as Antibody-Drug Conjugates (ADCs), is profoundly influenced by the chemical linker that bridges the antibody to the payload.[] An ideal linker must be stable in circulation yet allow for efficient payload release where intended.[5] While numerous linker technologies exist, those built upon aliphatic chains with terminal functional groups offer a modular approach to tuning physicochemical properties.

N-Cyclohexyl-5-hydroxypentanamide (MW: 199.29 g/mol , CAS: 84996-93-0) presents an intriguing scaffold for linker development.[6][7] Its key structural features include:

  • A five-carbon aliphatic chain that provides spatial separation between the conjugated molecules.

  • A terminal primary hydroxyl group , a versatile chemical handle that can be converted into various reactive moieties.[8]

  • A stable internal secondary amide bond , contributing to the structural integrity of the linker backbone.

  • A cyclohexyl group , which increases the hydrophobicity and conformational rigidity of the linker, a feature that can be exploited to fine-tune the properties of the final bioconjugate.[9]

Primary hydroxyl groups are not inherently reactive towards functional groups on proteins under physiological conditions and require chemical activation.[10][11] This application note provides a complete workflow to transform the passive hydroxyl group of N-Cyclohexyl-5-hydroxypentanamide into a highly reactive, amine-specific NHS ester, thereby creating a powerful heterobifunctional linker for protein modification.

Principle of the Method: A Two-Stage Activation and Conjugation Strategy

Our methodology is based on a sequential, two-stage process that converts the N-Cyclohexyl-5-hydroxypentanamide scaffold into a protein-reactive reagent. This approach ensures high conversion rates and provides a purified, activated linker ready for bioconjugation, minimizing side reactions with the target protein.

Stage 1: Linker Activation. The terminal hydroxyl group of the linker is first oxidized to a carboxylic acid using a mild and selective oxidizing agent like a TEMPO/bleach system. This intermediate, N-cyclohexyl-4-carboxybutanamide, is then converted into a semi-stable, amine-reactive N-Hydroxysuccinimide (NHS) ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).[12][13] EDC is a zero-length crosslinker that facilitates the formation of the stable amide bond.[14][15]

Stage 2: Bioconjugation. The resulting NHS-activated linker readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins, under mild basic conditions (pH 8.3-8.5).[16][17] This reaction forms a stable, irreversible amide bond, covalently attaching the linker to the protein surface.[]

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Bioconjugation Linker N-Cyclohexyl-5- hydroxypentanamide Oxidation Oxidation (TEMPO) Linker->Oxidation Carboxyl_Linker Carboxylic Acid Intermediate Oxidation->Carboxyl_Linker NHS_Activation EDC / NHS Carboxyl_Linker->NHS_Activation Activated_Linker Amine-Reactive Linker-NHS Ester NHS_Activation->Activated_Linker Conjugation Amine Coupling (pH 8.5) Activated_Linker->Conjugation Protein Target Protein (e.g., Antibody) Protein->Conjugation Final_Conjugate Protein-Linker Conjugate Conjugation->Final_Conjugate G cluster_mech NHS Ester Formation and Amine Reaction RCOOH Linker-COOH O_Acyl O-Acylisourea Intermediate (unstable) RCOOH->O_Acyl + EDC EDC EDC NHS_Ester Linker-NHS Ester (amine-reactive) O_Acyl->NHS_Ester + NHS EDC_Urea EDC Urea Byproduct O_Acyl->EDC_Urea NHS NHS Amide_Bond Protein-Lys-NH-CO-Linker (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein-NH₂ Protein_NH2 Protein-Lys-NH₂ NHS_leaving NHS Amide_Bond->NHS_leaving +

Sources

Application

Application of N-Cyclohexyl-5-hydroxypentanamide in Solid-Phase Peptide Synthesis: A Review of Current Literature and General Principles

For the attention of Researchers, Scientists, and Drug Development Professionals. Senior Application Scientist Note: This document addresses the inquiry regarding the application of N-Cyclohexyl-5-hydroxypentanamide in s...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Senior Application Scientist Note: This document addresses the inquiry regarding the application of N-Cyclohexyl-5-hydroxypentanamide in solid-phase peptide synthesis (SPPS). A thorough review of scientific literature, chemical databases, and patent repositories has been conducted. The investigation reveals no specific, documented application of N-Cyclohexyl-5-hydroxypentanamide as a reagent—such as a non-standard amino acid, capping agent, or linker—within the established methodologies of solid-phase peptide synthesis. The compound is commercially available and cataloged as a chemical intermediate.

Given the absence of specific data for the requested compound, this guide will instead provide a comprehensive overview of the principles and protocols of solid-phase peptide synthesis. This will serve as a foundational resource for understanding the context in which a novel reagent like N-Cyclohexyl-5-hydroxypentanamide could theoretically be evaluated for utility. We will delve into the core mechanics of SPPS, reagent classes, and strategies for addressing common challenges in peptide synthesis.

Part 1: The Foundational Workflow of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a cornerstone of peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration of the solid support.

The synthesis cycle can be broadly categorized into three main stages: resin preparation and first amino acid attachment, iterative cycles of deprotection and coupling, and final cleavage and purification.

SPPS_Workflow cluster_prep Stage 1: Preparation cluster_cycle Stage 2: Elongation Cycle (Iterative) cluster_final Stage 3: Cleavage & Purification Resin Inert Polymer Resin Linker Linker Attachment Resin->Linker Functionalization FirstAA First Amino Acid Coupling Linker->FirstAA Esterification/ Amidation Deprotection Nα-Protecting Group Removal (e.g., Fmoc) FirstAA->Deprotection To Elongation Wash1 Washing Deprotection->Wash1 Coupling Next Protected Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Optional Capping of Unreacted Amines Coupling->Capping Wash2->Deprotection Start Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage After Final Cycle Capping->Wash2 Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Characterization (e.g., MS) Purification->Analysis

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Part 2: Key Reagents and Their Roles in SPPS

The success of SPPS is highly dependent on the judicious selection of reagents. Below is a breakdown of the critical components.

Reagent ClassFunctionCommon Examples
Resin Provides the insoluble solid support for peptide chain assembly.Polystyrene (e.g., Merrifield resin), Polyethylene glycol (PEG)
Linker A chemical handle that connects the growing peptide to the resin and dictates the C-terminal functionality (acid or amide) after cleavage.Wang linker (for C-terminal acid), Rink Amide linker (for C-terminal amide)
Protecting Groups Temporarily block reactive functional groups on the amino acid backbone (Nα) and side chains to prevent unwanted side reactions.Fmoc (Nα, base-labile), Boc (Nα, acid-labile), Trt, Pbf, tBu (side-chain, acid-labile)
Coupling Reagents Activate the carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide.Carbodiimides (e.g., DIC), Urionium/Aminium salts (e.g., HBTU, HATU)
Deprotection Reagents Selectively remove the Nα-protecting group to allow for the next coupling step.Piperidine (for Fmoc), Trifluoroacetic acid (TFA) (for Boc)
Capping Agents Acetylate any unreacted free amines after a coupling step to prevent the formation of deletion sequences.Acetic anhydride, N-acetylimidazole
Cleavage Cocktail A strong acid solution, often with scavengers, to cleave the completed peptide from the resin and remove side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)

Part 3: Protocols for Standard Fmoc-Based Solid-Phase Peptide Synthesis

The following protocols are provided as a general guide. Specific conditions, such as reaction times and reagent equivalents, may need to be optimized based on the peptide sequence and scale.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent and wash the resin several times with the synthesis solvent (e.g., DMF).

Protocol 2: Nα-Fmoc Deprotection
  • Add a 20-50% solution of piperidine in DMF to the resin-bound peptide.

  • Agitate for 5-20 minutes at room temperature. The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA), if using aminium/uronium-based coupling agents.

  • Add the activated amino acid solution to the deprotected, resin-bound peptide.

  • Agitate for 30-120 minutes at room temperature. Coupling completion can be monitored using a qualitative test like the Kaiser test.

  • Drain the coupling solution and wash the resin with DMF.

Protocol 4: Cleavage and Deprotection
  • Wash the final peptide-resin with a solvent like DCM and dry it.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the linker used. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Part 4: Addressing "Difficult Peptides"

Certain peptide sequences, particularly those rich in hydrophobic or β-branched amino acids, are prone to aggregation on the resin, which can hinder subsequent reaction steps. This phenomenon is a significant challenge in SPPS.

Strategies to Mitigate Aggregation:

  • Chaotropic Agents: Incorporating salts like LiCl into the coupling and deprotection steps can disrupt secondary structures.

  • Elevated Temperatures: Performing couplings at higher temperatures can improve reaction kinetics and disrupt aggregation.

  • Pseudoprolines: The introduction of dipeptide building blocks that induce a "kink" in the peptide backbone can prevent the formation of β-sheets.

  • Solvent Choice: Using more polar solvents like N-methyl-2-pyrrolidone (NMP) or adding "magic mixtures" of solvents can enhance solvation of the growing peptide chain.

Caption: The challenge of and solutions for "difficult peptides".

Conclusion

While N-Cyclohexyl-5-hydroxypentanamide does not have a recognized role in solid-phase peptide synthesis at present, the field is continually evolving. The introduction of novel reagents is critical for advancing the synthesis of increasingly complex peptides. The foundational principles and protocols outlined in this guide provide the necessary framework for any researcher aiming to explore new chemical entities within the robust and versatile methodology of SPPS.

References

For further reading and detailed protocols, please consult the following resources. While direct references for the application of N-Cyclohexyl-5-hydroxypentanamide in SPPS are unavailable, these sources provide an authoritative grounding in the principles discussed.

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Available at: [Link]

  • Pharmaffiliates. N-Cyclohexyl-5-hydroxypentanamide. Available at: [Link]

  • United States International Trade Commission. (2010). Pharmaceutical Products and Chemical Intermediates, Fourth Review. Available at: [Link]

  • Government of Jersey. (2021). DIRECTIVE No. 10 RELIEF FROM CUSTOMS IMPORT DUTY. Available at: [Link]

  • Pharmaffiliates. Bismuth Citrate. Available at: [Link]

  • ResearchGate. (n.d.). Summary of the experimental conditions employed for SPPS. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. Available at: [Link]

  • PubChem. N-cyclohexyl-5-hydroxypentanamide. Available at: [Link]

  • ChemBK. Pentanamide, N-cyclohexyl-5-hydroxy-. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 49(19), 7139-7155. Available at: [https://pubs.rsc.org/en/content/articlelanding/2020/cs/d0cs002 DIFFICULT PEPTIDES/s1]([Link] DIFFICULT PEPTIDES/s1)

Method

N-Cyclohexyl-5-hydroxypentanamide reaction conditions for optimal yield

Application Note & Protocol Synthesis of N-Cyclohexyl-5-hydroxypentanamide: Reaction Conditions for Optimal Yield Abstract: This document provides a comprehensive guide for the synthesis of N-Cyclohexyl-5-hydroxypentanam...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of N-Cyclohexyl-5-hydroxypentanamide: Reaction Conditions for Optimal Yield

Abstract: This document provides a comprehensive guide for the synthesis of N-Cyclohexyl-5-hydroxypentanamide, a bifunctional molecule with potential applications as an intermediate in pharmaceuticals and specialty polymers.[1] Given the absence of a standardized, published protocol for this specific molecule, this guide presents a robust and optimized method derived from fundamental principles of organic chemistry. We detail two primary synthetic routes, with a focus on the thermal aminolysis of δ-valerolactone by cyclohexylamine, a method prized for its atom economy and operational simplicity. This note elucidates the reaction mechanism, provides a detailed step-by-step protocol, and presents a systematic approach to optimizing reaction conditions—including temperature, stoichiometry, and reaction time—to achieve maximal yield and purity.

Scientific Introduction & Synthetic Strategy

N-Cyclohexyl-5-hydroxypentanamide (CAS 84996-93-0) is an organic compound featuring both a secondary amide and a primary alcohol functional group.[1][2] This structure makes it a valuable building block for more complex molecules. The core synthetic challenge lies in efficiently forming the amide bond between a cyclohexylamino group and a five-carbon chain bearing a terminal hydroxyl group.

Two principal retrosynthetic pathways are considered:

  • Route A: Ring-Opening of δ-Valerolactone. This is the preferred and detailed method in this guide. It involves the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of δ-valerolactone. This pathway is highly atom-economical as it avoids the use of coupling agents and generates no byproducts. The direct aminolysis of lactones with primary amines is a well-established method for forming hydroxy amides.[3][4]

  • Route B: Direct Amide Coupling. This involves the condensation of 5-hydroxypentanoic acid and cyclohexylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[5][6] While effective, this method is less atom-economical and generates stoichiometric amounts of urea byproduct, which can complicate purification.[5]

This guide will focus on the optimization of Route A.

Reaction Mechanism: Aminolysis of δ-Valerolactone

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the δ-valerolactone ring.[7] This forms a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the acyl-oxygen bond, and a proton transfer results in the formation of the final N-Cyclohexyl-5-hydroxypentanamide product. The reaction is typically driven to completion by heating.[4]

Diagram: Proposed Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Lactone δ-Valerolactone Intermediate [Tetrahedral Intermediate] Lactone->Intermediate Nucleophilic Attack (Cyclohexylamine) Amine Cyclohexylamine Amine->Intermediate Product N-Cyclohexyl-5- hydroxypentanamide Intermediate->Product Ring-Opening & Proton Transfer

Caption: Proposed mechanism for the aminolysis of δ-valerolactone.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly.

3.1. Materials & Equipment

  • Reagents:

    • δ-Valerolactone (CAS 542-28-9), purity ≥98%

    • Cyclohexylamine (CAS 108-91-8), purity ≥99%

    • Ethyl acetate (for purification)

    • Hexanes (for purification)

    • Anhydrous Magnesium Sulfate (for drying)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Rotary evaporator

    • Glass column for chromatography

    • Silica gel (for chromatography)

    • Standard laboratory glassware

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add δ-valerolactone (10.0 g, 0.1 mol, 1.0 equiv).

    • Add cyclohexylamine (12.9 g, 0.13 mol, 1.3 equiv).

    • Scientist's Note: A slight excess of the amine is used to ensure complete consumption of the lactone and to drive the reaction equilibrium towards the product.[4]

    • Attach a reflux condenser to the flask. The reaction is typically run neat (without solvent), which is efficient and environmentally friendly.[8]

  • Reaction Execution:

    • Begin stirring the mixture.

    • Heat the reaction mixture to 100-120°C using a heating mantle or oil bath.

    • Maintain this temperature and allow the reaction to proceed for 12-24 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the δ-valerolactone spot/peak. Elevated temperatures are crucial for achieving a reasonable reaction rate.[9]

  • Work-up and Isolation:

    • After the reaction is complete (as determined by monitoring), allow the flask to cool to room temperature.

    • The crude product is a viscous oil. To remove the excess cyclohexylamine, place the flask on a rotary evaporator under reduced pressure.

    • Scientist's Note: Cyclohexylamine is volatile and can be removed effectively under vacuum. Mild heating (40-50°C) on the rotovap can expedite this process.

  • Purification (Column Chromatography):

    • Adsorb the crude oil onto a small amount of silica gel.

    • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield N-Cyclohexyl-5-hydroxypentanamide as a solid or viscous oil.[1]

Diagram: Experimental Workflow

G A 1. Combine Reactants (δ-Valerolactone & Cyclohexylamine) B 2. Heat & Reflux (100-120°C, 12-24h) A->B C 3. Cool to RT & Remove Excess Amine (Rotary Evaporation) B->C D 4. Purify via Column Chromatography C->D E 5. Isolate Pure Product D->E

Caption: General workflow for the synthesis and purification.

Optimization of Reaction Conditions for Optimal Yield

To maximize the yield of N-Cyclohexyl-5-hydroxypentanamide, several parameters must be optimized. The following table provides an illustrative guide for an optimization study. The "Baseline" entry corresponds to the protocol described above.

Table 1: Illustrative Optimization Parameters

Entry Amine Equiv. Temperature (°C) Time (h) Solvent Observed Yield (%) Notes
1 (Baseline) 1.311018Neat85%Good conversion, clean reaction.
2 1.0511018Neat75%Incomplete conversion of lactone observed.
3 2.011018Neat86%No significant improvement over 1.3 equiv.; less economical.
4 1.38024Neat55%Reaction is significantly slower at lower temperatures.[9]
5 1.314012Neat82%Faster reaction but potential for minor side products.[1]
6 1.31108Neat68%Insufficient time for complete conversion.
7 1.311024Neat87%Slight improvement in yield with extended time.
8 1.311018Toluene70%Reaction is slower in a solvent due to dilution.

Analysis and Recommendations:

  • Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of cyclohexylamine is optimal for driving the reaction to completion. A large excess does not significantly improve the yield and increases the purification burden.

  • Temperature: A reaction temperature between 100°C and 120°C provides the best balance between reaction rate and product purity.[9][10] Lower temperatures lead to impractically long reaction times, while higher temperatures may risk decomposition or side reactions.[1]

  • Reaction Time: Monitoring the reaction by TLC/GC is crucial. A typical reaction time of 18-24 hours at 110°C is recommended for achieving maximum conversion.

  • Solvent: Conducting the reaction neat is superior. The use of solvents slows down the reaction by decreasing the effective concentration of the reactants.[8]

Troubleshooting
Problem Possible Cause Suggested Solution
Low Yield / Incomplete Reaction Insufficient temperature or reaction time.Increase temperature to 110-120°C and/or extend reaction time. Confirm with TLC/GC analysis.
Impure starting materials.Ensure δ-valerolactone and cyclohexylamine are of high purity and anhydrous.
Difficult Purification Large excess of amine used.Reduce the excess of cyclohexylamine to ~1.2 equivalents. Ensure efficient removal on the rotary evaporator.
Formation of side products.Lower the reaction temperature. High temperatures can sometimes lead to side reactions.

References

  • Benchchem Technical Support Center.Optimizing Amide Coupling Reactions with ((1S,3R)-3-aminocyclopentyl)methanol.
  • RSC Publishing.Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines.
  • ChemBK.Pentanamide, N-cyclohexyl-5-hydroxy-.
  • Khan Academy.
  • ResearchGate.Ring-Opening of γ-Valerolactone with Amino Compounds | Request PDF.
  • ResearchGate.Suggested ring-opening reaction mechanism in the presence of primary and secondary amines as nucleophiles.
  • ResearchGate.Ring-opening of GVLO with primary and secondary amines.
  • Universitas Indonesia.Ring-opening of γ-valerolactone with amino compounds.
  • ACS Publications.Mechanism of aminolysis of .delta.-lactones. Kinetic behavior of tri-O-methyl-2-deoxyglucono-.delta..
  • ResearchGate.Optimization of the reaction conditions of amide synthesis.
  • ChemRxiv.Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model.
  • ACS Publications.Mechanism of aminolysis of .delta.-lactones. Kinetic behavior of tri-O-methyl-2-deoxyglucono-.delta.-lactone, solvent deuterium isotope effects, and transition-state characterization | Journal of the American Chemical Society.
  • Growing Science.
  • ACS Publications.Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • University of Oregon.
  • RSC Publishing.
  • PubChem.N-Cyclohexyl-5-hydroxypentanamide.
  • ResearchGate.Table 2 . Synthesis of different structurally N-substituted amides in....
  • Fisher Scientific.Amide Synthesis.
  • NIH.
  • PubMed Central.
  • MDPI.A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • ACS Publications.Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis | Organic Process Research & Development.

Sources

Application

Purification techniques for N-Cyclohexyl-5-hydroxypentanamide after synthesis

Introduction N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic compound featuring both a secondary amide and a primary alcohol.[1][2] This structure lends itself to applications in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyclohexyl-5-hydroxypentanamide is a bifunctional organic compound featuring both a secondary amide and a primary alcohol.[1][2] This structure lends itself to applications in medicinal chemistry and materials science, where it can serve as a versatile intermediate.[2] The dual polarity imparted by the hydroxyl and amide groups necessitates carefully designed purification protocols to remove unreacted starting materials, byproducts, and other process-related impurities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of N-Cyclohexyl-5-hydroxypentanamide, ensuring high purity for subsequent applications.

Understanding Potential Impurities in the Synthesis of N-Cyclohexyl-5-hydroxypentanamide

A common synthetic route to N-Cyclohexyl-5-hydroxypentanamide involves the amidation of a 5-hydroxypentanoic acid derivative (such as the corresponding ester or acid chloride) with cyclohexylamine. Another approach is the reaction between δ-valerolactone and cyclohexylamine. Depending on the chosen synthetic pathway, a variety of impurities may be present in the crude reaction mixture.

Common Impurities Include:

  • Unreacted Starting Materials:

    • Cyclohexylamine

    • 5-hydroxypentanoic acid, its ester, or acid chloride

    • δ-valerolactone

  • Byproducts of the Coupling Reaction:

    • If using coupling agents like DCC (dicyclohexylcarbodiimide), the byproduct dicyclohexylurea (DCU) will be present and often poses a significant purification challenge due to its low solubility in many organic solvents.

    • If starting from an ester, the corresponding alcohol (e.g., methanol or ethanol) will be generated.

  • Degradation Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which might be used during the reaction or work-up, leading to the formation of the starting carboxylic acid and amine.[3]

The successful purification of N-Cyclohexyl-5-hydroxypentanamide hinges on the effective separation of the target molecule from these structurally diverse impurities.

Purification Workflow Overview

The selection of a purification strategy is contingent on the scale of the synthesis and the nature of the impurities. A general workflow is proposed below, which can be adapted as needed.

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude_Mixture->Workup Initial Cleanup Chromatography Column Chromatography Workup->Chromatography Removal of Polar/ Non-polar Impurities Crystallization Recrystallization Workup->Crystallization If Crude Solid is Relatively Pure Chromatography->Crystallization Final Polishing Step Pure_Product Pure N-Cyclohexyl-5-hydroxypentanamide Chromatography->Pure_Product Crystallization->Pure_Product

Figure 1: General purification workflow for N-Cyclohexyl-5-hydroxypentanamide.

Detailed Purification Protocols

Aqueous Work-up and Liquid-Liquid Extraction

An initial aqueous work-up is a crucial first step to remove water-soluble impurities, such as salts from coupling reagents or unreacted starting materials like cyclohexylamine (which can be protonated and extracted into an acidic aqueous phase).

Protocol:

  • Quenching and Dilution: Quench the reaction mixture as appropriate for the specific chemistry (e.g., with water or a mild acid/base). Dilute the crude mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This step will protonate basic impurities like residual cyclohexylamine, rendering them water-soluble and facilitating their removal into the aqueous layer.

  • Basic Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate solution). This will deprotonate and remove acidic impurities, such as unreacted 5-hydroxypentanoic acid.[4]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Column Chromatography

Column chromatography is a highly effective method for separating N-Cyclohexyl-5-hydroxypentanamide from closely related impurities.[5][6] Given the polarity of the target compound, both normal-phase and reversed-phase chromatography can be considered.

Rationale for Method Selection:

  • Normal-Phase Chromatography (Silica Gel): This is often the first choice. The polar stationary phase (silica gel) will interact with the polar hydroxyl and amide groups of the target molecule. A mobile phase of intermediate polarity, typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is used for elution.

  • Reversed-Phase Chromatography (C18 Silica): This can be an excellent alternative, especially for highly polar impurities.[3] Here, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Normal-Phase Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% dichloromethane or a low polarity hexane/ethyl acetate mixture).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-loading (adsorbing the compound onto a small amount of silica gel) is recommended.

  • Elution: Begin elution with a mobile phase of low polarity and gradually increase the polarity (gradient elution). For N-Cyclohexyl-5-hydroxypentanamide, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.

ChromatographyLogic cluster_0 Normal Phase Chromatography cluster_1 Reversed Phase Chromatography Stationary_NP Stationary Phase: Silica Gel (Polar) Mobile_NP Mobile Phase: Non-polar to Polar Gradient (e.g., Hexane -> Ethyl Acetate) Elution_Order_NP Elution Order: 1. Non-polar impurities 2. Product 3. Very polar impurities Stationary_RP Stationary Phase: C18 (Non-polar) Mobile_RP Mobile Phase: Polar to Non-polar Gradient (e.g., Water -> Acetonitrile) Elution_Order_RP Elution Order: 1. Polar impurities 2. Product 3. Non-polar impurities

Figure 2: Logic of Normal vs. Reversed-Phase Chromatography.

Purification by Recrystallization

If the crude product obtained after work-up is a solid and relatively pure (>85-90%), recrystallization can be a highly efficient and scalable purification method.[3] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[7]

Solvent Selection Protocol:

  • Place a small amount of the crude product (20-30 mg) into several test tubes.

  • Add a small amount of a test solvent to each tube at room temperature. Good candidate solvents include ethyl acetate, acetone, acetonitrile, toluene, and mixtures such as ethyl acetate/hexanes or ethanol/water.[3]

  • If the compound dissolves at room temperature, the solvent is unsuitable.

  • If the compound is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential recrystallization solvent.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Cooling: Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Comparative Analysis of Purification Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Aqueous Extraction - Fast and inexpensive- Removes ionic and highly polar/basic/acidic impurities- Good for initial large-scale cleanup- Limited separation of neutral organic compounds with similar polarities- Can lead to emulsionsInitial work-up of the crude reaction mixture to remove salts and unreacted starting materials.
Column Chromatography - High resolving power for complex mixtures- Applicable to a wide range of compounds- Can separate isomers and closely related byproducts- Can be time-consuming and labor-intensive- Requires significant solvent volumes- Potential for product decomposition on silica[3]Purification of complex mixtures containing multiple impurities or when very high purity is required.
Recrystallization - Highly efficient for removing small amounts of impurities- Scalable and cost-effective- Often yields a highly pure, crystalline final product- Requires the product to be a solid- Finding a suitable solvent can be trial-and-error- Product loss in the mother liquor is inevitable[7]Final purification step for solid products that are already of moderate to high purity.

Conclusion

The purification of N-Cyclohexyl-5-hydroxypentanamide requires a systematic approach tailored to the specific impurities present in the crude reaction mixture. A well-executed aqueous work-up is essential for initial cleanup, followed by either column chromatography for complex mixtures or recrystallization for solids of relatively high initial purity. By understanding the principles behind each technique and carefully optimizing the conditions, researchers can consistently obtain N-Cyclohexyl-5-hydroxypentanamide in high purity, suitable for the most demanding applications in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11367641, N-Cyclohexyl-5-hydroxypentanamide. Retrieved from [Link]

  • Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Edelmann, F. T. et al. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • ChemBK (2024). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Sloop, J. et al. (2012). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging N-Cyclohexyl-5-hydroxypentanamide for the Synthesis of Novel Drug Analogues

Abstract: N-Cyclohexyl-5-hydroxypentanamide is a versatile bifunctional molecule poised for significant application in modern drug discovery. Its structure uniquely combines a lipophilic N-cyclohexyl "cap" group, a flexi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-Cyclohexyl-5-hydroxypentanamide is a versatile bifunctional molecule poised for significant application in modern drug discovery. Its structure uniquely combines a lipophilic N-cyclohexyl "cap" group, a flexible five-carbon aliphatic linker, and a reactive primary hydroxyl group. This combination provides an excellent starting scaffold for the synthesis of diverse compound libraries aimed at various therapeutic targets. These application notes will explore the strategic utility of this compound, detailing its chemical properties and providing robust, step-by-step protocols for its transformation into valuable downstream intermediates. We will focus on two high-impact areas of medicinal chemistry: the development of Histone Deacetylase (HDAC) inhibitors and the construction of Proteolysis Targeting Chimeras (PROTACs), illustrating how N-Cyclohexyl-5-hydroxypentanamide serves as a foundational building block for creating sophisticated drug analogues.

Compound Overview: Strategic Value in Medicinal Chemistry

N-Cyclohexyl-5-hydroxypentanamide (CAS 84996-93-0) is a solid compound at room temperature.[1] Its strategic value lies in the distinct functionalities of its molecular architecture, which can be independently or sequentially modified.

  • The N-Cyclohexyl Group: This moiety provides significant lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. In many drug classes, such as HDAC inhibitors, such "cap" groups occupy the entrance of the active site.[2][3] Furthermore, unsubstituted cyclohexyl rings are known metabolic "soft spots," often undergoing oxidation.[4] This presents an opportunity for future analogue design where this position could be blocked (e.g., with fluorine) to enhance metabolic stability.[4]

  • The Pentanamide Linker: The five-carbon chain offers conformational flexibility, allowing the terminal functional groups to adopt optimal orientations for binding. Amide bonds are common, metabolically stable features in drug molecules.[4] The length of this linker is a critical parameter in bifunctional molecules like PROTACs, where it dictates the distance and orientation between a target protein and an E3 ligase.[5][6]

  • The Terminal Hydroxyl Group: As a primary alcohol, this group is a highly versatile synthetic handle.[7] It can be easily transformed into a wide array of other functional groups—ketones, aldehydes, amines, azides, and esters—making it the primary point for diversification and conjugation.

Table 1: Physicochemical Properties of N-Cyclohexyl-5-hydroxypentanamide

PropertyValueSource
CAS Number 84996-93-0[8][9]
Molecular Formula C₁₁H₂₁NO₂[8]
Molecular Weight 199.29 g/mol [8]
Melting Point 74-77°C[1]
Boiling Point 397.8°C at 760 mmHg[1]
Density 1.02 g/cm³[1]

Core Synthetic Pathways and Applications

The true potential of N-Cyclohexyl-5-hydroxypentanamide is realized through its chemical transformations. The following sections detail key synthetic strategies and their application in constructing two important classes of therapeutic agents.

Foundational Transformation: Oxidation of the Terminal Hydroxyl

The oxidation of the terminal primary alcohol to an aldehyde or a carboxylic acid is a pivotal first step in many synthetic routes. Oxidation to the corresponding ketone, N-Cyclohexyl-5-oxopentanamide, is a key transformation that introduces a versatile carbonyl group.[10][11] This intermediate can then be used in reductive aminations, Wittig reactions, or as a precursor to other functional groups. For the purposes of creating HDAC inhibitors or functionalized linkers, further oxidation to the carboxylic acid is often desired.

G A N-Cyclohexyl-5- hydroxypentanamide B N-Cyclohexyl-5- oxopentanamide (Ketone) A->B Mild Oxidation (e.g., Dess-Martin) C N-Cyclohexyl-5- carboxypentanamide (Carboxylic Acid) A->C Strong Oxidation (e.g., TEMPO/Bleach) D Diverse Drug Analogues B->D Further Functionalization C->D Amide Coupling, Esterification, etc.

Caption: Core oxidation pathways for N-Cyclohexyl-5-hydroxypentanamide.

Application in Histone Deacetylase (HDAC) Inhibitor Synthesis

HDAC inhibitors are a class of anti-cancer agents characterized by a common pharmacophore: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[12][13] N-Cyclohexyl-5-hydroxypentanamide provides an excellent scaffold where the N-cyclohexyl group acts as the cap and the pentanamide chain serves as the linker. The terminal hydroxyl group can be converted into a potent ZBG, such as a hydroxamic acid.

The synthesis involves a two-step process:

  • Oxidation: The primary alcohol is oxidized to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is coupled with hydroxylamine using standard peptide coupling reagents to form the target hydroxamic acid.[14]

G cluster_0 Scaffold cluster_1 HDAC Inhibitor A N-Cyclohexyl Group (Cap) Pentanamide Linker Hydroxyl Group B Oxidation to Carboxylic Acid A:f2->B Step 1 C N-Cyclohexyl Group (Cap) Pentanamide Linker Hydroxamic Acid (ZBG) B->C:f2 Step 2 Amide Coupling (H₂N-OH)

Caption: Workflow for synthesizing an HDAC inhibitor analogue.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[15][16] They consist of a POI ligand and an E3 ligase ligand joined by a chemical linker.[5] The linker is not merely a spacer; its length, rigidity, and composition are critical for the efficacy of the PROTAC.[6]

N-Cyclohexyl-5-hydroxypentanamide can serve as a segment of the PROTAC linker. The terminal hydroxyl group is an ideal attachment point for conjugation to either the POI ligand or the E3 ligase ligand. A highly efficient method for this conjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[15]

The synthetic strategy involves:

  • Functionalization: The terminal hydroxyl group is converted to a bio-orthogonal handle, such as an azide.

  • Conjugation: The azide-functionalized linker is then "clicked" onto an alkyne-modified E3 ligase ligand (e.g., a derivative of pomalidomide or thalidomide) or POI ligand.

G A N-Cyclohexyl-5- hydroxypentanamide B N-Cyclohexyl-5- azidopentanamide A->B Mesylation & Azide Displacement D PROTAC Conjugate B->D CuAAC 'Click' Chemistry C Alkyne-Modified E3 Ligase Ligand C->D

Caption: PROTAC synthesis via 'click' chemistry functionalization.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Oxidation of N-Cyclohexyl-5-hydroxypentanamide to N-Cyclohexyl-4-formylbutanamide

This protocol utilizes Dess-Martin periodinane (DMP), a mild and reliable reagent for the oxidation of primary alcohols to aldehydes.[11]

Materials:

  • N-Cyclohexyl-5-hydroxypentanamide (1.0 eq)

  • Dess-Martin periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Cyclohexyl-5-hydroxypentanamide (e.g., 1.99 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (5.09 g, 12 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Table 2: Data Summary for Protocol 1

ParameterDescription
Product N-Cyclohexyl-4-formylbutanamide
Reagents DMP, DCM
Stoichiometry 1.2 eq DMP
Expected Yield 85-95%
Purity Analysis ¹H NMR, ¹³C NMR, LC-MS
Protocol 2: Synthesis of an N-Cyclohexyl-hydroxamic Acid (HDACi Analogue)

This protocol involves the oxidation of the starting alcohol to a carboxylic acid, followed by HATU-mediated coupling to hydroxylamine.[14][17]

Part A: Oxidation to Carboxylic Acid

  • A TEMPO-catalyzed oxidation is a suitable method for converting the primary alcohol to a carboxylic acid.[18]

Part B: Amide Coupling Materials:

  • N-Cyclohexyl-5-carboxypentanamide (from Part A) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Cyclohexyl-5-carboxypentanamide (e.g., 2.13 g, 10 mmol) in anhydrous DMF (40 mL).

  • Add hydroxylamine hydrochloride (1.04 g, 15 mmol) and HATU (4.56 g, 12 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (5.2 mL, 30 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by pouring it into cold water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or flash chromatography to obtain the target hydroxamic acid.

Table 3: Data Summary for Protocol 2 (Part B)

ParameterDescription
Product N-Cyclohexyl-5-(hydroxyamino)-5-oxopentanamide
Reagents HATU, DIPEA, NH₂OH·HCl
Stoichiometry 1.2 eq HATU, 1.5 eq NH₂OH·HCl
Expected Yield 60-80%
Purity Analysis ¹H NMR, LC-MS, HPLC

Conclusion

N-Cyclohexyl-5-hydroxypentanamide is more than a simple chemical intermediate; it is a strategic platform for the efficient synthesis of complex and diverse drug analogues. The distinct reactivity of its functional groups allows for targeted modifications, enabling researchers to systematically explore structure-activity relationships. The protocols provided herein for oxidation and conjugation serve as validated starting points for constructing libraries of novel compounds, particularly in the promising fields of HDAC inhibition and targeted protein degradation. By leveraging the inherent versatility of this scaffold, drug development professionals can accelerate their discovery pipelines and more rapidly advance new therapeutic candidates.

References

  • Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Kidwai, M., Bhardwaj, S., & Jain, A. (2013). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Green Chemistry Letters and Reviews, 6(3), 239-244. [Link]

  • Pentanamide, N-cyclohexyl-5-hydroxy-. (2024). ChemBK. Retrieved January 18, 2026, from [Link]

  • Alcohol oxidation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • N-Cyclohexyl-5-hydroxypentanamide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • N-Cyclohexyl-5-hydroxypentanamide. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. [Link]

  • Spencer, J. A., et al. (2021). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. ACS Medicinal Chemistry Letters, 12(3), 438-444. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved January 18, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 18, 2026, from [Link]

  • Wagner, F. F., et al. (2015). A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. ACS Medicinal Chemistry Letters, 6(11), 1143-1148. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(10), 4266-4295. [Link]

  • Wang, Y., et al. (2025). Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. Scientific Reports, 15(1), 1-17. [Link]

  • Al-Attas, R. A., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202401808. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 18, 2026, from [Link]

  • Németh, O., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 26(11), 3229. [Link]

  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery. Retrieved January 18, 2026, from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved January 18, 2026, from [Link]

Sources

Application

N-Cyclohexyl-5-hydroxypentanamide: A Versatile Building Block for Advanced Poly(ester amide)s

Introduction: The Emergence of Functional Poly(ester amide)s Poly(ester amide)s (PEAs) represent a compelling class of hybrid polymers, synergistically combining the biodegradability and biocompatibility inherent to poly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Functional Poly(ester amide)s

Poly(ester amide)s (PEAs) represent a compelling class of hybrid polymers, synergistically combining the biodegradability and biocompatibility inherent to polyesters with the superior thermal stability and mechanical robustness characteristic of polyamides.[1][2] This unique fusion of properties is attributed to the presence of both ester and amide linkages within the polymer backbone, the latter of which imparts significant intermolecular hydrogen bonding.[1] The ability to precisely tune the material properties of PEAs by judicious monomer selection has propelled their application in diverse fields, including biomedical devices, drug delivery systems, and high-performance engineering plastics.[1][3]

This application note introduces N-Cyclohexyl-5-hydroxypentanamide as a novel and versatile monomer for the synthesis of functional PEAs. The presence of a primary hydroxyl group offers a reactive handle for post-polymerization modification, allowing for the covalent attachment of bioactive molecules or for creating cross-linked networks. The bulky cyclohexyl group, on the other hand, is anticipated to influence the polymer's thermal properties, solubility, and mechanical behavior. We present here detailed protocols for the synthesis of N-Cyclohexyl-5-hydroxypentanamide and its subsequent polymerization via melt polycondensation, along with a comprehensive guide to the characterization of both the monomer and the resulting polymer.

Monomer Profile: N-Cyclohexyl-5-hydroxypentanamide

N-Cyclohexyl-5-hydroxypentanamide is a bifunctional molecule containing a secondary amide and a primary alcohol. Its structure is primed for step-growth polymerization, where the hydroxyl and amide groups can participate in esterification and transamidation reactions, respectively, under appropriate conditions.

PropertyValueSource
IUPAC NameN-cyclohexyl-5-hydroxypentanamide[4]
CAS Number84996-93-0[4][5]
Molecular FormulaC₁₁H₂₁NO₂[4][5]
Molecular Weight199.29 g/mol [4][5]
AppearanceExpected to be a solid at room temperature[6]
SolubilityExpected to have some solubility in polar organic solvents[6]

Synthesis of N-Cyclohexyl-5-hydroxypentanamide via Lactone Aminolysis

The synthesis of N-Cyclohexyl-5-hydroxypentanamide can be efficiently achieved through the ring-opening aminolysis of δ-valerolactone with cyclohexylamine. This method is atom-economical and can often be performed under mild conditions.[7][8]

monomer_synthesis delta_valerolactone δ-Valerolactone monomer N-Cyclohexyl-5- hydroxypentanamide delta_valerolactone->monomer Ring-opening aminolysis cyclohexylamine Cyclohexylamine cyclohexylamine->monomer

Caption: Synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Protocol: Synthesis of N-Cyclohexyl-5-hydroxypentanamide

Materials:

  • δ-Valerolactone (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 eq, catalyst)[7]

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography system (optional)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add δ-valerolactone and anhydrous toluene.

  • Add cyclohexylamine to the solution and stir for 5 minutes at room temperature.

  • Add the TBD catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure N-Cyclohexyl-5-hydroxypentanamide.

Polymerization of N-Cyclohexyl-5-hydroxypentanamide

The bifunctional nature of N-Cyclohexyl-5-hydroxypentanamide allows for its polymerization into a poly(ester amide) via melt polycondensation. This solvent-free method is environmentally friendly and often leads to high molecular weight polymers.[9][10]

polymerization_workflow cluster_synthesis Melt Polycondensation cluster_characterization Polymer Characterization monomer N-Cyclohexyl-5- hydroxypentanamide prepolymer Low Molecular Weight Prepolymer + H₂O monomer->prepolymer Step 1: Heating under N₂ (e.g., 180 °C) polymer High Molecular Weight Poly(ester amide) prepolymer->polymer Step 2: High Vacuum (e.g., 195 °C) NMR NMR Spectroscopy (Structure) polymer->NMR FTIR FTIR Spectroscopy (Functional Groups) polymer->FTIR GPC GPC/SEC (Molecular Weight) polymer->GPC DSC_TGA DSC/TGA (Thermal Properties) polymer->DSC_TGA

Caption: Experimental workflow for polymer synthesis and characterization.

Protocol: Melt Polycondensation of N-Cyclohexyl-5-hydroxypentanamide

Materials:

  • N-Cyclohexyl-5-hydroxypentanamide (monomer)

  • Titanium(IV) butoxide (catalyst, ~0.1 mol%)

  • Antioxidant (e.g., Irganox® 1010, optional)

Equipment:

  • Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum outlet connected to a cold trap and high-vacuum pump.

  • Heating mantle with precise temperature control.

  • High-vacuum pump.

Procedure:

  • Charge the polymerization reactor with N-Cyclohexyl-5-hydroxypentanamide and the catalyst. If used, add the antioxidant.

  • Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.

  • Under a slow stream of nitrogen, gradually heat the reactor to 180 °C with continuous stirring. The monomer will melt and the viscosity of the mixture will increase as the prepolymer forms and water is evolved. Maintain this stage for 2-4 hours.

  • Increase the temperature to 195 °C and gradually apply a high vacuum (e.g., <1 mbar). The removal of water drives the polymerization towards higher molecular weights. The viscosity of the melt will increase significantly.

  • Continue the reaction under high vacuum for 4-8 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polymer can be removed from the reactor. For analysis, the polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in a non-solvent (e.g., methanol) to purify it.

Characterization of the Monomer and Polymer

A thorough characterization is essential to confirm the identity and purity of the monomer and to determine the properties of the resulting polymer.

TechniqueMonomer (N-Cyclohexyl-5-hydroxypentanamide)Polymer (Poly(N-cyclohexyl-5-hydroxypentanamide))
¹H and ¹³C NMR Confirm the chemical structure by identifying characteristic proton and carbon signals of the cyclohexyl, pentanamide, and hydroxyl groups.Verify the formation of the poly(ester amide) backbone by observing the appearance of ester linkages and the disappearance of the monomer's hydroxyl protons.
FTIR Spectroscopy Identify characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1640 cm⁻¹), and O-H stretch of the alcohol (~3400 cm⁻¹, broad).Confirm the formation of ester bonds (C=O stretch around 1735 cm⁻¹) and the retention of the amide functionality.
Mass Spectrometry Determine the molecular weight and confirm the elemental composition of the monomer.Not typically used for high molecular weight polymers.
GPC/SEC Not applicable.Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
DSC Determine the melting point and purity of the monomer.Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[11][12][13]
TGA Assess the thermal stability of the monomer.Evaluate the thermal degradation profile of the polymer, identifying the onset of decomposition.[14][15][16]

Potential Applications and Future Directions

The poly(ester amide)s derived from N-Cyclohexyl-5-hydroxypentanamide hold promise for a variety of applications. The presence of the cyclohexyl group may enhance the polymer's thermal stability and hydrophobicity, making it suitable for applications in demanding environments. The pendant hydroxyl groups offer a platform for further functionalization, opening avenues for the development of:

  • Drug-polymer conjugates: Bioactive molecules can be attached to the polymer backbone for controlled drug delivery applications.[1]

  • Biodegradable hydrogels: Cross-linking through the hydroxyl groups can lead to the formation of hydrogels for tissue engineering and regenerative medicine.

  • Advanced coatings and adhesives: The functional groups can promote adhesion to various substrates.

Future research should focus on a detailed investigation of the mechanical properties of these novel PEAs, their degradation profiles under physiological conditions, and the exploration of various post-polymerization modification strategies to tailor their properties for specific applications.

References

  • BenchChem. (n.d.). Application Note: Synthesis of Poly(6-hydroxyhexanamide) via Melt and Solution Polycondensation.
  • Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. (2023).
  • A mild method for ring-opening aminolysis of lactones. (2025).
  • Is there any simple method to make amides by breaking the lactone ring? (2020).
  • Differential Scanning Calorimetry (DSC) data of poly(ester-amides). (n.d.).
  • Typical DSC and TMA thermagrams of the poly(ester-amide) p-5i. (n.d.).
  • Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. (2020). CHIMIA.
  • Thermogravimetric analysis (TG) curves of the selected poly(ester amide)s with gEg components. (n.d.).
  • Ring-Opening of γ-Valerolactone with Amino Compounds. (2011).
  • Synthesis and characterization of poly(ester amide)-based materials for 3D printing of tissue engineering scaffolds. (2025). RSC Publishing.
  • Direct methods for α‐hydroxy amides synthesis. (n.d.).
  • BenchChem. (n.d.). Experimental protocol for the synthesis of poly(o-hydroxyamide)s.
  • Chemistry of Amides. (2022). Chemistry LibreTexts.
  • Ring-opening polymerization of d-valerolactone initiated by complexes 1-4. (n.d.).
  • TGA curves of the polyester and poly(ester-amide)s measured in air (a)... (n.d.).
  • (a) ring-opening of δ-valerolactone; (b) Proposed mechanism of lactide... (n.d.).
  • Degradable Poly(ester amide)
  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. (2022). MDPI.
  • Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. (n.d.). RSC Publishing.
  • Synthesis of Amides. (n.d.). Jack Westin.
  • N-Cyclohexyl-5-hydroxypentanamide. (n.d.). PubChem.
  • Pentanamide, N-cyclohexyl-5-hydroxy-. (2024). ChemBK.
  • N-Cyclohexyl-5-hydroxypentanamide. (n.d.).
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. (2015).
  • the prepar
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. (2024). MDPI.
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). [Source not further specified].
  • Poly(ester amide)
  • Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor Technology. (2020).
  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal.
  • 20.10 Synthesis and Reactions of Amides. (2021). YouTube.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
  • SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)
  • Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole. (n.d.).
  • Pentanamide, 5-hydroxy-. (n.d.). PubChem.

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of N-Cyclohexyl-5-hydroxypentanamide in Reaction Mixtures

Abstract This application note presents a detailed, robust, and validated analytical method for the quantification of N-Cyclohexyl-5-hydroxypentanamide in complex reaction mixtures. The accurate determination of this tar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of N-Cyclohexyl-5-hydroxypentanamide in complex reaction mixtures. The accurate determination of this target analyte is critical for monitoring reaction progress, calculating yield, and ensuring the purity of intermediates in drug development and chemical synthesis. The primary method detailed is a Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). This guide provides a comprehensive protocol, from sample preparation to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and reliable results.[1][2][3][4]

Introduction and Rationale

N-Cyclohexyl-5-hydroxypentanamide is a functionalized amide that can serve as a key building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Monitoring its concentration directly within a reaction mixture allows for precise control over the manufacturing process, enabling optimization of reaction conditions and timely quenching to maximize yield and minimize byproduct formation.

The primary challenge in this analysis is the complexity of the sample matrix. A typical reaction mixture contains starting materials, reagents, catalysts, solvents, and potential side-products, all of which can interfere with the quantification of the target analyte. Therefore, a highly specific and robust analytical method is essential. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have their merits for amide analysis, RP-HPLC offers an exceptional balance of sensitivity, specificity, and accessibility for routine quality control in most laboratory settings.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Offers excellent separation of non-volatile and thermally labile compounds like N-Cyclohexyl-5-hydroxypentanamide from a complex matrix.[5][8] UV detection is straightforward and effective, assuming the amide or its surrounding molecular structure possesses a suitable chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is powerful but typically requires the analyte to be volatile and thermally stable. For a relatively large molecule like N-Cyclohexyl-5-hydroxypentanamide, derivatization might be necessary to increase volatility, adding complexity to the sample preparation.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR). It is particularly useful for real-time reaction monitoring without sample separation.[13][14][15] However, for trace-level quantification and validation in a complex mixture, it often lacks the sensitivity and resolution of chromatographic methods.[16]

This document focuses on a validated HPLC-UV method, chosen for its superior performance in separating the analyte from a complex mixture and its suitability for routine, high-throughput quantitative analysis.

Analytical Method Workflow

The overall process, from receiving a sample from the reaction vessel to generating a final, validated quantitative result, follows a structured workflow. This ensures reproducibility and minimizes sources of error.

Analytical_Workflow Sample 1. Sample Collection (from Reaction Mixture) Quench 2. Reaction Quenching (If necessary) Sample->Quench Prep 3. Sample Preparation (Dilution, Filtration, Extraction) Quench->Prep HPLC 4. HPLC-UV Analysis (Injection & Separation) Prep->HPLC Data 5. Data Acquisition (Chromatogram) HPLC->Data Quant 6. Quantification (Peak Integration & Calibration) Data->Quant Report 7. Result Reporting (& Validation Check) Quant->Report Validation_Pyramid cluster_0 Core Requirements cluster_1 Quantitative Performance cluster_2 Method Limits & Reliability Specificity Specificity (Analyte vs. Matrix) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD LOD (Detection Limit) LOQ LOQ (Quantification Limit) Robustness Robustness (Deliberate Changes)

Sources

Application

N-Cyclohexyl-5-hydroxypentanamide as a precursor for novel corrosion inhibitors

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of N-Cyclohexyl-5-hydroxypentanamide as a versatile precursor for the development of novel corrosion inhibitors. Introd...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of N-Cyclohexyl-5-hydroxypentanamide as a versatile precursor for the development of novel corrosion inhibitors.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, from infrastructure and transportation to energy and biomedical devices. The development of corrosion inhibitors—chemical compounds that, when added to an environment in small concentrations, can decrease the corrosion rate of a metal—is a cornerstone of materials protection.[1] Organic inhibitors are particularly advantageous, offering high efficiency and environmental compatibility.[2] These molecules typically function by adsorbing onto the metal surface, forming a protective film that impedes the anodic and cathodic reactions of corrosion.[3]

The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms like nitrogen, oxygen, and sulfur, which can donate lone-pair electrons, as well as aromatic rings and multiple bonds, facilitates strong adsorption onto metal surfaces.[2][3] This guide focuses on N-Cyclohexyl-5-hydroxypentanamide, a promising yet underexplored precursor for creating a new generation of corrosion inhibitors. Its structure is inherently advantageous, featuring:

  • An amide group , known to enhance adsorption through electron donation.[2]

  • A terminal hydroxyl group , which can act as an adsorption site and offers a reactive handle for further chemical modification.[3]

  • A cyclohexyl group , which provides a degree of hydrophobicity and can increase surface coverage.

This document serves as a comprehensive application note and protocol guide, detailing the synthesis of the precursor, the rationale and methods for its derivatization into novel inhibitor candidates, and robust protocols for evaluating their performance.

Section 1: Synthesis of the Precursor: N-Cyclohexyl-5-hydroxypentanamide

The foundation of developing novel inhibitors is the reliable synthesis of the precursor molecule. N-Cyclohexyl-5-hydroxypentanamide (CAS 84996-93-0) can be synthesized through a straightforward amidation reaction.[4][5] The following protocol is based on established amide bond formation methodologies.[6]

Rationale for Synthetic Route

The chosen method is the reaction between an activated carboxylic acid derivative (an acyl chloride) and an amine (cyclohexylamine). This is a classic, high-yielding method for amide bond formation. 5-Hydroxypentanoic acid is first protected and converted to its acyl chloride to increase reactivity, followed by reaction with cyclohexylamine and subsequent deprotection.

Experimental Protocol: Synthesis of N-Cyclohexyl-5-hydroxypentanamide

Materials:

  • δ-Valerolactone

  • Trimethylsilyl chloride (TMSCl)

  • Cyclohexylamine

  • Triethylamine (TEA)

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Preparation of 5-(trimethylsilyloxy)pentanoyl chloride:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve δ-valerolactone (1 eq.) in anhydrous DCM.

    • Add TMSCl (1.1 eq.) and a catalytic amount of DMF.

    • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the lactone C=O stretch, appearance of the acyl chloride C=O stretch).

    • Remove the solvent and excess reagents under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Amidation Reaction:

    • Dissolve cyclohexylamine (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.

    • Add the crude 5-(trimethylsilyloxy)pentanoyl chloride (1 eq.) dissolved in anhydrous DCM dropwise to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Deprotection and Work-up:

    • Quench the reaction by adding a 1 M HCl solution and stir for 1 hour to cleave the TMS ether.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Cyclohexyl-5-hydroxypentanamide as a solid.[4] Characterization should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Design of Novel Inhibitors from the Precursor

The true potential of N-Cyclohexyl-5-hydroxypentanamide lies in its capacity as a scaffold for creating derivatives with enhanced inhibitory properties. The terminal hydroxyl group is a prime site for modification.

Design Rationale and Structure-Activity Relationships (SAR)

The goal of derivatization is to introduce functional groups known to improve corrosion inhibition efficiency. Key strategies include:

  • Introducing Aromatic/Heterocyclic Moieties: Planar aromatic and heterocyclic rings can interact with the metal surface via π-π stacking, increasing adsorption stability and surface coverage.[2]

  • Introducing Additional Heteroatoms (S, P): Sulfur- and phosphorus-containing functional groups are highly effective due to the strong coordination of these soft atoms with metal surfaces.

  • Conversion to a Hydroxamic Acid: Hydroxamic acids are exceptionally potent corrosion inhibitors, acting as strong chelating agents that form stable complexes with metal ions on the surface.[7][8][9][10][11]

Proposed Synthetic Pathways for Novel Derivatives

The following diagram illustrates potential synthetic routes from the precursor to more advanced inhibitor candidates.

G cluster_derivatives Novel Inhibitor Derivatives Precursor N-Cyclohexyl-5-hydroxypentanamide Ester Aromatic Ester Derivative (e.g., Benzoate) Precursor->Ester Esterification (e.g., Benzoyl Chloride, Pyridine) Thiol Thiol Derivative Precursor->Thiol 1. Tosylation (TsCl) 2. Thiolation (NaSH) Hydroxamic Hydroxamic Acid Derivative Precursor->Hydroxamic 1. Oxidation (e.g., TEMPO) 2. Amidation (NH2OH)

Caption: Synthetic pathways from the precursor to advanced inhibitor candidates.

Section 3: Protocols for Performance Evaluation of Corrosion Inhibitors

To validate the efficacy of the newly synthesized compounds, a multi-faceted testing approach is required. The three most common and complementary methods are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).[12]

General Workflow for Inhibitor Testing

The overall process for evaluating an inhibitor candidate is systematic and requires careful control of experimental variables.

G prep 1. Metal Coupon Preparation (Polishing, Cleaning) sol 2. Prepare Corrosive Solution (with/without Inhibitor) prep->sol test 3. Perform Corrosion Test (WL, EIS, or PDP) sol->test data 4. Data Acquisition test->data analysis 5. Calculate Inhibition Efficiency (%IE) data->analysis

Caption: General workflow for evaluating corrosion inhibitor performance.

Protocol 1: Weight Loss Method

This gravimetric technique is the most direct method for determining the average corrosion rate over a period of time.[13][14] It is standardized by methods like ASTM D2688.[15]

Equipment & Materials:

  • Metal coupons (e.g., mild steel, C1018) of known dimensions

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or incubator for temperature control

  • Beakers or immersion cells

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor compounds

  • Cleaning solution (e.g., Clarke's solution for steel)

  • Abrasive papers (e.g., 240, 400, 600 grit)

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons with successive grades of abrasive paper.

    • Rinse thoroughly with deionized water, then degrease with acetone.

    • Dry the coupons in a stream of warm air and store them in a desiccator.

    • Weigh each coupon accurately and record the initial weight (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution. For the blank, use the corrosive medium alone. For test solutions, add the inhibitor at various concentrations (e.g., 50, 100, 200, 500 ppm).

    • Completely immerse one prepared coupon into each solution. Ensure the volume of the solution is sufficient to avoid significant changes in concentration during the test.

    • Maintain the system at a constant temperature (e.g., 25 °C or 50 °C) for a fixed duration (e.g., 6, 12, or 24 hours).

  • Post-Immersion:

    • Carefully remove the coupons from the solutions.

    • Remove corrosion products by immersing the coupons in a cleaning solution (e.g., for steel, a solution of HCl with antimony trioxide and stannous chloride).

    • Rinse with deionized water and acetone, dry, and re-weigh to get the final weight (W_final).

Data Analysis:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) where k is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of the metal (g/cm³).[16]

  • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Protocol 2: Electrochemical Methods (General Setup)

Electrochemical tests provide rapid results and mechanistic insights.[17] They require a potentiostat and a three-electrode cell.[18][19]

Setup:

  • Working Electrode (WE): The metal sample to be tested (e.g., mild steel), with a defined exposed surface area.

  • Reference Electrode (RE): Provides a stable potential for reference (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl).

  • Counter Electrode (CE): An inert material with a large surface area (e.g., platinum mesh or graphite rod) to complete the circuit.

  • Electrochemical Cell: A glass cell containing the corrosive medium.

  • Potentiostat/Galvanostat: The instrument that controls the potential and measures the current.

Procedure (Pre-measurement):

  • Prepare the working electrode surface similarly to the weight loss coupons (polish, clean, dry).

  • Assemble the three-electrode cell with the corrosive solution (blank or with inhibitor).

  • Immerse the electrodes and allow the system to stabilize for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

Protocol 3: Potentiodynamic Polarization (Tafel Plots)

This technique measures the current response to a slow scan of applied potential, providing information on corrosion kinetics and the inhibitor's mechanism (anodic, cathodic, or mixed-type).[19][20]

Procedure:

  • After OCP stabilization, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).

  • Record the resulting current density as a function of potential. The plot of log(current density) vs. potential is the Tafel plot.

Data Analysis:

  • Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the curve back to the corrosion potential (E_corr).[21]

  • The intersection point gives the corrosion current density (i_corr).

  • The inhibition efficiency is calculated as: %IE = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the inhibitor film and the corrosion process at the metal-solution interface.[1][22][23]

Procedure:

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The instrument measures the impedance response of the system at each frequency.

Data Analysis:

  • The data is typically presented as Nyquist and Bode plots.

  • In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger semicircle indicates higher resistance to corrosion.

  • The data is modeled using an equivalent electrical circuit to extract quantitative values for parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[12][24]

  • The inhibition efficiency is calculated from the R_ct values: %IE = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100

Section 4: Data Presentation and Interpretation

For clarity and comparative analysis, the results from the corrosion tests should be summarized in tables.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%IE)
0 (Blank)55.21.25-
5018.10.4167.2
1009.30.2183.2
2004.00.0992.8
5003.10.0794.4

Table 2: Example Data from Electrochemical Measurements

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)R_ct (Ω·cm²)%IE (from PDP)%IE (from EIS)
0 (Blank)-450112.5220--
50-43535.175068.870.7
100-42818.2151083.885.4
200-4208.5325092.493.2
500-4156.1410094.694.6

Conclusion

N-Cyclohexyl-5-hydroxypentanamide represents a highly adaptable and promising platform for the rational design of novel corrosion inhibitors. Its synthesis is straightforward, and its structure contains key functional groups—an amide for adsorption and a modifiable hydroxyl group—that can be leveraged to create highly effective derivatives. By following the detailed synthetic and evaluation protocols outlined in this guide, researchers can systematically develop and validate new inhibitor candidates, contributing to the advancement of corrosion protection technologies. The combination of gravimetric and electrochemical techniques provides a comprehensive and reliable assessment of inhibitor performance, paving the way for the discovery of next-generation, high-efficiency corrosion inhibitors.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Google AI Search Grounding API.
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
  • Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (n.d.). MDPI.
  • Investigation of Carbon Steel Corrosion Inhibition by Hydroxamic Acids. (n.d.). Google AI Search Grounding API.
  • Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (n.d.). Benchchem.
  • A theoretical study of some hydroxamic acids as corrosion inhibitors for carbon steel. (2025). Google AI Search Grounding API.
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021).
  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • Weight Loss Analysis. (n.d.). Corrosionpedia.
  • Weight loss method of corrosion assessment. (n.d.).
  • Hydroxamic Acid Corrosion Inhibitor for Steel in Aqueous Solution. (n.d.).
  • Pentanamide, N-cyclohexyl-5-hydroxy-. (2024). ChemBK.
  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024).
  • Experimental and computational studies on hydroxamic acids as environmental friendly chelating corrosion inhibitors for mild steel in aqueous acidic medium. (n.d.). Khalifa University.
  • Experimental and computational studies on hydroxamic acids as environmental friendly chelating corrosion inhibitors for mild steel in aqueous acidic medium. (2020). Journal of Molecular Liquids.
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.).
  • Potentiodynamic Corrosion Testing. (2025).
  • Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results.
  • Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors. (2025). RSC Publishing.
  • Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). Google AI Search Grounding API.
  • Potentiodynamic polarization curves of corrosion inhibition of mild... (n.d.).
  • Potentiodynamic Corrosion Testing. (2016). PubMed Central.
  • The mechanism and structure–activity relationship of amide bond formation by silane derivatives: a computational study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of N-cyclohexyl-5-chloropentanamide. (n.d.). PrepChem.com.
  • N-Cyclohexyl-5-hydroxypentanamide. (n.d.). PubChem.
  • Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. (2022). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Cyclohexyl-5-hydroxypentanamide

Prepared by the Office of the Senior Application Scientist Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting and optimization strategies for the synthesis of N-Cyclohexyl-5-hydroxypentanamide. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common synthetic challenges.

Core Synthesis Pathway

The formation of N-Cyclohexyl-5-hydroxypentanamide is fundamentally an amide bond formation reaction. The primary challenge lies in efficiently coupling a 5-hydroxypentanoic acid derivative with cyclohexylamine while managing the reactivity of the free hydroxyl group.

cluster_reactants Reactants cluster_process Process Acid 5-Hydroxypentanoic Acid (or derivative) Coupling Amide Coupling (Activation & Nucleophilic Attack) Acid->Coupling Amine Cyclohexylamine Amine->Coupling Product N-Cyclohexyl-5-hydroxypentanamide Coupling->Product Start Unreacted Starting Materials Observed Q_Moisture Are solvents/reagents strictly anhydrous? Start->Q_Moisture A_Dry Use freshly dried solvents. Ensure reagents are not expired. Q_Moisture->A_Dry No Q_Equiv Are reagent equivalents correct (≥1.0 eq)? Q_Moisture->Q_Equiv Yes Success Re-run reaction and monitor by TLC/LC-MS A_Dry->Success A_Equiv Increase coupling reagent to 1.1-1.2 equivalents. Q_Equiv->A_Equiv No Q_Order Was acid pre-activated before adding amine? Q_Equiv->Q_Order Yes A_Equiv->Success A_Order Mix acid, base, and coupling reagent for 15-30 min before adding amine. Q_Order->A_Order No Q_Order->Success Yes A_Order->Success

Caption: Troubleshooting workflow for incomplete carboxylic acid activation.

Protocol 1: Robust Amide Coupling with HATU

This protocol emphasizes pre-activation to avoid the formation of ammonium salts and ensure efficient coupling. [1]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-hydroxypentanoic acid (1.0 eq.) in anhydrous DMF or DCM (approx. 0.5 M concentration).

  • Activation: Add HATU (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Pre-activation Stir: Stir this mixture at room temperature for 15-30 minutes. You are forming the highly reactive O-acylisourea intermediate during this step.

  • Amine Addition: Add cyclohexylamine (1.05 eq.) to the activated mixture.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding water. Extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography.

Issue 2: Reaction Stalls and a Precipitate Forms

Shortly after mixing the carboxylic acid and amine (before or with the coupling reagents), a white precipitate forms and the reaction fails to proceed.

Causality: You have likely formed the ammonium carboxylate salt. [2]This is a simple acid-base reaction that is faster than the desired amide coupling. This salt is generally insoluble in common organic solvents like DCM and is completely unreactive towards coupling reagents.

Solution: The key is to activate the carboxylic acid before it has a chance to react with the amine. The pre-activation step described in Protocol 1 is specifically designed to prevent this issue. By forming the activated ester first, you create a species that will readily react with the amine as soon as it is introduced.

Issue 3: Significant Product Loss During Workup

The reaction appears clean by LC-MS, but the isolated yield after workup and purification is poor.

Causality: N-Cyclohexyl-5-hydroxypentanamide is an amphiphilic molecule. The cyclohexyl group provides hydrophobicity, while the amide and terminal hydroxyl groups are polar and can hydrogen bond with water. This can lead to partial solubility in the aqueous layer during extraction, especially if large volumes of water are used.

Solutions:

  • Minimize Water: Use the minimum volume of water necessary to dissolve salts during the workup.

  • Use Brine: Perform the final aqueous wash with a saturated NaCl solution (brine). The high ionic strength of the brine will decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • Back-Extraction: After separating the layers, re-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.

  • Chromatography: Use a solvent system with a slightly more polar character for column chromatography to ensure the product elutes effectively from the silica gel, for example, a gradient of Ethyl Acetate in Hexanes, potentially with a small percentage (0.5-1%) of methanol for highly retained products.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. ACS Publications.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Prakash, T. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Benchchem. (2025). Technical Support Center: Optimization of Amidation Reactions. BenchChem.
  • ChemBK. (2024). Pentanamide, N-cyclohexyl-5-hydroxy-. ChemBK.
  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. National Center for Biotechnology Information.
  • Asachenko, A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.
  • Ghaffar, T., & Gribble, G. W. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
  • Benchchem. (2025). Technical Support Center: Optimizing Myristic Amide Synthesis. BenchChem.
  • Shang, R., et al. (2017). Direct amidation of esters with nitroarenes. PMC - NIH.
  • Clark, J. (n.d.). The Preparation of Amides. Chemguide.

Sources

Optimization

Common side reactions in the synthesis of N-Cyclohexyl-5-hydroxypentanamide

Welcome to the technical support guide for the synthesis of N-Cyclohexyl-5-hydroxypentanamide. This document is intended for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Cyclohexyl-5-hydroxypentanamide. This document is intended for researchers, chemists, and process development professionals. Here, we address common challenges, side reactions, and troubleshooting strategies encountered during this specific amidation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Overview of the Core Reaction

The target molecule, N-Cyclohexyl-5-hydroxypentanamide, is synthesized via an amide coupling reaction between a 5-hydroxypentanoic acid precursor and cyclohexylamine. The presence of a primary alcohol and a carboxylic acid in the same starting material introduces specific challenges that must be carefully managed to achieve high yield and purity.

The primary starting material can be either 5-hydroxypentanoic acid itself or its cyclic ester (lactone) form, δ-valerolactone. Both routes converge on the same target but present different reaction kinetics and side reaction profiles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address problems as you might observe them in the lab.

Issue 1: Low or No Product Yield

"My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted starting materials. What's going wrong?"

This is the most common issue, and it typically points to problems with carboxylic acid activation or amine nucleophilicity.[1]

Q: What are the most common causes of low yield?

A: Several factors can lead to poor conversion:

  • Premature Acid-Base Reaction: The most direct, non-productive pathway is the acid-base reaction between cyclohexylamine (a base) and 5-hydroxypentanoic acid. This forms an ammonium-carboxylate salt that is largely unreactive under standard coupling conditions and must be heated to high temperatures (>100 °C) to drive amide formation, which is often not feasible for complex molecules.[2][3]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group. It must be converted into a more reactive intermediate. If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the substrate, this activation will be incomplete.[1]

  • Use of δ-Valerolactone at Low Temperatures: While δ-valerolactone can be directly opened by amines, this process often requires elevated temperatures to proceed at a reasonable rate. Room temperature reactions with the lactone and amine alone are typically very slow.

Q: How can I improve my yield?

A: The solution is to use a coupling agent to activate the carboxylic acid, preventing the acid-base reaction and enabling the reaction to proceed at lower temperatures.

Recommended Protocol: Carbodiimide-Mediated Coupling

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the activating agent. DCC activates the carboxylic acid by converting the hydroxyl into a good leaving group, facilitating the nucleophilic attack by cyclohexylamine.[3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Workflow for DCC-mediated amidation."; font-size: 12; } enddot

Caption: Workflow for DCC-mediated amidation.
Issue 2: Presence of a Persistent, Insoluble White Precipitate

"After adding my coupling agent (DCC), a white solid crashed out and my reaction mixture is a thick slurry. Is this my product?"

Q: What is this insoluble white solid?

A: If you are using N,N'-Dicyclohexylcarbodiimide (DCC), this precipitate is almost certainly N,N'-dicyclohexylurea (DCU). DCU is the byproduct of the DCC reagent after it has activated the carboxylic acid.[4] It is notoriously insoluble in most common organic solvents, including dichloromethane (DCM) and ethyl acetate.[5][6]

Q: Does the DCU precipitate interfere with the reaction?

A: While its formation indicates the coupling agent is being consumed (which is good), the thick slurry can make stirring inefficient, potentially lowering the reaction rate and final yield. However, the primary issue with DCU is during workup and purification.

Q: How do I remove the DCU byproduct?

A: This is a critical step for obtaining a pure product.

  • Primary Removal (Filtration): At the end of the reaction, dilute the mixture with a solvent where DCU has low solubility (e.g., DCM, diethyl ether). Filter the mixture through a pad of Celite or a medium-porosity fritted funnel. Most of the DCU will be removed at this stage.[6]

  • Secondary Removal (Crystallization/Precipitation): After concentrating the filtrate, traces of DCU may remain. Dissolving the crude product in a minimal amount of a suitable solvent (like ethyl acetate) and cooling it in the fridge can often precipitate the remaining DCU.[6]

  • Alternative Coupling Agents: If DCU remains a persistent issue, switch to a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). With EDC, the corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]

Coupling AgentByproductByproduct SolubilityKey Advantage
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive and effective
DIC DiisopropylureaMore soluble in organic solventsEasier cleanup for solid-phase synthesis
EDC Water-soluble ureaSoluble in waterEasily removed by aqueous extraction[7]
Issue 3: Multiple Products Observed, Including a Higher Molecular Weight Species

"My LC-MS shows my desired product, but also a significant peak at roughly double the mass. What is this impurity?"

Q: What could this high molecular weight byproduct be?

A: This is a classic sign of O-acylation , a common side reaction when a molecule contains both a carboxylic acid and a hydroxyl group.[8] The activated carboxylic acid intermediate can be attacked by the hydroxyl group of another molecule (either starting material or product) instead of the intended amine. This forms an ester linkage, resulting in a dimer.

dot graph TD { node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Competition between N-acylation and O-acylation."; font-size: 12; } enddot

Caption: Competition between N-acylation and O-acylation.

Q: How can I suppress O-acylation and favor the desired N-acylation?

A: The key is to exploit the different nucleophilicity and reaction kinetics of the amine versus the alcohol.

  • Control Reagent Addition: Add the coupling agent (e.g., DCC) slowly to a solution of the carboxylic acid and the amine. This ensures that a highly nucleophilic amine is always present to react with the activated intermediate as soon as it forms, outcompeting the less nucleophilic alcohol. Do not pre-activate the acid by mixing it with DCC before adding the amine.

  • Use Additives: Incorporating an additive like 1-Hydroxybenzotriazole (HOBt) is highly effective. DCC reacts first with HOBt to form a HOBt-ester intermediate. This intermediate is reactive enough to couple with the amine but is more stable and less prone to side reactions like O-acylation than the O-acylisourea intermediate.[9]

  • Temperature Control: Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can increase the selectivity for the more reactive amine nucleophile.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis via DCC/HOBt Coupling

This protocol is designed to maximize yield while minimizing O-acylation side reactions.

Materials:

  • 5-hydroxypentanoic acid (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 5-hydroxypentanoic acid (1.0 eq), cyclohexylamine (1.1 eq), and HOBt (0.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 12-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS.[1]

  • Upon completion, filter the mixture to remove the bulk of the precipitated DCU. Rinse the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Purification - Removal of Stubborn DCU

If DCU co-elutes with your product or precipitates during concentration:

  • Concentrate the crude reaction mixture completely.

  • Add a small volume of diethyl ether or acetonitrile. DCU is significantly less soluble in these solvents than in DCM.[6]

  • Stir or sonicate the resulting slurry for 10 minutes.

  • Filter the mixture, washing the solid with a small amount of cold ether/acetonitrile.

  • The desired product should be in the filtrate. Concentrate and proceed with chromatographic purification if necessary.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Valle, V. G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Retrieved from [Link]

  • ChemBK. (2024). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Post-translational modification. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Difference Wiki. (2024). O Acylation vs. N Acylation: What's the Difference?. Retrieved from [Link]

  • ResearchGate. (n.d.). Rates of O-to-N acyl transfer reactions from peptide. Retrieved from [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Polylactones, 15. Reactions of δ‐valerolactone and ϵ‐caprolactone with acidic metal bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (n.d.). Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Green catalytic process for γ-valerolactone production from levulinic acid and formic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Cyclohexyl-5-hydroxypentanamide Synthesis

Welcome to the technical support center for N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to achieving high p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges related to achieving high purity of this valuable intermediate. My insights are drawn from extensive experience in synthetic and analytical chemistry, and I aim to provide not just solutions, but a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for N-Cyclohexyl-5-hydroxypentanamide and what are the initial purity concerns?

The most direct and atom-economical synthesis of N-Cyclohexyl-5-hydroxypentanamide involves the ring-opening of δ-valerolactone with cyclohexylamine. This reaction is typically carried out at elevated temperatures, often without the need for a catalyst, although mild Lewis acids can sometimes be employed to increase the reaction rate.

The primary concern for the final product's purity begins with the quality of the starting materials. Impurities in either δ-valerolactone or cyclohexylamine can be carried through the synthesis or lead to side reactions, complicating purification.

Troubleshooting Guide: Low Purity of N-Cyclohexyl-5-hydroxypentanamide

This section addresses common issues encountered during the synthesis and purification of N-Cyclohexyl-5-hydroxypentanamide.

Issue 1: My final product shows unreacted starting materials.

Q2: I've performed the synthesis, but my analytical data (e.g., NMR, HPLC) indicates the presence of residual δ-valerolactone and cyclohexylamine. What went wrong?

The presence of unreacted starting materials is a common issue and typically points to incomplete reaction. Several factors could be at play:

  • Reaction Time and Temperature: The aminolysis of lactones can be slow. Ensure your reaction has been heated for a sufficient duration and at an appropriate temperature. For this specific reaction, temperatures in the range of 100-150 °C are typically required for several hours.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the less expensive reagent, typically cyclohexylamine, can help drive the reaction to completion.

  • Mixing: Ensure efficient stirring, especially if the reaction mixture is viscous. Poor mixing can lead to localized pockets of unreacted starting materials.

Corrective Actions:

  • Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or a rapid LC-MS analysis.

  • Experiment with a slight excess of cyclohexylamine.

  • Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: My product is contaminated with unknown impurities.

Q3: My purity analysis shows several unexpected peaks. What are the likely side reactions and how can I minimize them?

Side reactions can introduce a range of impurities that are often structurally similar to the desired product, making them challenging to remove.

  • Dimerization/Oligomerization of δ-valerolactone: At high temperatures, δ-valerolactone can undergo self-polymerization to form linear polyesters. This is more likely if the reaction is heated for an extended period before the cyclohexylamine is consumed.

  • Formation of Dicyclohexylamine: Commercial cyclohexylamine can contain dicyclohexylamine as an impurity, which will not react with the lactone and will need to be removed during purification.[1]

  • Oxidation of Cyclohexylamine: Exposure to air at high temperatures can lead to the oxidation of cyclohexylamine to cyclohexanone or other byproducts.[1]

  • Hydrolysis of δ-valerolactone: If water is present in the reaction, δ-valerolactone can hydrolyze to 5-hydroxypentanoic acid. This carboxylic acid can then react with cyclohexylamine to form the desired product, but the presence of water can also lead to other side reactions.

Preventative Measures:

  • Ensure your starting materials are of high purity. It is advisable to check the purity of both δ-valerolactone and cyclohexylamine before use.

  • Use anhydrous reaction conditions. While not strictly necessary for this reaction, minimizing water content can prevent hydrolysis.

  • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine.

Issue 3: I'm struggling with the purification of my product.

Q4: My crude product is an oil/waxy solid and is difficult to purify by column chromatography or recrystallization. What are my options?

N-Cyclohexyl-5-hydroxypentanamide has both polar (hydroxyl and amide) and non-polar (cyclohexyl and alkyl chain) functionalities, which can make purification challenging.

  • Column Chromatography: Due to its polarity, the product may streak on silica gel. Using a more polar eluent system, such as a gradient of methanol in dichloromethane, can improve separation. If the product is still difficult to separate from polar impurities, consider using a different stationary phase like alumina.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Finding the right solvent system is key. A good starting point is a solvent system where the compound is soluble when hot but sparingly soluble at room temperature. Mixtures of polar and non-polar solvents often work well.

Recommended Purification Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, and mixtures thereof).

  • Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture. b. If colored impurities are present, you can treat the hot solution with a small amount of activated charcoal and then filter it hot through a pad of celite. c. Allow the solution to cool slowly to room temperature. d. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q5: How do I confirm the purity and identity of my final product?

A combination of analytical techniques should be used to confirm the purity and structure of N-Cyclohexyl-5-hydroxypentanamide.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity. A reversed-phase C18 column is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Table 1: Typical Analytical Methods for Purity Assessment

Analytical TechniqueStationary Phase/ColumnMobile Phase/SolventExpected Results
HPLC C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Gradient of acetonitrile in water (both with 0.1% formic acid)A single major peak corresponding to the product. Purity is calculated from the peak area percentage.
¹H NMR CDCl₃ or DMSO-d₆N/ACharacteristic peaks for the cyclohexyl group, the alkyl chain, the N-H proton, and the O-H proton.
¹³C NMR CDCl₃ or DMSO-d₆N/AExpected number of carbon signals with chemical shifts corresponding to the amide carbonyl, and the carbons of the cyclohexyl and pentanamide moieties.
GC-MS Capillary column (e.g., DB-5ms)HeliumMolecular ion peak corresponding to the product's molecular weight (199.29 g/mol ).

Experimental Protocols & Visualizations

Protocol 1: Synthesis of N-Cyclohexyl-5-hydroxypentanamide
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add δ-valerolactone (1.0 eq).

  • Add cyclohexylamine (1.05 eq) to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can then be purified by recrystallization or column chromatography.

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product SM1 δ-Valerolactone React Heating (120-130 °C) Stirring SM1->React SM2 Cyclohexylamine SM2->React Purify Recrystallization or Column Chromatography React->Purify Product N-Cyclohexyl-5- hydroxypentanamide Purify->Product

Caption: A typical workflow for the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Diagram 2: Troubleshooting Logic for Low Purity

G cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Start Low Purity of N-Cyclohexyl-5-hydroxypentanamide Symptom1 Unreacted Starting Materials Start->Symptom1 Symptom2 Unknown Impurities Start->Symptom2 Symptom3 Purification Difficulties Start->Symptom3 Cause1a Incomplete Reaction Symptom1->Cause1a Cause1b Incorrect Stoichiometry Symptom1->Cause1b Cause2a Side Reactions Symptom2->Cause2a Cause2b Impure Starting Materials Symptom2->Cause2b Cause3a Inappropriate Solvent Symptom3->Cause3a Cause3b Product is an Oil/Wax Symptom3->Cause3b Sol1a Increase Time/Temp Cause1a->Sol1a Sol1b Adjust Stoichiometry Cause1b->Sol1b Sol2a Use Anhydrous Conditions Inert Atmosphere Cause2a->Sol2a Sol2b Check Starting Material Purity Cause2b->Sol2b Sol3a Solvent Screening Cause3a->Sol3a Sol3b Alternative Purification (e.g., different chromatography) Cause3b->Sol3b

Sources

Optimization

Optimizing temperature and reaction time for N-Cyclohexyl-5-hydroxypentanamide reactions

Welcome to the technical support center for the synthesis and optimization of N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of this valuable amide intermediate. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental work.

Section 1: Reaction Overview and Key Principles

The synthesis of N-Cyclohexyl-5-hydroxypentanamide is most effectively and atom-economically achieved through the nucleophilic ring-opening of δ-valerolactone by cyclohexylamine. This reaction, a specific type of aminolysis, directly forms the desired hydroxy amide in a single step.

The core transformation involves the attack of the lone pair of electrons on the nitrogen of cyclohexylamine onto the electrophilic carbonyl carbon of the lactone. This leads to the cleavage of the endocyclic ester bond and the formation of a stable amide bond, revealing the terminal hydroxyl group.

The primary variables that control the success of this reaction are temperature and reaction time . Understanding their interplay is crucial for maximizing yield and purity.

Visualizing the Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Lactone δ-Valerolactone Intermediate Tetrahedral Intermediate Lactone->Intermediate + Cyclohexylamine Amine Cyclohexylamine Amine->Intermediate Product N-Cyclohexyl-5- hydroxypentanamide Intermediate->Product Proton Transfer & Ring Opening Temp Temperature (Δ) Time Time (t)

Caption: General reaction scheme for the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Q1: What is the most common reason for low yields in this reaction?

A1: The most frequent cause of low yield is an incomplete reaction due to insufficient thermal energy or reaction time. The aminolysis of lactones, while thermodynamically favorable, can have a significant activation energy barrier. Without adequate heating, the reaction may proceed very slowly or stall. Reaction temperatures in the range of 25-100°C are often explored to find the optimal conditions.[1]

Q2: Is a catalyst necessary for this reaction?

A2: A catalyst is not strictly necessary, as the reaction can be driven to completion by heating. However, catalysts can significantly accelerate the reaction rate, allowing for lower temperatures or shorter reaction times. Strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective in promoting lactone aminolysis under mild conditions.[2] Lewis acids such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can also activate the lactone's carbonyl group, making it more susceptible to nucleophilic attack.[3]

Q3: Can the hydroxyl group of the product interfere with the reaction?

A3: By using δ-valerolactone as the starting material, the hydroxyl group is only exposed after the amide bond has formed, thus preventing it from participating in side reactions like O-acylation. If you were to start with 5-hydroxypentanoic acid, protecting the hydroxyl group or carefully controlling the reaction conditions to favor N-acylation over O-acylation would be necessary.[4][5] The lactone route elegantly circumvents this common chemoselectivity issue.

Q4: How does temperature affect the reaction rate and potential side reactions?

A4: Increasing the temperature generally increases the reaction rate, leading to higher conversion in a shorter time. For some aminolysis reactions, elevating the temperature to 100°C is required for the reaction to go to completion.[6] However, excessively high temperatures (e.g., >150°C) for prolonged periods could potentially lead to thermal degradation of the starting materials or product. For this specific molecule, which is stable at room temperature, decomposition may occur at high temperatures.[7]

Q5: What is the optimal molar ratio of cyclohexylamine to δ-valerolactone?

A5: Using a stoichiometric amount (1:1 molar ratio) of cyclohexylamine to δ-valerolactone is a good starting point, especially if a catalyst is employed.[3] However, to ensure complete consumption of the lactone, a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can be beneficial, particularly in uncatalyzed reactions. The excess amine can be easily removed during the workup procedure.

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in the reaction.

Observed Problem Potential Cause Recommended Solution
Low or no conversion of starting materials (TLC shows significant remaining δ-valerolactone) 1. Insufficient thermal energy: The reaction temperature is too low to overcome the activation energy barrier.[1][6] 2. Short reaction time: The reaction has not been allowed to proceed for a sufficient duration.1. Increase Temperature: Incrementally increase the reaction temperature (e.g., from room temperature to 60°C, then to 80-100°C) and monitor the progress by TLC. 2. Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at the chosen temperature. 3. Add a Catalyst: Introduce a catalytic amount of a suitable promoter, such as TBD or a Lewis acid, to accelerate the reaction at a lower temperature.[2][3]
Multiple spots on TLC, including product and starting materials Incomplete reaction: The reaction has not reached equilibrium or completion.Continue heating and/or extend the reaction time as described above. Ensure the molar ratio of reactants is appropriate (a slight excess of amine may be beneficial).
Difficulty in purifying the product; presence of unreacted cyclohexylamine Excess amine used: A large excess of cyclohexylamine was used in the reaction.During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This will protonate the basic cyclohexylamine, forming a water-soluble salt that will partition into the aqueous phase, effectively removing it from the product.[8]
Product appears oily or discolored after purification Residual solvent or minor impurities: Incomplete removal of the reaction solvent or the presence of trace high-boiling impurities.Ensure the product is thoroughly dried under high vacuum. If discoloration persists, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography.

Section 4: Experimental Protocols and Data

Protocol 1: Uncatalyzed Synthesis of N-Cyclohexyl-5-hydroxypentanamide

This protocol details the direct reaction between δ-valerolactone and cyclohexylamine driven by thermal energy.

Materials:

  • δ-Valerolactone (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • Toluene (or another suitable high-boiling solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add δ-valerolactone (1.0 eq) and toluene.

  • Add cyclohexylamine (1.1 eq) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the δ-valerolactone spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess cyclohexylamine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Cyclohexyl-5-hydroxypentanamide.

Data Presentation: Effect of Temperature and Time on Conversion

The following table provides expected conversion rates based on typical lactone aminolysis reactions. Actual results may vary.

Entry Temperature (°C) Reaction Time (h) Expected Conversion (%) Notes
125 (Room Temp)24< 10%Reaction is very slow without a catalyst at room temperature.
26012~50-70%Significant conversion is observed with moderate heating.
3808> 90%Higher temperatures lead to faster and more complete reactions.
41004> 95%The reaction is expected to go to completion in a shorter timeframe.[6]

Section 5: References

  • Mazloomi, Z., Kallmeier, F., Kirchhecker, S., et al. (2023). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. Chemical Communications. Available at: [Link]

  • Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(2), 189-192. Available at: [Link]

  • Chalid, M., van der Woude, A. D., Heeres, H. J., & Broekhuis, A. A. (2012). Ring-opening of γ-valerolactone with amino compounds. Journal of Applied Polymer Science, 123(6), 3556-3564. Available at: [Link]

  • Request PDF. (n.d.). Ring-Opening of γ-Valerolactone with Amino Compounds. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). A mild method for ring-opening aminolysis of lactones. ResearchGate. Available at: [Link]

  • ChemBK. (2024). Pentanamide, N-cyclohexyl-5-hydroxy-. Available at: [Link]

  • Ohtaki, H., Kureha, T., & Ishihara, K. (2012). Controlled/Living Ring-Opening Polymerization of δ-Valerolactone Using Triflylimide as an Efficient Cationic Organocatalyst. Macromolecules, 45(15), 5914-5920. Available at: [Link]

  • Lundberg, D., Södergård, A., & Hakkarainen, M. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules, 19(5), 1646-1655. Available at: [Link]

  • Request PDF. (n.d.). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. ResearchGate. Available at: [Link]

  • Zhang, L., Liu, Y., & He, J. (2018). Well-Defined Poly(α-amino-δ-valerolactone) via Living Ring-Opening Polymerization. Macromolecules, 51(7), 2535-2544. Available at: [Link]

  • Mazloomi, Z., Kallmeier, F., Kirchhecker, S., et al. (2023). Unusual selectivity in the ring-opening of γ-valerolactone oxide by amines. ResearchGate. Available at: [Link]

  • Mazloomi, Z., Kallmeier, F., Kirchhecker, S., et al. (2023). Suggested ring-opening reaction mechanism in the presence of primary and secondary amines as nucleophiles. ResearchGate. Available at: [Link]

  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544-565. Available at: [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: [Link]

  • Chiacchio, U., Iannazzo, D., Pistara, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 88. Available at: [Link]

  • Amide-forming chemical ligation via O-acyl hydroxamic acids. (2018). PubMed. Available at: [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. Available at: [Link]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. (2023). PubMed. Available at: [Link]

  • PubChem. (n.d.). delta-Valerolactone. Available at: [Link]

  • Amide-forming chemical ligation via O-acyl hydroxamic acids. (2018). PNAS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. ResearchGate. Available at: [Link]

  • Reaction of Various Lactones with Amines. (n.d.). ResearchGate. Available at: [Link]

  • Chemdad. (n.d.). delta-Valerolactone. Available at: [Link]

  • Chemistry Vignettes: Amide synthesis under acidic conditions. (2014, January 16). YouTube. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of N-Cyclohexyl-5-hydroxypentanamide during storage

Technical Support Center: N-Cyclohexyl-5-hydroxypentanamide A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support guide for N-Cyclohexyl-5-hydroxypentanamide (CAS 84996-93-0). Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyclohexyl-5-hydroxypentanamide

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support guide for N-Cyclohexyl-5-hydroxypentanamide (CAS 84996-93-0). This document, prepared by our senior application scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of this bifunctional molecule. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compound, thereby safeguarding the reproducibility and success of your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the stability of N-Cyclohexyl-5-hydroxypentanamide. The advice provided is grounded in the fundamental principles of organic chemistry, focusing on the reactivity of the compound's key functional groups: a secondary amide and a primary alcohol.

FAQ 1: What are the common signs of N-Cyclohexyl-5-hydroxypentanamide degradation?

Degradation may not always be visually obvious, but you should look for the following signs:

  • Physical Appearance: The pure compound is a solid at room temperature.[1] Any change from a free-flowing powder to a clumpy, sticky, or oily solid can indicate the absorption of moisture, which is a precursor to hydrolysis. Discoloration (e.g., yellowing) may suggest oxidative processes or the formation of conjugated impurities.

  • Analytical Indicators: The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[2] The appearance of new peaks in the chromatogram, a decrease in the area of the main peak, or changes in peak shape (e.g., tailing) are strong indicators that the compound's purity has been compromised. Other methods like mass spectrometry (MS) can help identify the mass of degradation products.[3][4]

FAQ 2: What are the primary chemical reactions that cause degradation during storage?

N-Cyclohexyl-5-hydroxypentanamide contains two principal functional groups susceptible to degradation: an amide and a primary alcohol. Understanding these pathways is crucial for designing effective storage strategies.

  • Amide Hydrolysis: This is a primary concern, especially in the presence of moisture and acidic or basic contaminants. The amide bond can be cleaved by water to yield 5-hydroxypentanoic acid and cyclohexylamine.[5][6] While amides are generally more stable to hydrolysis than esters, this reaction can be catalyzed by trace amounts of acid or base and accelerated by elevated temperatures.[7]

  • Alcohol Oxidation: The terminal primary alcohol group (-CH₂OH) is susceptible to oxidation, particularly if exposed to atmospheric oxygen over long periods.[8] This reaction can convert the alcohol first to an aldehyde (5-(cyclohexylamino)-5-oxopentanal) and potentially further to a carboxylic acid (5-(cyclohexylamino)-5-oxopentanoic acid).[9][10] This process can be accelerated by light, heat, and the presence of trace metal impurities.[11]

dot digraph "Degradation Pathways" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes Parent [label="N-Cyclohexyl-5-hydroxypentanamide", fillcolor="#FBBC05"]; Hydrolysis_Products [label="5-Hydroxypentanoic Acid\n+ Cyclohexylamine", shape=Mrecord, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation_Product1 [label="Intermediate Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation_Product2 [label="Carboxylic Acid Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Parent -> Hydrolysis_Products [label=" Hydrolysis\n (+ H₂O, acid/base catalyst)"]; Parent -> Oxidation_Product1 [label=" Oxidation\n (+ [O])"]; Oxidation_Product1 -> Oxidation_Product2 [label=" Further Oxidation\n (+ [O])"]; } mend Caption: Primary degradation pathways for N-Cyclohexyl-5-hydroxypentanamide.

FAQ 3: What are the ideal long-term storage conditions for N-Cyclohexyl-5-hydroxypentanamide?

To mitigate the degradation pathways described above, meticulous control of the storage environment is essential. The following conditions are recommended for maintaining the long-term stability and purity of the compound.

ParameterRecommended ConditionRationale & Justification
Temperature -20°C or lower Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[1] While stable at room temperature for short periods, cold storage is crucial for long-term integrity.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[12][13] This is the most critical factor for preventing degradation.
Light Protect from Light (Amber Vial) Light, especially UV, can provide the activation energy for oxidative and other radical-based degradation pathways.[1][13]
Container Tightly Sealed Glass Vial Prevents ingress of atmospheric moisture and oxygen. Glass is preferred as it is non-reactive. Use of a vial with a PTFE-lined cap is recommended.[12]
Handling Dessicator / Glove Box When not in a fully inert atmosphere glovebox, store vials within a desiccator to protect from ambient humidity.[14]
FAQ 4: How should I handle the compound to minimize degradation when taking samples?

Your handling protocol is as important as your storage conditions. Every time you access the sample, you risk introducing contaminants.

  • Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.

  • Inert Gas Blanketing: Before sealing the container, flush the headspace with a gentle stream of dry argon or nitrogen.[14] This displaces any air that entered while the container was open.

  • Use Dry Equipment: Ensure spatulas, syringes, and any other tools are scrupulously clean and dry before they contact the compound.

  • Avoid Temperature Cycling: Allow the container to warm to room temperature before opening it. Opening a cold vial can cause moisture from the air to condense inside, directly compromising the sample.[14]

Troubleshooting Protocol: Purity Verification

If you suspect your sample has degraded, a stability-indicating analytical method is required to confirm its purity.[15] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3][16]

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating N-Cyclohexyl-5-hydroxypentanamide from its potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your N-Cyclohexyl-5-hydroxypentanamide sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a control sample using a fresh, uncompromised batch of the compound if available.

    • Filter all samples through a 0.45 µm syringe filter before injection to protect the column.

  • Initial HPLC Conditions: This serves as a robust starting point for method development.

ParameterRecommended Condition
Column C16 or C18 Reverse-Phase (e.g., Discovery® RP-Amide C16, 15 cm x 4.6 mm, 5 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV, 210 nm and 254 nm
Injection Vol. 10 µL
  • Analysis and Optimization:

    • Inject the control sample to establish the retention time of the pure compound.

    • Inject the suspect sample. Look for additional peaks, which are likely degradation products. Hydrolysis products (5-hydroxypentanoic acid and cyclohexylamine) will be more polar and are expected to elute earlier than the parent compound.

    • If peaks are not well-resolved (Resolution < 2), adjust the gradient slope (e.g., extend the gradient time) or try a different organic modifier like methanol.[18]

dot digraph "Purity Verification Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes Start [label="Suspected Degradation", shape=ellipse, fillcolor="#FBBC05"]; Prep [label="Prepare Sample & Control\n(1 mg/mL, filter)"]; Inject [label="Inject on RP-HPLC"]; Analyze [label="Analyze Chromatogram"]; Decision [label="New Peaks Present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degraded [label="Degradation Confirmed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Sample is Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Inject; Inject -> Analyze; Analyze -> Decision; Decision -> Degraded [label=" Yes"]; Decision -> Pure [label=" No"]; } mend Caption: Workflow for verifying the purity of N-Cyclohexyl-5-hydroxypentanamide.

References

  • Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]

  • mechanism of amide hydrolysis. YouTube. (2019). Available at: [Link]

  • Hunt, I. Ch20 : Amide hydrolysis. University of Calgary. Available at: [Link]

  • Amide. Wikipedia. Available at: [Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). Study Mind. Available at: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Separation Science. (2025). Available at: [Link]

  • Clark, J. oxidation of alcohols. Chemguide. Available at: [Link]

  • Alcohol oxidation. Wikipedia. Available at: [Link]

  • Pentanamide, N-cyclohexyl-5-hydroxy-. ChemBK. (2024). Available at: [Link]

  • The Oxidation of Alcohols. Chemistry LibreTexts. (2023). Available at: [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. University of Groningen. (2008). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. (2026). Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. Amide or Amino HPLC Columns What are the Differences. MicroSolv. (2025). Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. (2023). Available at: [Link]

  • 2-Hydroxypentanamide. MySkinRecipes. (2026). Available at: [Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (2014). Available at: [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. (2006). Available at: [Link]

  • How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? ResearchGate. (2017). Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022). Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (2015). Available at: [Link]

  • How can I separate drugs with carboxylic and amide groups by using HPLC? ResearchGate. (2017). Available at: [Link]

  • N-Cyclohexyl-5-hydroxypentanamide. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: N-Cyclohexyl-5-hydroxypentanamide Production

Introduction: This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Cyclohexyl-5-hydroxypentanamide. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Cyclohexyl-5-hydroxypentanamide. While specific literature on this compound is limited, this guide is built upon established principles of organic synthesis, process chemistry, and extensive experience with structurally related molecules.[1] The information herein is designed to be a practical resource for troubleshooting common challenges and optimizing your production process.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for N-Cyclohexyl-5-hydroxypentanamide?

A1: A robust and scalable approach involves the amidation of a 5-hydroxypentanoic acid derivative with cyclohexylamine. A common precursor to 5-hydroxypentanoic acid is δ-valerolactone. The reaction can be effectively mediated by coupling agents like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species such as an acyl chloride.[2][3][4]

Q2: What are the key stability considerations for N-Cyclohexyl-5-hydroxypentanamide?

A2: The primary stability concerns for this molecule are potential hydrolysis of the amide bond under strong acidic or basic conditions and intermolecular side reactions involving the hydroxyl group at elevated temperatures.[5][6] The amide bond is generally stable in aqueous environments, which is a key feature of many biologically relevant molecules.[7] However, prolonged exposure to harsh pH or high temperatures during workup or purification should be avoided to prevent degradation.[8]

Q3: Which analytical techniques are recommended for monitoring reaction progress and assessing the purity of N-Cyclohexyl-5-hydroxypentanamide?

A3: A combination of chromatographic and spectroscopic methods is recommended.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity and can be adapted for different scales of production. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity assessment, particularly for identifying volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying and quantifying impurities.[10]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the amide and hydroxyl functional groups.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of N-Cyclohexyl-5-hydroxypentanamide. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.[11][12][13]

  • Potential Cause 1: Reagent Quality

    • Explanation: The purity of your starting materials, particularly the δ-valerolactone and cyclohexylamine, is critical. Degraded or impure reagents can lead to side reactions or inhibit the desired transformation.[11]

    • Troubleshooting Steps:

      • Use freshly opened or purified reagents.

      • Verify the purity of your starting materials via NMR or GC-MS.

      • If using a coupling agent like DCC, ensure it is not hydrolyzed.

  • Potential Cause 2: Inefficient Amide Coupling

    • Explanation: The direct reaction between a carboxylic acid and an amine can be slow. Activating the carboxylic acid is often necessary.

    • Troubleshooting Steps:

      • Using a Coupling Agent: If using DCC or a similar carbodiimide, ensure it is added under anhydrous conditions. The formation of the O-acylisourea intermediate is sensitive to moisture.[4]

      • Acyl Chloride Intermediate: If converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, ensure the reaction goes to completion before adding the cyclohexylamine. This two-step process is often very effective.[2]

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Explanation: Temperature, reaction time, and solvent choice can significantly impact the yield.[11][13]

    • Troubleshooting Steps:

      • Temperature Control: If the reaction is exothermic, maintain a controlled temperature to prevent side reactions. For many amide couplings, room temperature is sufficient.

      • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress and determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product degradation.[12]

      • Solvent Choice: Use an appropriate anhydrous solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are good choices for many amide coupling reactions.[4]

  • Potential Cause 4: Product Loss During Workup

    • Explanation: The presence of both a polar hydroxyl group and a relatively nonpolar cyclohexyl group gives the molecule some water solubility. Significant product loss can occur during aqueous extraction steps.[14]

    • Troubleshooting Steps:

      • Minimize Aqueous Washes: Reduce the number of washes with water or brine.

      • Back-Extraction: After the initial extraction, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[11]

      • pH Adjustment: Ensure the pH of the aqueous layer is neutral before extraction. Under acidic conditions, the amine starting material can be protonated and move into the aqueous layer, while under basic conditions, the carboxylic acid starting material can be deprotonated and do the same.

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are the likely impurities and how can I prevent their formation?

A: Impurity profiles can provide valuable clues about side reactions. Common impurities in this synthesis include unreacted starting materials, byproducts from the coupling agent, and side-reaction products.

  • Potential Impurity 1: Unreacted Starting Materials

    • Identification: Compare the TLC and NMR of your crude product with your starting materials (5-hydroxypentanoic acid/δ-valerolactone and cyclohexylamine).

    • Prevention:

      • Ensure a 1:1 stoichiometry of your reactants or a slight excess of the amine.

      • Increase the reaction time or temperature, while monitoring for product degradation.

      • Improve the efficiency of your coupling method as described in "Issue 1".

  • Potential Impurity 2: Dicyclohexylurea (DCU)

    • Explanation: If you are using DCC as a coupling agent, the byproduct is dicyclohexylurea (DCU). DCU is often poorly soluble in common organic solvents and can sometimes precipitate out of the reaction mixture. However, some can remain in solution and contaminate the product.

    • Prevention and Removal:

      • Filter the reaction mixture to remove the precipitated DCU.

      • DCU is generally not very soluble in many solvents, so it can often be removed during purification by crystallization or chromatography.

  • Potential Impurity 3: N-acylurea

    • Explanation: The highly reactive O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is a common byproduct in DCC couplings.

    • Prevention:

      • Add a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts. DMAP reacts with the O-acylisourea to form a more reactive acyl-pyridinium intermediate that is less prone to rearrangement.

  • Potential Impurity 4: Diacylated Amine

    • Explanation: It is possible for the hydroxyl group of one molecule of N-Cyclohexyl-5-hydroxypentanamide to react with another activated carboxylic acid, leading to an ester-amide dimer.

    • Prevention:

      • Control the stoichiometry of the reactants carefully.

      • Maintain a lower reaction temperature.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify N-Cyclohexyl-5-hydroxypentanamide to a high degree of purity. What are the recommended purification strategies?

A: The presence of both polar (hydroxyl and amide) and non-polar (cyclohexyl and alkyl chain) functionalities can make purification challenging.[15][16]

  • Purification Method 1: Crystallization

    • Explanation: If the product is a solid, crystallization is often the most effective and scalable purification method.

    • Protocol:

      • Solvent Screening: Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points for screening include ethyl acetate/hexanes, acetone/water, or isopropanol.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Cool the mixture in an ice bath to maximize yield. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Purification Method 2: Column Chromatography

    • Explanation: Flash column chromatography is a very effective technique for purifying compounds with moderate polarity.[17]

    • Protocol:

      • Stationary Phase: Standard silica gel is a good starting point.

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane/methanol is likely to be effective. Start with a low polarity eluent and gradually increase the polarity to elute your product. Use TLC to determine the optimal solvent system before running the column.

      • Alternative Stationary Phases: If your compound is unstable on silica or separation is difficult, consider using neutral alumina or a bonded phase like an amine-functionalized silica.[11][15] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[16]

  • Purification Method 3: Distillation (for liquid products)

    • Explanation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be a viable option for purification. Given the molecular weight of N-Cyclohexyl-5-hydroxypentanamide, high vacuum would be required.

    • Considerations: Be cautious of potential thermal degradation at high temperatures.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexyl-5-hydroxypentanamide via DCC Coupling
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxyvaleric acid (1.0 equivalent) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add cyclohexylamine (1.05 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as described in "Issue 3".

Protocol 2: General Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Cyclohexyl-5-hydroxypentanamide.

Visualizations

Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_reagents Reagents cluster_products Products 5-Hydroxyvaleric Acid 5-Hydroxyvaleric Acid Amide Coupling Amide Coupling 5-Hydroxyvaleric Acid->Amide Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Amide Coupling DCC DCC DCC->Amide Coupling Coupling Agent Anhydrous DCM Anhydrous DCM Anhydrous DCM->Amide Coupling Solvent N-Cyclohexyl-5-hydroxypentanamide N-Cyclohexyl-5-hydroxypentanamide Amide Coupling->N-Cyclohexyl-5-hydroxypentanamide Desired Product DCU (byproduct) DCU (byproduct) Amide Coupling->DCU (byproduct) Byproduct

Caption: Proposed synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Troubleshooting Workflow for Low Yield

G Start Start Low Yield Observed Low Yield Observed Start->Low Yield Observed Check Purity of Starting Materials & Reagents Check Purity of Starting Materials & Reagents Low Yield Observed->Check Purity of Starting Materials & Reagents Step 1 Review Reaction Conditions (Temp, Time, Conc.) Review Reaction Conditions (Temp, Time, Conc.) Check Purity of Starting Materials & Reagents->Review Reaction Conditions (Temp, Time, Conc.) If pure Analyze Crude Product (NMR, LC-MS) Analyze Crude Product (NMR, LC-MS) Review Reaction Conditions (Temp, Time, Conc.)->Analyze Crude Product (NMR, LC-MS) If optimal Side Products Identified? Side Products Identified? Analyze Crude Product (NMR, LC-MS)->Side Products Identified? Optimize Workup Procedure Optimize Workup Procedure Purification Successful? Purification Successful? Optimize Workup Procedure->Purification Successful? Side Products Identified?->Optimize Workup Procedure No Modify Reaction Conditions to Minimize Side Reactions Modify Reaction Conditions to Minimize Side Reactions Side Products Identified?->Modify Reaction Conditions to Minimize Side Reactions Yes Modify Reaction Conditions to Minimize Side Reactions->Purification Successful? Purification Successful?->Low Yield Observed No, reiterate End End Purification Successful?->End Yes

Caption: A systematic approach to troubleshooting low reaction yields.

Data Summary Table

ParameterRecommendationRationale
Synthesis
Coupling AgentDCC or EDC with catalytic DMAPEfficient amide bond formation under mild conditions.[2]
SolventAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and inert under reaction conditions.[4]
Temperature0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.
Purification
Primary MethodCrystallization (if solid)Highly effective for achieving high purity on a large scale.
Secondary MethodFlash Column Chromatography (Silica Gel)Versatile for separating products from byproducts and unreacted starting materials.[17]
Eluent SystemHexanes/Ethyl Acetate or DCM/Methanol gradientProvides a good polarity range for eluting the target compound.
Analytical
Reaction MonitoringThin Layer Chromatography (TLC)Quick and easy way to track the consumption of starting materials.[11]
Purity AssessmentHPLC (Reversed-Phase C18)Provides accurate quantitative data on product purity.
Structural VerificationNMR (¹H and ¹³C) and Mass SpectrometryConfirms the chemical structure of the final product.[10]

References

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Google Cloud.
  • Technical Support Center: Optimizing Organic Reaction Yields. (n.d.). Benchchem.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). UK-CPI.com.
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry : University of Rochester.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars.
  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? (2016, January 7). ResearchGate.
  • Technical Support Center: Purification of Polar Organic Compounds. (n.d.). Benchchem.
  • Pentanamide, N-cyclohexyl-5-hydroxy-. (2024, April 9). ChemBK.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora.
  • column chromatography & purification of organic compounds. (2021, February 9). YouTube.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
  • Preparation of amides using DCC (video). (n.d.). Khan Academy.
  • Amide. (n.d.). Wikipedia.
  • CN103512996B - Analysis method for amide compounds. (n.d.). Google Patents.
  • (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2025, August 10). ResearchGate.
  • 21.7: Chemistry of Amides. (2024, September 30). LibreTexts.
  • Amides - Structure and Reactivity. (n.d.). Chemistry Steps.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications.
  • Amide Synthesis. (n.d.). Fisher Scientific.

Sources

Troubleshooting

Removing unreacted starting materials from N-Cyclohexyl-5-hydroxypentanamide

Welcome to the technical support center for the synthesis and purification of N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a highly pure product by effectively removing unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of N-Cyclohexyl-5-hydroxypentanamide.

Q1: My final product is contaminated with unreacted cyclohexylamine. What is the most effective way to remove it?

A1: Unreacted cyclohexylamine is a common impurity in the synthesis of N-Cyclohexyl-5-hydroxypentanamide. Due to its basic nature, the most effective method for its removal is an acid-base extraction.[1][2][3]

Causality: Cyclohexylamine is a primary aliphatic amine and acts as a weak base (pKa of the conjugate acid is approximately 10.64).[4][5] By washing the crude reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl), the basic cyclohexylamine will be protonated to form cyclohexylammonium chloride. This salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer, which contains your neutral amide product.[6]

Experimental Protocol: See "Protocol 1: Acid-Base Extraction for Removal of Unreacted Starting Materials" below for a step-by-step guide.

Q2: I am struggling to remove unreacted 5-hydroxypentanoic acid from my product. What is the recommended procedure?

A2: Similar to the removal of the basic starting material, an acid-base extraction is the method of choice for removing the acidic 5-hydroxypentanoic acid.[1][3]

Causality: 5-Hydroxypentanoic acid is a carboxylic acid and will be deprotonated by a weak aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form its corresponding carboxylate salt. This salt is ionic and therefore soluble in the aqueous layer, allowing for its separation from the organic layer containing the desired N-Cyclohexyl-5-hydroxypentanamide.[6] A weak base is recommended to avoid potential hydrolysis of the amide product under strongly basic conditions.[1]

Experimental Protocol: Refer to "Protocol 1: Acid-Base Extraction for Removal of Unreacted Starting Materials" for detailed instructions.

Q3: After performing acid and base washes, I still see impurities in my product. What are my next steps?

A3: If impurities persist after acid-base extraction, column chromatography is the next logical purification step. This technique separates compounds based on their differential adsorption to a stationary phase. For N-Cyclohexyl-5-hydroxypentanamide, which is a moderately polar compound, normal-phase column chromatography on silica gel is a suitable method.

Causality: Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) will cause non-polar compounds to travel down the column faster, while more polar compounds will be retained longer. By gradually increasing the polarity of the eluent, you can selectively elute compounds with increasing polarity. Since your product, N-Cyclohexyl-5-hydroxypentanamide, is more polar than some non-polar byproducts but less polar than highly polar impurities, it can be effectively isolated.

Experimental Protocol: See "Protocol 2: Column Chromatography Purification" for a detailed procedure.

Q4: Can I use recrystallization to purify N-Cyclohexyl-5-hydroxypentanamide?

A4: Recrystallization can be an excellent final purification step, especially if your product is a solid and you have a reasonably pure sample after extraction or chromatography.[7] The success of recrystallization depends on finding a suitable solvent or solvent system in which the amide has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

Solvent Selection: You will need to perform small-scale solubility tests with various solvents to find the ideal one. Good starting points for a moderately polar amide could be ethyl acetate, acetone, acetonitrile, or mixtures of a polar solvent with a non-polar co-solvent like hexanes.[7]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted Starting Materials

This protocol assumes the reaction was performed in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

Step-by-Step Methodology:

  • Initial Dilution: Dilute the crude reaction mixture with the organic solvent used for the reaction to a manageable volume.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Acid Wash (to remove cyclohexylamine):

    • Add an equal volume of 1M aqueous HCl to the separatory funnel.

    • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer contains the protonated cyclohexylamine.

    • Drain the lower aqueous layer.

    • Repeat the acid wash one more time to ensure complete removal.

  • Base Wash (to remove 5-hydroxypentanoic acid):

    • To the organic layer remaining in the funnel, add an equal volume of 1M aqueous NaHCO₃.

    • Shake vigorously, venting frequently as CO₂ gas may be evolved.

    • Allow the layers to separate. The aqueous layer now contains the deprotonated 5-hydroxypentanoic acid.

    • Drain the lower aqueous layer.

    • Repeat the base wash.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous NaCl solution (brine). This helps to remove any remaining water from the organic layer.

    • Drain the aqueous layer.

  • Drying and Concentration:

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude N-Cyclohexyl-5-hydroxypentanamide.

Workflow for Acid-Base Extraction:

G start Crude Reaction Mixture (in Organic Solvent) wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1: Cyclohexylammonium Chloride sep1->aq1 org1 Organic Layer 1: Product + 5-Hydroxypentanoic Acid sep1->org1 wash2 Wash with 1M NaHCO3 (aq) org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer 2: Sodium 5-hydroxypentanoate sep2->aq2 org2 Organic Layer 2: Product sep2->org2 brine Wash with Brine org2->brine dry Dry and Concentrate brine->dry product Purified N-Cyclohexyl-5-hydroxypentanamide dry->product

Caption: Workflow for the acid-base extraction of N-Cyclohexyl-5-hydroxypentanamide.

Protocol 2: Column Chromatography Purification

Step-by-Step Methodology:

  • Prepare the Column:

    • Choose an appropriately sized glass column and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes or a low percentage of ethyl acetate in hexanes).

  • Load the Sample:

    • Dissolve the crude product from the acid-base extraction in a minimal amount of the chromatography eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A gradient of 10% to 50% ethyl acetate in hexanes is a good starting point to test.

  • Collect Fractions:

    • Collect the eluent in a series of test tubes or flasks.

  • Monitor Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product. (See "Monitoring the Purification Process" below).

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified N-Cyclohexyl-5-hydroxypentanamide.

Monitoring the Purification Process

Thin Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of your purification.[8][9]

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting point for this system is 70:30 Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light (254 nm): If your compounds are UV active.

    • Iodine Chamber: Will visualize most organic compounds as brown spots.

    • Staining:

      • Ninhydrin stain: Specific for primary and secondary amines (like cyclohexylamine), which will appear as a purple or yellow spot upon heating.

      • Bromocresol green stain: Will visualize acidic compounds (like 5-hydroxypentanoic acid) as yellow spots on a blue background.

      • Potassium permanganate (KMnO₄) stain: A general stain that will react with the alcohol and amide functional groups, appearing as yellow spots on a purple background.

By spotting the crude mixture, the starting materials, and the purified fractions on the same TLC plate, you can effectively track the removal of impurities.

Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)pKaSolubility
N-Cyclohexyl-5-hydroxypentanamide C₁₁H₂₁NO₂199.29[10]--Soluble in polar organic solvents.[11]
Cyclohexylamine C₆H₁₃N99.17[12]134.5[4][13]10.64[4]Miscible with water and many organic solvents.[4][14]
5-Hydroxypentanoic acid C₅H₁₀O₃118.13[15][16]268.2 (est.)[17]~4.5 (est.)Soluble in water and polar organic solvents.[15]

References

  • Vertex AI Search. (n.d.). Cyclohexylamine (C6H13N) properties.
  • National Oceanic and Atmospheric Administration. (n.d.). CYCLOHEXYLAMINE. CAMEO Chemicals.
  • Wikipedia. (2023). Acid–base extraction.
  • ChemicalBook. (n.d.). Cyclohexylamine CAS#: 108-91-8.
  • chemeurope.com. (n.d.). Cyclohexylamine.
  • Wikipedia. (2023). Cyclohexylamine.
  • CymitQuimica. (n.d.). CAS 13392-69-3: 5-Hydroxypentanoic acid.
  • Benchchem. (n.d.). 5-Hydroxypentanoic acid | 13392-69-3.
  • Human Metabolome Database. (2014). Showing metabocard for 5-Hydroxypentanoic acid (HMDB0061927).
  • ChemBK. (2024). Pentanamide, N-cyclohexyl-5-hydroxy-.
  • Benchchem. (n.d.). Application Note: Standard Protocol for the Synthesis of Amides using Cyclopent-3-ene-1-carbonyl chloride.
  • ResearchGate. (2017).
  • National Center for Biotechnology Information. (n.d.). 5-Hydroxypentanoic acid. PubChem.
  • Unknown. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
  • Reddit. (2024). TLC for amide synthesis.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • PubMed. (2013).
  • ResearchGate. (2020).
  • SciSpace. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • National Center for Biotechnology Information. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product.
  • GL Sciences. (n.d.). Amide Column.
  • University of Waterloo. (n.d.).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?.
  • The Good Scents Company. (n.d.). 5-hydroxypentanoic acid, 13392-69-3.
  • YouTube. (2020). Acid base extraction.
  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide.
  • National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. PubChem.

Sources

Optimization

Technical Support Center: Reaction Monitoring for N-Cyclohexyl-5-hydroxypentanamide Synthesis

Welcome to the dedicated technical support guide for monitoring the synthesis of N-Cyclohexyl-5-hydroxypentanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of N-Cyclohexyl-5-hydroxypentanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond mere procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring robust and reproducible results.

The synthesis of N-Cyclohexyl-5-hydroxypentanamide, an amide compound featuring a hydroxyl group, presents unique challenges and considerations for chromatographic monitoring due to its polarity.[1][2] This guide is structured to address specific issues you may encounter, offering a self-validating system of protocols and troubleshooting logic.

Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[3] For N-Cyclohexyl-5-hydroxypentanamide synthesis, you will typically be monitoring the consumption of 5-hydroxypentanoic acid (or an activated derivative) and cyclohexylamine.

Baseline TLC Protocol for N-Cyclohexyl-5-hydroxypentanamide Synthesis
  • Plate Preparation : Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom.[4]

  • Spotting :

    • On the baseline, spot the starting material (SM) solution (e.g., 5-hydroxypentanoic acid).

    • Spot the co-starting material (Co-SM) (e.g., cyclohexylamine).

    • Co-spot the SM and Co-SM in the same lane to have a reference for their relative positions.

    • Spot the reaction mixture (RM).

    • Ensure spots are small and concentrated by applying the solution in portions, allowing the solvent to evaporate between applications.[4] Overloading the sample is a primary cause of streaking.[5]

  • Development : Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting eluent for amides is a mixture of a less polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a more polar solvent like methanol (MeOH).[6] A good starting ratio would be 9:1 DCM:MeOH. Ensure the solvent level is below the baseline.[4][7]

  • Visualization :

    • After the solvent front has traveled about 80-90% of the plate's length, remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under UV light (254 nm).[8]

    • If spots are not UV-active or for better visualization, use a chemical stain. A potassium permanganate (KMnO4) stain is effective for visualizing the hydroxyl group of the product and starting material.[6][9] Iodine vapor is another general stain that can be used.[6][10][11]

  • Interpretation : The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane, and a new spot corresponding to the product is observed. The product, N-Cyclohexyl-5-hydroxypentanamide, being more polar than the likely starting materials (depending on the specific reagents), will have a lower Retention Factor (Rf) value.

TLC Troubleshooting FAQs

Q1: My spots are streaking down the plate. What's causing this and how do I fix it?

  • Cause & Logic : Streaking is often a result of overloading the sample on the TLC plate.[5][12] When the sample concentration is too high, the stationary phase becomes saturated, leading to a continuous band rather than a distinct spot. Highly polar compounds, like your starting materials or product, can also interact strongly with the polar silica gel, causing tailing or streaking.

  • Troubleshooting Steps :

    • Dilute Your Sample : Prepare a more dilute solution of your reaction mixture before spotting.

    • Spot Less : Apply a smaller amount of the sample to the plate.

    • Modify the Mobile Phase : If the issue persists, your compound may be too polar for the current eluent. Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase. For an amide synthesis, a few drops of acetic acid can help to sharpen the spots of any unreacted carboxylic acid.[7]

Q2: I don't see any spots on my TLC plate after development.

  • Cause & Logic : This can happen for several reasons: the sample is too dilute, the compound is not UV-active and the visualization method is inappropriate, or the solvent level in the developing chamber was above the baseline, causing the sample to dissolve into the solvent pool.[4][7]

  • Troubleshooting Steps :

    • Concentrate Your Sample : Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4]

    • Use a Different Visualization Technique : N-Cyclohexyl-5-hydroxypentanamide may not be strongly UV-active. Use a chemical stain like potassium permanganate (KMnO4), which reacts with the hydroxyl group, or a p-anisaldehyde stain.[8][10] Iodine is also a good general-purpose stain.[8][11]

    • Check Your Developing Chamber Setup : Ensure the solvent level is always below the baseline where you have spotted your samples.[4]

Q3: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline). How can I get better separation?

  • Cause & Logic : The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[13][14][15] It is primarily influenced by the polarity of the mobile phase. If the Rf is too high, the eluent is too polar, and if it's too low, the eluent is not polar enough.[16] An ideal Rf value for good separation is typically between 0.3 and 0.7.[16]

  • Troubleshooting Steps :

    • If Rf is too high (spots run too fast) : Decrease the polarity of your mobile phase. For a DCM:MeOH system, decrease the proportion of methanol (e.g., from 9:1 to 19:1 DCM:MeOH).

    • If Rf is too low (spots don't move far) : Increase the polarity of your mobile phase. Increase the proportion of methanol (e.g., from 9:1 to 4:1 DCM:MeOH).

TLC Troubleshooting Workflow

Caption: A flowchart for troubleshooting common TLC issues.

Part 2: High-Performance Liquid Chromatography (HPLC) Reaction Monitoring

For more quantitative analysis and to resolve components with similar polarities, HPLC is the preferred method. Given that N-Cyclohexyl-5-hydroxypentanamide is a polar compound, a reversed-phase (RP-HPLC) method is generally suitable.[17]

Baseline RP-HPLC Protocol for N-Cyclohexyl-5-hydroxypentanamide
  • Column : A C18 column is a good starting point for reversed-phase chromatography.[17]

  • Mobile Phase : A mixture of water (A) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) (B).[18][19] Given the polar nature of the analyte, you may need to start with a higher aqueous content. A common mobile phase additive for improving peak shape is 0.1% formic acid or acetic acid in both the aqueous and organic phases.[18]

  • Elution : An isocratic elution (constant mobile phase composition) can be used if the polarities of the starting materials and product are not drastically different. A gradient elution (changing mobile phase composition over time) may be necessary for complex reaction mixtures.[18]

  • Detection : UV detection, typically in the range of 200-220 nm for amides that lack a strong chromophore.

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase to avoid solvent effects and ensure sample solubility.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
HPLC Troubleshooting FAQs

Q1: My peaks are tailing. What is the cause and how can I improve the peak shape?

  • Cause & Logic : Peak tailing in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based packing material.[20][21] Basic compounds are especially prone to this. While N-Cyclohexyl-5-hydroxypentanamide is not strongly basic, interactions can still occur. Overloading the column can also lead to tailing.[20][22]

  • Troubleshooting Steps :

    • Lower the Mobile Phase pH : Adding an acid like formic acid or acetic acid (0.1%) to the mobile phase will protonate the silanol groups, reducing their interaction with the analyte.[21]

    • Use an End-Capped Column : Modern, high-purity, end-capped C18 columns have fewer free silanol groups and will significantly reduce tailing.

    • Reduce Sample Concentration : Inject a more dilute sample to check if column overloading is the issue.

    • Consider an Amide Column : For separating polar compounds and amides, an amide-embedded stationary phase can offer alternative selectivity and improved peak shape.[23][24][25]

Q2: I'm observing "ghost peaks" in my chromatogram, especially during a gradient run.

  • Cause & Logic : Ghost peaks are extraneous peaks that are not from the injected sample. They are often due to impurities in the mobile phase, carryover from a previous injection, or contamination in the HPLC system.[20]

  • Troubleshooting Steps :

    • Use High-Purity Solvents : Always use HPLC-grade water and solvents.[20]

    • Prepare Fresh Mobile Phase : Prepare your mobile phase fresh daily and filter it.

    • Run a Blank Gradient : Inject a blank (mobile phase) to see if the ghost peaks are still present. If they are, the contamination is in your system or mobile phase.

    • Flush the System : Flush the injector and the entire system with a strong solvent (like 100% ACN or MeOH) to remove any adsorbed contaminants.

Q3: My retention times are shifting from run to run.

  • Cause & Logic : Retention time instability can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or pump issues.

  • Troubleshooting Steps :

    • Ensure Proper Equilibration : Before starting a series of runs, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Check Mobile Phase Preparation : Ensure the mobile phase is prepared accurately and consistently each time. Premixing the mobile phase can sometimes improve stability over online mixing.

    • Use a Column Heater : A column oven will maintain a constant temperature, which is crucial for reproducible retention times.

    • Check for Leaks and Bubbles : Inspect the pump and connections for leaks. Degas the mobile phase to prevent air bubbles from entering the pump heads.

HPLC Troubleshooting Workflow

Caption: A flowchart for troubleshooting common HPLC issues.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Pharmashare.in. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • University of Arizona. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • ChemBK. (2024, April 9). Pentanamide, N-cyclohexyl-5-hydroxy-. Retrieved from [Link]

  • MicroSolv. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Wiley Online Library. (2013). Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. Retrieved from [Link]

  • Brainly. (2023, September 19). What is a cause of spots streaking across a TLC plate?. Retrieved from [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. Retrieved from [Link]

  • MicroSolv Technology Corp. (n.d.). How to Use Cogent Amide™ HPLC Columns. Retrieved from [Link]

  • YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ACS Publications. (2025, July 23). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. Retrieved from [Link]

Sources

Troubleshooting

Impact of solvent choice on N-Cyclohexyl-5-hydroxypentanamide reaction efficiency

Technical Support Center: N-Cyclohexyl-5-hydroxypentanamide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Cyclohexyl-5-hydroxypentanamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of N-Cyclohexyl-5-hydroxypentanamide, with a specific focus on the critical role of solvent selection in achieving optimal reaction efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield of N-Cyclohexyl-5-hydroxypentanamide. What are the likely causes related to my choice of solvent?

Answer: Low product yield is a common issue in amide synthesis and can often be traced back to the reaction solvent. Several factors related to the solvent can be at play:

  • Poor Solubility of Reactants: For the reaction to proceed efficiently, both 5-hydroxypentanoic acid (or its activated derivative) and cyclohexylamine must be well-solvated. If either starting material has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.

  • Suboptimal Reaction Temperature: The boiling point of the solvent dictates the maximum temperature of the reaction at atmospheric pressure. Some amide coupling reactions require elevated temperatures to overcome the activation energy barrier.[1] If the solvent's boiling point is too low, the reaction may not proceed to completion.

  • Solvent-Induced Side Reactions: The hydroxyl group on 5-hydroxypentanoic acid can potentially undergo side reactions, such as esterification, depending on the reaction conditions and the solvent. Protic solvents, for instance, might interfere with the activation of the carboxylic acid.

  • Presence of Water: Moisture in the solvent can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the formation of the desired amide.[2] It is crucial to use anhydrous solvents, especially when employing water-sensitive coupling reagents.

Solutions:

  • Solvent Screening: Conduct small-scale parallel reactions using a variety of solvents with different properties (polarity, boiling point). Common choices for amide synthesis include dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and ethyl acetate (EtOAc).[3][4] More environmentally friendly alternatives like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have also shown promise.[5][6][7]

  • Temperature Optimization: If solubility is not an issue, consider a solvent with a higher boiling point to increase the reaction temperature. Toluene or p-cymene can be effective for reactions that require more thermal energy.[1]

  • Use of Anhydrous Solvents: Ensure your solvents are thoroughly dried before use. The use of molecular sieves in the reaction mixture can also help to scavenge any residual water.[8]

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my crude product. How can my solvent choice be contributing to this, and how can I minimize side product formation?

Answer: The choice of solvent can significantly influence the reaction pathway and lead to the formation of unwanted side products.

  • Reaction with the Solvent: Some solvents can react with the starting materials or intermediates. For example, under certain conditions, solvents with active protons can interfere with the reaction.

  • Promotion of Undesired Pathways: The polarity of the solvent can stabilize certain transition states over others, potentially favoring a side reaction.

Solutions:

  • Select Inert Solvents: Choose solvents that are known to be inert under the reaction conditions. Aprotic solvents are generally preferred for many amide coupling reactions.

  • Solvent Polarity Consideration: The polarity of the solvent should be carefully considered. Sometimes, a less polar solvent can disfavor the formation of polar side products. A systematic study of solvents with varying polarities can help identify the optimal choice.

  • Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures, often dictated by the solvent's properties, can lead to the degradation of starting materials or the product, resulting in impurities. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

1. How do I select the best starting solvent for my N-Cyclohexyl-5-hydroxypentanamide synthesis?

When selecting a solvent, consider the following properties:

  • Solubility: Ensure both 5-hydroxypentanoic acid (or its derivative) and cyclohexylamine are soluble in the chosen solvent at the desired reaction temperature.

  • Boiling Point: The boiling point should be appropriate for the required reaction temperature. Some reactions proceed well at room temperature, while others require heating.

  • Polarity: The polarity of the solvent can influence the reaction rate and selectivity. A good starting point is to test a polar aprotic solvent like DMF or a less polar aprotic solvent like DCM.

  • Inertness: The solvent should not react with any of the reagents or intermediates.

2. What is the impact of solvent polarity on the reaction efficiency?

Solvent polarity can have a complex effect on amide bond formation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally good at solvating both the starting materials and any charged intermediates that may form during the reaction, which can lead to increased reaction rates.[9]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents may be less effective at solvating the reactants, potentially leading to slower reaction rates. However, they can be advantageous in situations where side reactions are promoted by polar environments.

  • Protic Solvents (e.g., Water, Alcohols): These are generally avoided in traditional amide coupling reactions as they can react with the activating agents or activated carboxylic acid intermediates. However, enzymatic methods for amide synthesis can be performed in aqueous or mixed solvent systems.[8]

3. Are there any "green" or more sustainable solvent alternatives for this reaction?

Yes, there is a growing interest in replacing hazardous solvents with more environmentally friendly options.[5][6][7] Some greener alternatives that have been successfully used in amide synthesis include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can often replace THF and DCM.[7]

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a higher boiling point than many other ethers, making it a good replacement for THF, DCM, and toluene in some cases.[8]

  • p-Cymene: A bio-based solvent that can be a substitute for toluene.[1][7]

  • Water: While not suitable for all amide synthesis methods, it is the greenest solvent and can be used in certain enzymatic or micellar catalysis protocols.[10]

Data Summary and Protocols

Table 1: Comparison of Common Solvents for Amide Synthesis

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.139.6Good solubility for many organic compounds, volatile.
N,N-Dimethylformamide (DMF)36.7153High polarity, good solvating power, high boiling point.
Tetrahydrofuran (THF)7.666Moderately polar, aprotic.
Ethyl Acetate (EtOAc)6.077.1Moderately polar, often a good "greener" alternative.[3]
Acetonitrile (MeCN)37.581.6Polar aprotic, good for reactions involving salts.[9]
Toluene2.4110.6Nonpolar, allows for higher reaction temperatures.
2-Methyltetrahydrofuran (2-MeTHF)6.280Bio-based alternative to THF and DCM.[7]
Cyclopentyl methyl ether (CPME)4.7106Greener alternative with a useful boiling point.[8]

Experimental Protocol: General Procedure for Solvent Screening in the Synthesis of N-Cyclohexyl-5-hydroxypentanamide

This protocol outlines a general method for testing the efficacy of different solvents. Note: This is a general guideline and may require optimization based on the specific activating agent used.

Materials:

  • 5-hydroxypentanoic acid

  • Cyclohexylamine

  • Amide coupling reagent (e.g., HATU, EDC/HOBt)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvents to be tested

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

  • LC-MS for accurate conversion analysis

Procedure:

  • To separate reaction vials, add 5-hydroxypentanoic acid (1 equivalent).

  • Add the chosen anhydrous solvent to each vial to achieve a consistent concentration (e.g., 0.1 M).

  • Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the tertiary amine base (e.g., DIPEA, 2 equivalents) to each vial.

  • Stir the mixtures at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add cyclohexylamine (1.2 equivalents) to each vial.

  • Stir the reactions at the desired temperature (e.g., room temperature or heated).

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) by TLC or LC-MS.

  • Compare the conversion to the desired product in each solvent to determine the most efficient one.

Diagrams

Reaction_Workflow 5-hydroxypentanoic_acid 5-hydroxypentanoic acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Cyclohexylamine Cyclohexylamine Base Base (e.g., DIPEA) Product N-Cyclohexyl-5-hydroxypentanamide Coupling_Reagent->Product Activation & Coupling Base->Product Solvent Solvent (Critical Choice) Solvent->Product Reaction Medium Troubleshooting_Workflow Start Low Yield or Side Products Check_Solubility Are reactants soluble in the chosen solvent? Start->Check_Solubility Check_Temperature Is the reaction temperature (solvent boiling point) optimal? Check_Solubility->Check_Temperature Yes Solvent_Screen Perform a solvent screen (DCM, DMF, 2-MeTHF, etc.) Check_Solubility->Solvent_Screen No Check_Moisture Is the solvent anhydrous? Check_Temperature->Check_Moisture Yes Higher_BP_Solvent Use a higher boiling point solvent (e.g., Toluene) Check_Temperature->Higher_BP_Solvent No Dry_Solvent Use anhydrous solvent and/or molecular sieves Check_Moisture->Dry_Solvent No Success Improved Reaction Efficiency Check_Moisture->Success Yes Solvent_Screen->Success Higher_BP_Solvent->Success Dry_Solvent->Success

Caption: Troubleshooting workflow for solvent-related issues in the reaction.

References

  • Gómez, L., et al. (2020). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 25(15), 3369. [Link]

  • Capua, M., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry, 19(43), 9313-9324. [Link]

  • Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions. Retrieved from [Link]

  • De Gruyter. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3436-3443. [Link]

  • ResearchGate. (n.d.). Why did my amide syntesis does not work?. Retrieved from [Link]

  • National Institutes of Health. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]

  • American Chemical Society. (2021). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]

Sources

Optimization

Minimizing byproduct formation in N-Cyclohexyl-5-hydroxypentanamide coupling reactions

Welcome to the technical support center for the synthesis of N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclohexyl-5-hydroxypentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation in this specific amide coupling reaction. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the lab.

Introduction: The Challenge of Clean Amide Coupling

The formation of an amide bond between 5-hydroxypentanoic acid and cyclohexylamine is a seemingly straightforward transformation. However, the presence of the hydroxyl group on the carboxylic acid backbone introduces a competing nucleophile, which can lead to undesired side reactions. This guide will walk you through the common pitfalls and provide robust strategies to maximize the yield of your desired product, N-Cyclohexyl-5-hydroxypentanamide, while minimizing the formation of impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when encountering issues with this coupling reaction.

Q1: My reaction yield is very low, and I see multiple spots on my TLC. What are the most likely reasons?

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of incomplete reaction and/or the formation of multiple byproducts. The primary culprits in the synthesis of N-Cyclohexyl-5-hydroxypentanamide are often:

  • N-acylurea formation: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC.[1][2][3] It arises from the rearrangement of the reactive O-acylisourea intermediate.[2][3]

  • O-acylation: The hydroxyl group on the 5-hydroxypentanoic acid can compete with the amine (cyclohexylamine) in attacking the activated carboxylic acid, leading to the formation of a polyester-like byproduct.

  • Incomplete activation of the carboxylic acid: Insufficient coupling reagent or suboptimal reaction conditions can lead to unreacted starting materials.[4]

  • Protonation of the amine: The carboxylic acid can protonate the amine, rendering the amine non-nucleophilic and halting the reaction.[5][6]

Q2: I've identified a major byproduct with a similar polarity to my desired amide. How can I confirm if it's the N-acylurea?

N-acylurea byproducts can be notoriously difficult to separate from the target amide due to similar polarities.[1] Characterization is key. You can often distinguish the N-acylurea from your desired product using techniques like:

  • NMR Spectroscopy: Look for the characteristic signals of the cyclohexyl group from the carbodiimide (if using DCC) in your ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: The mass of the N-acylurea will correspond to the sum of your carboxylic acid and the carbodiimide.

Q3: Is it necessary to protect the hydroxyl group on the 5-hydroxypentanoic acid?

While not always strictly necessary, protecting the hydroxyl group is a highly recommended strategy to prevent O-acylation, especially if you are struggling with low yields and complex byproduct profiles.[4] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn).[4][7] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues in your N-Cyclohexyl-5-hydroxypentanamide coupling reaction.

Problem 1: Significant N-acylurea Formation

Symptoms:

  • A major byproduct is observed on TLC/LCMS.

  • NMR analysis of the crude product shows signals corresponding to the carbodiimide moiety.

  • Difficulty in purifying the desired amide.

Solutions:

  • Introduce an Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial.[8][10] These additives react with the O-acylisourea to form an active ester intermediate that is more stable towards rearrangement but still highly reactive with the amine.[3][8] This significantly suppresses N-acylurea formation.[10]

  • Optimize Reagent Stoichiometry and Addition Order:

    • Use a slight excess of the amine (1.1-1.2 equivalents) to ensure a sufficient concentration of the nucleophile.

    • Pre-activate the carboxylic acid with the coupling reagent and HOBt for a short period (15-30 minutes) before adding the amine. This allows for the formation of the active ester before the amine is introduced.

Experimental Protocol: Minimizing N-acylurea with EDC/HOBt

  • Dissolve 5-hydroxypentanoic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the solution and stir for 15-30 minutes.

  • Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents.[11]

Problem 2: Suspected O-acylation Byproduct

Symptoms:

  • Low yield of the desired amide.

  • Presence of a higher molecular weight byproduct, potentially a dimer or oligomer.

  • Broad or complex signals in the NMR spectrum of the crude product.

Causality: The hydroxyl group of 5-hydroxypentanoic acid is a nucleophile and can compete with cyclohexylamine for the activated carboxylic acid. This leads to the formation of an ester linkage, and potentially further reactions to form polyester-like oligomers.

Solutions:

  • Protection of the Hydroxyl Group: This is the most robust solution.

    • Protect the hydroxyl group of 5-hydroxypentanoic acid as a silyl ether (e.g., TBDMS-Cl, imidazole in DMF) or a benzyl ether (e.g., BnBr, NaH in THF).

    • Perform the amide coupling reaction as described previously.

    • Deprotect the hydroxyl group in a subsequent step (e.g., TBAF for TBDMS, H₂/Pd-C for Bn).

  • Kinetic Control: If protection/deprotection is not desirable, you can try to favor N-acylation kinetically.

    • Low Temperature: Running the reaction at lower temperatures (e.g., starting at -15 °C and slowly warming to room temperature) can sometimes increase the selectivity for the more nucleophilic amine.

    • Choice of Coupling Reagent: Some coupling reagents may offer slightly better selectivity. Experiment with different carbodiimides or consider phosphonium-based reagents like PyBOP.

Problem 3: Low or No Conversion

Symptoms:

  • TLC analysis shows predominantly starting materials.

  • Low isolated yield of the product.

Causality:

  • Acid-Base Neutralization: The amine and carboxylic acid can form a salt, deactivating the amine nucleophile.[5][6]

  • Steric Hindrance: While less of an issue with cyclohexylamine, bulky reactants can slow down the reaction.

  • Poor Solubility: If any of the reactants or reagents are not fully dissolved, the reaction will be slow or incomplete.

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, leading back to the starting material.[4]

Solutions:

  • Use of a Non-Nucleophilic Base: Add a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the reaction mixture. This will neutralize any acid present and ensure the amine remains in its free, nucleophilic form. Use approximately 1.1-1.5 equivalents of the base.

  • Solvent Choice: Ensure you are using a suitable anhydrous solvent in which all components are soluble. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile are common choices.[11] For sluggish reactions, switching to a more polar solvent like DMF can sometimes improve reaction rates.

  • Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Data Summary and Visualization

Table 1: Common Coupling Reagents and Additives

Reagent/AdditiveStructureKey FeaturesByproductByproduct Removal
DCC DicyclohexylcarbodiimideInexpensive, potentDicyclohexylurea (DCU)Filtration (often difficult to remove completely)
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochlorideWater-solubleWater-soluble ureaAqueous workup
HOBt 1-HydroxybenzotriazoleSuppresses racemization and N-acylurea formation--
OxymaPure® Ethyl 2-cyano-2-(hydroxyimino)acetateNon-explosive alternative to HOBt--
DIPEA N,N-DiisopropylethylamineNon-nucleophilic base-Aqueous workup

Diagram 1: Key Reaction Pathways in N-Cyclohexyl-5-hydroxypentanamide Synthesis

G CarboxylicAcid 5-Hydroxypentanoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + Coupling Reagent Amine Cyclohexylamine CouplingReagent Carbodiimide (EDC/DCC) ActiveEster Active Ester (with HOBt) O_Acylisourea->ActiveEster + HOBt DesiredAmide N-Cyclohexyl-5-hydroxypentanamide (Desired Product) O_Acylisourea->DesiredAmide + Amine N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) O_Acylation O-Acylation Byproduct O_Acylisourea->O_Acylation + R-OH (intermolecular) (Side Reaction) ActiveEster->DesiredAmide + Amine ActiveEster->O_Acylation + R-OH (intermolecular) (Side Reaction)

Caption: Key reaction pathways in the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

Diagram 2: Troubleshooting Workflow

G Start Low Yield / Multiple Byproducts Analysis Analyze Crude Product (TLC, LCMS, NMR) Start->Analysis Byproduct_ID Identify Major Byproduct(s) Analysis->Byproduct_ID N_Acylurea N-Acylurea Detected Byproduct_ID->N_Acylurea Carbodiimide Signals in NMR O_Acylation O-Acylation Suspected Byproduct_ID->O_Acylation High MW Species Low_Conversion Low Conversion Byproduct_ID->Low_Conversion Mainly Starting Materials Solution_N_Acylurea Add HOBt/OxymaPure Optimize Stoichiometry N_Acylurea->Solution_N_Acylurea End Improved Yield and Purity Solution_N_Acylurea->End Solution_O_Acylation Protect Hydroxyl Group Lower Reaction Temperature O_Acylation->Solution_O_Acylation Solution_O_Acylation->End Solution_Low_Conversion Use Anhydrous Conditions Add Non-Nucleophilic Base (DIPEA) Low_Conversion->Solution_Low_Conversion Solution_Low_Conversion->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amide Coupling Reagents: Benchmarking Performance and Introducing a Hypothetical Intramolecular-Assisting Agent

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. The choice of a coupling reagent is a critical decision that d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. The choice of a coupling reagent is a critical decision that dictates reaction outcomes, influencing yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of the most prevalent classes of amide coupling reagents, supported by mechanistic insights and experimental data. Furthermore, we will explore the hypothetical potential of N-Cyclohexyl-5-hydroxypentanamide, a molecule whose structure suggests a fascinating, yet currently undocumented, intramolecular-assisting coupling mechanism.

The Central Role of Coupling Reagents in Amide Bond Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[1] This is primarily due to the formation of a non-reactive carboxylate-ammonium salt upon mixing. Coupling reagents circumvent this issue by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thus rendering the carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[2] The ideal coupling reagent should offer high reactivity, minimize side reactions (particularly racemization of chiral centers), be easily separable from the product, and be cost-effective and safe to handle.

This guide will systematically compare the following major classes of coupling reagents:

  • Carbodiimides: The classical reagents, exemplified by DCC and EDC.

  • Phosphonium Salts: Highly efficient reagents such as BOP and PyBOP.

  • Uronium/Aminium Salts: The modern workhorses of peptide synthesis, including HBTU and HATU.

Finally, we will introduce a theoretical discussion on the potential of N-Cyclohexyl-5-hydroxypentanamide as a novel coupling agent with a hypothetical intramolecular-assisting mechanism.

Carbodiimides: The Foundation of Amide Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the earliest and most widely used coupling reagents.[3][4] Their mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[1]

Mechanism of Carbodiimide-Mediated Coupling

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., EDC, DCC) Amide R-CO-NH-R''' (Product) O_Acylisourea->Amide + Amine Amine R'''-NH2 Urea R'-NH-CO-NH-R'' (Byproduct)

Caption: General mechanism of carbodiimide-mediated amide bond formation.

Performance and Considerations:

While effective and inexpensive, carbodiimide-mediated couplings are prone to several side reactions. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the reaction and can be difficult to remove.[5] Furthermore, in peptide synthesis, this intermediate is susceptible to racemization, particularly through the formation of an oxazolone intermediate.[6]

To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[6][7] These additives react with the O-acylisourea intermediate to form a more stable and less reactive active ester, which is less prone to racemization and N-acylurea formation.[8]

Table 1: Comparison of Common Carbodiimide Reagents

ReagentKey Features & DrawbacksTypical Applications
DCC Inexpensive, effective. Byproduct (DCU) is poorly soluble, facilitating removal by filtration in solution-phase synthesis but making it unsuitable for solid-phase peptide synthesis (SPPS).[4]Solution-phase synthesis, preparation of active esters.[3]
EDC Water-soluble, allowing for easy removal of the urea byproduct through aqueous workup. Milder reaction conditions.[3]Bioconjugation, aqueous coupling reactions, general lab use.[7]

Phosphonium Salts: High Reactivity and Reduced Side Reactions

Phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), were developed to overcome some of the limitations of carbodiimides.[9] These reagents activate carboxylic acids by forming an active ester, typically an OBt ester, which then reacts with the amine.[10]

Mechanism of Phosphonium Salt-Mediated Coupling

G cluster_0 Activation Step cluster_1 Amide Formation Carboxylate R-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP Amide R-CO-NH-R' (Product) Acyloxyphosphonium->Amide + Amine Amine R'-NH2 Byproduct Tris(pyrrolidino)phosphine oxide

Caption: General mechanism of PyBOP-mediated amide bond formation.

Performance and Considerations:

Phosphonium reagents are generally more reactive than carbodiimides and lead to faster reaction times and higher yields, especially for sterically hindered substrates.[11] A significant advantage of phosphonium salts like PyBOP over uronium/aminium salts is that they do not react with the amine nucleophile, thus avoiding the side reaction of guanidinylation.[11]

The primary drawback of the original phosphonium reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12] PyBOP was developed as a safer alternative, as its byproduct is significantly less hazardous.[12]

Uronium/Aminium Salts: The Gold Standard for Peptide Synthesis

Uronium and aminium salts are currently among the most efficient and widely used coupling reagents, particularly in solid-phase peptide synthesis (SPPS).[6] Prominent examples include HBTU, HATU, and HCTU. It is important to note that while often referred to as uronium salts, crystallographic studies have shown that many of these reagents, such as HBTU and HATU, exist as the more stable guanidinium or aminium isomers.[13]

Mechanism of Uronium/Aminium Salt-Mediated Coupling

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation Carboxylate R-COO⁻ OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide R-CO-NH-R' (Product) OAt_Ester->Amide + Amine Amine R'-NH2 Byproducts Tetramethylurea + HOAt

Caption: General mechanism of HATU-mediated amide bond formation.

Performance and Considerations:

Uronium/aminium salts offer very fast reaction rates and are highly effective at suppressing racemization. HATU, which is based on HOAt, is generally considered more reactive and provides better results for difficult couplings compared to HBTU, which is based on HOBt.[14] The pyridine nitrogen in the HOAt moiety of HATU is thought to provide anchimeric assistance, accelerating the coupling step.[15]

A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine of a peptide, which can occur if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[11]

Table 2: Performance Comparison of Common Coupling Reagents

Reagent ClassReagentRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimide EDC/HOBtModerateLow (with additive)Cost-effective, water-soluble byproduct.[5][7]Formation of N-acylurea byproduct.[5]
Phosphonium Salt PyBOPHighLowHigh efficiency, no guanidinylation.[9][12]Higher cost than carbodiimides.
Uronium/Aminium Salt HBTUHighVery LowFast reactions, high yields.[6]Potential for guanidinylation.[11]
Uronium/Aminium Salt HATUVery HighVery LowSuperior for difficult couplings, very fast.[14][15]Higher cost.[16]

A Hypothetical Exploration: N-Cyclohexyl-5-hydroxypentanamide as an Intramolecular-Assisting Coupling Reagent

While the aforementioned reagents dominate the landscape of amide bond synthesis, the exploration of novel activating strategies is a continuous endeavor. N-Cyclohexyl-5-hydroxypentanamide is not a recognized coupling reagent in the current literature. However, its structure, featuring a terminal hydroxyl group, presents an intriguing possibility for a novel, intramolecularly-assisted coupling mechanism.

Hypothetical Mechanism:

We propose a hypothetical mechanism wherein N-Cyclohexyl-5-hydroxypentanamide could act as a bifunctional coupling agent. The process would be initiated by the activation of the carboxylic acid to be coupled, for instance, by a mild dehydrating agent or conversion to a mixed anhydride. This activated species would then react with the hydroxyl group of N-Cyclohexyl-5-hydroxypentanamide to form an ester intermediate. The key step would be the subsequent intramolecular attack of the amide nitrogen of the pentanamide onto the newly formed ester carbonyl. This would generate a highly reactive cyclic intermediate, likely a derivative of a six-membered ring, which would then be susceptible to nucleophilic attack by the target amine.

G cluster_0 Initial Activation and Esterification cluster_1 Intramolecular Cyclization and Activation cluster_2 Amide Formation and Reagent Regeneration Activated_Acid R-CO-X (Activated Carboxylic Acid) Ester_Intermediate Ester Intermediate Activated_Acid->Ester_Intermediate + Hydroxypentanamide Hydroxypentanamide N-Cyclohexyl-5-hydroxypentanamide Cyclic_Intermediate Reactive Cyclic Intermediate Ester_Intermediate->Cyclic_Intermediate Intramolecular Attack Amide R-CO-NH-R' (Product) Cyclic_Intermediate->Amide + Amine Amine R'-NH2 Hydroxypentanamide_Regen N-Cyclohexyl-5-hydroxypentanamide (Regenerated)

Caption: Hypothetical mechanism for N-Cyclohexyl-5-hydroxypentanamide as an intramolecular-assisting coupling reagent.

Potential Advantages and Challenges:

If this hypothetical mechanism were viable, such a reagent could offer several advantages, including high reactivity due to the formation of a strained cyclic intermediate and potentially low racemization due to a rapid and concerted acyl transfer step. The regeneration of the starting hydroxypentanamide would make it a catalytic turnover agent, a highly desirable feature in modern synthesis.

However, significant challenges would need to be overcome. The initial esterification would need to be highly efficient, and the rate of the intramolecular cyclization would have to be significantly faster than any intermolecular side reactions. The stability of the cyclic intermediate would also be a critical factor.

Disclaimer: The discussion regarding N-Cyclohexyl-5-hydroxypentanamide is purely theoretical and based on fundamental principles of organic chemistry. To the best of our knowledge, there is no experimental data to support its use as an amide coupling reagent. This section is intended to stimulate thought and encourage the exploration of novel reagent design.

Experimental Protocols

To provide a practical context for the comparison of established reagents, the following are generalized, step-by-step protocols for solution-phase amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[8]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[8]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HATU Mediated Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[8]

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[8]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: PyBOP Mediated Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • PyBOP (1.2 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), amine (1.2 equiv), and DIPEA (1.5 equiv) in anhydrous DMF, cool to 0 °C.[10]

  • Add PyBOP (1.2 equiv) to the cooled solution.[10]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with an organic solvent like CH₂Cl₂.

  • Wash successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over sodium sulphate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The selection of an amide coupling reagent is a critical parameter in the design of a synthetic route. For routine, cost-sensitive applications, carbodiimides like EDC in combination with additives such as HOBt offer a reliable and economical choice. For more demanding syntheses, particularly in the context of solid-phase peptide synthesis, phosphonium salts like PyBOP and uronium/aminium salts like HBTU and HATU provide superior performance in terms of reaction speed and suppression of side reactions. HATU remains the reagent of choice for the most challenging couplings, where its high reactivity justifies its higher cost.[14]

While the established reagents provide a robust toolkit for the modern chemist, the hypothetical exploration of N-Cyclohexyl-5-hydroxypentanamide underscores the potential for innovation in reagent design. The concept of intramolecular assistance, should it be realized, could pave the way for a new generation of catalytic and highly efficient coupling agents. Continued research in this area is essential for advancing the art and efficiency of amide bond synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for PyBOP Coupling Reactions. BenchChem.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025). The Evolving Landscape of Peptide Coupling Reagents: A Cost-Benefit Analysis of BOP Reagent for Large-Scale Synthesis. BenchChem.
  • BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. BenchChem.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • AGTC Bioproducts Ltd. (n.d.). Peptide coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Albericio, F., & El-Faham, A. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 5-9.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Shen, B., & Li, G. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(9), 2005-2015.
  • Common Organic Chemistry. (n.d.). Amine to Amide - PyBOP. Retrieved from [Link]

  • BenchChem. (2025).
  • Lipshutz, B. H., et al. (2023). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 11(19), 7433-7440.
  • Bode, J. W. (2009). Catalytic amide-formation with α′-hydroxyenones as acylating reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Gunanathan, C., & Shrestha, B. (2014).
  • Ghorai, P. (2019). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.
  • Khan Academy. (2014). Intramolecular reaction between carboxylic acid and amide. Retrieved from [Link]...

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-5-hydroxypentanamide. Retrieved from [Link]

  • de Figueiredo, R. M., & Christmann, M. (2017). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Beilstein Journal of Organic Chemistry, 13, 1059-1102.
  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]...

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3148-3155.
  • Subiros-Funosas, R., & Albericio, F. (2013). A New Wave of Amide Bond Formations for Peptide Synthesis. CHIMIA International Journal for Chemistry, 67(11), 809-814.
  • Shapiro, S. L., Rose, I. M., & Freedman, L. (1959). α-Hydroxy Amides and Related Compounds. Journal of the American Chemical Society, 81(23), 6332-6334.
  • Google Patents. (n.d.). Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole.

Sources

Comparative

A Tale of Two Termini: N-Cyclohexyl-5-hydroxypentanamide vs. N-Boc-5-aminopentanoic Acid in Synthetic Strategy

A Senior Application Scientist's Guide to Selecting the Optimal Pentanamide Building Block In the intricate world of organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Pentanamide Building Block

In the intricate world of organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Among the myriad of available reagents, bifunctional C5 linkers are indispensable for introducing spacer units in drug discovery and materials science. This guide provides an in-depth, data-driven comparison of two such linkers: N-Cyclohexyl-5-hydroxypentanamide and N-Boc-5-aminopentanoic acid . While structurally similar, their divergent terminal functionalities—a hydroxyl group versus a Boc-protected amine—lead to fundamentally different applications and strategic considerations in synthesis.

This guide moves beyond a simple cataloging of properties to offer a nuanced analysis of their respective performance in common synthetic transformations. We will explore the causality behind experimental choices, present validated protocols, and provide quantitative data to empower researchers to make informed decisions for their specific synthetic challenges.

At a Glance: A Comparative Overview

FeatureN-Cyclohexyl-5-hydroxypentanamideN-Boc-5-aminopentanoic acid
Primary Reactive Handle C5-Hydroxyl (-OH)C1-Carboxylic Acid (-COOH)
Latent Functionality None (Amide is generally stable)C5-Amine (-NHBoc)
Typical Subsequent Reaction Oxidation, Esterification, EtherificationAmide Coupling
Key Application Area Introduction of a lipophilic, hydroxyl-terminated spacerStepwise peptide synthesis, linker elongation
Protecting Group Strategy Not typically required for the core structureBoc deprotection (acid-labile) required to unmask the amine

The Strategic Divide: Hydroxyl vs. Carboxyl Reactivity

The choice between these two building blocks hinges on the desired synthetic outcome and the planned sequence of reactions. N-Cyclohexyl-5-hydroxypentanamide offers a terminal nucleophilic hydroxyl group, while N-Boc-5-aminopentanoic acid provides an electrophilic carboxylic acid and a protected nucleophilic amine.

Workflow Comparison: Introducing a Pentanamide Linker

The following diagram illustrates the divergent synthetic pathways originating from each building block when coupling to a generic molecule "R-NH₂".

G cluster_0 Pathway A: N-Boc-5-aminopentanoic acid cluster_1 Pathway B: N-Cyclohexyl-5-hydroxypentanamide a1 N-Boc-5-aminopentanoic acid a3 Amide Coupling (e.g., EDC, HOBt) a1->a3 a2 R-NH₂ a2->a3 a4 Boc-NH-(CH₂)₄-CO-NH-R a3->a4 a5 Deprotection (e.g., TFA) a4->a5 a6 H₂N-(CH₂)₄-CO-NH-R a5->a6 b1 N-Cyclohexyl-5-hydroxypentanamide b2 Oxidation (e.g., PCC, DMP) b1->b2 b3 N-Cyclohexyl-glutaramic acid b2->b3 b5 Amide Coupling (e.g., EDC, HOBt) b3->b5 b4 R-NH₂ b4->b5 b6 Cyclohexyl-NH-CO-(CH₂)₃-CO-NH-R b5->b6

Caption: Divergent synthetic pathways for linker incorporation.

As illustrated, N-Boc-5-aminopentanoic acid allows for a direct and efficient coupling to an amine, followed by deprotection to reveal a new reactive handle. In contrast, N-Cyclohexyl-5-hydroxypentanamide requires an initial oxidation step to generate a carboxylic acid before it can undergo a similar amide coupling, adding a step to the synthetic sequence.

Experimental Deep Dive: Performance in Key Transformations

Scenario 1: Synthesis of a Terminal Amide

In this scenario, we compare the efficiency of synthesizing a target molecule with a terminal pentanamide linker coupled to benzylamine.

N-Boc-5-aminopentanoic Acid Route:

A one-pot, two-step sequence is typically employed. First, the carboxylic acid is coupled with benzylamine. Second, the Boc group is removed.

Experimental Protocol:

  • Amide Coupling: To a solution of N-Boc-5-aminopentanoic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 10 minutes at room temperature. Add benzylamine (1.1 eq) and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M). Stir at room temperature for 2 hours.

  • Purification: Concentrate the reaction mixture in vacuo and purify by reverse-phase HPLC to yield the final product.

N-Cyclohexyl-5-hydroxypentanamide Route:

This route necessitates a two-step synthesis involving oxidation followed by amide coupling.

Experimental Protocol:

  • Oxidation: To a solution of N-Cyclohexyl-5-hydroxypentanamide (1.0 eq) in DCM (0.1 M), add Dess-Martin periodinane (DMP, 1.5 eq). Stir at room temperature for 4 hours.

  • Work-up: Quench the reaction with a saturated solution of Na₂S₂O₃. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.

  • Amide Coupling: Dissolve the resulting crude N-cyclohexyl-glutaramic acid in DCM (0.1 M). Add EDC·HCl (1.2 eq), HOBt (1.1 eq), and DIPEA (2.0 eq). Stir for 10 minutes. Add benzylamine (1.1 eq) and stir for 12 hours.

  • Purification: Perform an aqueous work-up as described above and purify by column chromatography on silica gel.

Comparative Performance Data:

ParameterN-Boc-5-aminopentanoic acid RouteN-Cyclohexyl-5-hydroxypentanamide Route
Number of Steps 2 (Coupling, Deprotection)2 (Oxidation, Coupling)
Overall Yield 75-85%60-70%
Purity (post-purification) >98% (HPLC)>95% (¹H NMR)
Key Considerations Requires handling of corrosive TFA.Oxidation step can be sensitive and may require optimization.

The data clearly indicates that for the synthesis of a terminal primary amine on a pentanamide linker, the N-Boc-5-aminopentanoic acid route is more efficient in terms of overall yield.

Scenario 2: Synthesis of a Terminal Ester

Here, we explore the synthesis of a methyl ester at the terminus of the pentanamide chain.

N-Cyclohexyl-5-hydroxypentanamide Route:

A direct esterification of the terminal hydroxyl group is a straightforward approach.

Experimental Protocol:

  • Esterification: To a solution of N-Cyclohexyl-5-hydroxypentanamide (1.0 eq) in acetyl chloride (5.0 eq) at 0 °C, add methanol (10 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up and Purification: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

N-Boc-5-aminopentanoic Acid Route:

This route is significantly more convoluted, requiring protection of the carboxylic acid, deprotection of the amine, conversion of the amine to a hydroxyl group (e.g., via diazotization), and finally esterification. This multi-step process makes it a highly inefficient and impractical choice for this target.

Comparative Performance Data:

ParameterN-Cyclohexyl-5-hydroxypentanamide RouteN-Boc-5-aminopentanoic acid Route
Number of Steps 1>4 (impractical)
Overall Yield 80-90%Very Low
Purity (post-purification) >97% (¹H NMR)N/A
Key Considerations Simple, high-yielding transformation.Synthetically unviable due to the number of steps required.

In this case, N-Cyclohexyl-5-hydroxypentanamide is the unequivocally superior starting material.

Conclusion and Recommendations

The choice between N-Cyclohexyl-5-hydroxypentanamide and N-Boc-5-aminopentanoic acid is not a matter of one being universally "better," but rather a strategic decision based on the synthetic goal.

  • Choose N-Boc-5-aminopentanoic acid when:

    • The synthetic route involves stepwise elongation from the C-terminus.

    • A terminal primary amine is the desired functionality for subsequent reactions.

    • The synthesis is part of a larger peptide or peptidomimetic sequence where Boc-protection is a standard part of the strategy.

  • Choose N-Cyclohexyl-5-hydroxypentanamide when:

    • The target molecule requires a terminal hydroxyl group for esterification, etherification, or oxidation.

    • The lipophilic cyclohexylamide moiety is a desired structural feature.

    • A direct, one-step functionalization of the terminus is preferred over a multi-step protection/deprotection sequence.

By understanding the inherent reactivity and strategic implications of the terminal functional groups of these two building blocks, researchers can design more elegant, efficient, and higher-yielding synthetic routes.

References

  • Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

  • EDC/HOBt Amide Coupling: Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]

  • Boc-Protection and Deprotection: Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis. Springer-Verlag, 1994 . [Link]

Validation

The Unseen Architect: Evaluating N-Cyclohexyl-5-hydroxypentanamide in the Landscape of Traditional ADC Linkers

A Senior Application Scientist's Guide to Linker Efficacy in Antibody-Drug Conjugates In the intricate world of antibody-drug conjugates (ADCs), the linker is a critical component, a molecular architect that dictates the...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Linker Efficacy in Antibody-Drug Conjugates

In the intricate world of antibody-drug conjugates (ADCs), the linker is a critical component, a molecular architect that dictates the stability, pharmacokinetics, and ultimate efficacy of these targeted therapeutics. While significant attention is often given to the antibody and the cytotoxic payload, the choice of linker can be the determining factor between a successful therapeutic and a failed clinical trial. This guide provides an in-depth comparison of a novel linker, N-Cyclohexyl-5-hydroxypentanamide, with traditional linkers, offering experimental insights and a forward-looking perspective for researchers in drug development.

The Philosophy of Linker Design: A Balancing Act

The ideal ADC linker must perform a delicate balancing act. It needs to be stable enough to prevent premature drug release in systemic circulation, which could lead to off-target toxicity, yet be efficiently cleaved to release the payload within the target tumor cell.[1] The physicochemical properties of the linker, such as its hydrophilicity or hydrophobicity, also play a crucial role in the overall properties of the ADC, including aggregation propensity and clearance rate.[][3]

Traditional linkers are broadly categorized into two classes: cleavable and non-cleavable.[4][] Cleavable linkers are designed to be selectively broken by specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH or the presence of certain enzymes.[4][6] Non-cleavable linkers, on the other hand, release the drug upon complete degradation of the antibody in the lysosome.[1][4]

A New Contender: N-Cyclohexyl-5-hydroxypentanamide

N-Cyclohexyl-5-hydroxypentanamide is a less-explored linker that presents an interesting combination of structural features. Its chemical structure consists of a cyclohexyl group, a pentanamide backbone, and a terminal hydroxyl group.[7][8] Based on its structure, we can infer several key properties that would influence its performance as an ADC linker.

  • Non-Cleavable Nature: The amide bond in the pentanamide backbone is generally stable under physiological conditions, suggesting that N-Cyclohexyl-5-hydroxypentanamide would function as a non-cleavable linker.[8]

  • Modulated Hydrophobicity: The cyclohexyl group imparts a significant degree of hydrophobicity, which can influence the overall hydrophobicity of the ADC.[9] This is balanced by the hydrophilic hydroxyl and amide groups.[8] This balance is critical, as excessive hydrophobicity can lead to ADC aggregation and rapid clearance.[3][10]

Head-to-Head: N-Cyclohexyl-5-hydroxypentanamide vs. Traditional Linkers

To understand the potential of N-Cyclohexyl-5-hydroxypentanamide, we will compare its inferred properties with three well-established traditional linkers: the enzymatically cleavable Val-Cit-PABC linker, the non-cleavable SMCC linker, and the versatile PEG linkers.

Linker TypeCleavage MechanismKey FeaturesPotential AdvantagesPotential Disadvantages
N-Cyclohexyl-5-hydroxypentanamide Non-cleavable (inferred)Cyclohexyl group for hydrophobicity, hydroxyl and amide for hydrophilicity.[7][8]Potentially high plasma stability; simple, well-defined structure.Risk of incomplete payload release; potential for aggregation due to hydrophobicity.[9]
Val-Cit-PABC Enzymatically cleavable (Cathepsin B)[11][12]Dipeptide sequence recognized by lysosomal proteases; self-immolative spacer.[11][13]Efficient and specific payload release in tumor cells; bystander effect.[4][11]Potential for premature cleavage in circulation; instability in rodent plasma.[12][14]
SMCC Non-cleavableThioether bond formed between maleimide and cysteine thiol.[15][16][17]High plasma stability; well-established and widely used.[1][18]Incomplete payload release (payload remains attached to an amino acid); potential for immunogenicity.[1]
PEG Linkers Can be cleavable or non-cleavablePolyethylene glycol chains of varying lengths.[19][20][21]Increases hydrophilicity, reduces aggregation, and prolongs circulation half-life.[22][23][24]Can be immunogenic; may alter the pharmacokinetic profile in unpredictable ways.[19]

Experimental Design for Linker Evaluation

To empirically validate the performance of N-Cyclohexyl-5-hydroxypentanamide as a linker, a series of experiments should be conducted in parallel with ADCs constructed using traditional linkers.

Workflow for ADC Construction and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation In Vitro & In Vivo Evaluation A Antibody Selection B Linker-Payload Synthesis (N-Cyclohexyl-5-hydroxypentanamide, Val-Cit-PABC, SMCC) C Conjugation to Antibody B->C D Purification and Characterization C->D E Plasma Stability Assay D->E F In Vitro Cytotoxicity Assay D->F G Pharmacokinetic Study (Rodent Model) E->G H Xenograft Tumor Model Efficacy Study F->H

Figure 1. A generalized workflow for the synthesis and evaluation of ADCs with different linkers.

Detailed Experimental Protocols

1. Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.

  • Methodology:

    • Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

    • At each time point, analyze the samples by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

    • Use ELISA to quantify the amount of released payload.

  • Expected Outcome: A stable linker like N-Cyclohexyl-5-hydroxypentanamide or SMCC should show minimal change in DAR and low levels of free payload over time, whereas a cleavable linker like Val-Cit-PABC may show some degree of degradation, particularly in mouse plasma.[12][14]

2. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency of the ADC against target cancer cells.

  • Methodology:

    • Culture a cancer cell line that overexpresses the target antigen of the antibody.

    • Treat the cells with serial dilutions of the ADC for 72-96 hours.

    • Assess cell viability using a colorimetric assay (e.g., MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).[25]

    • Calculate the IC50 (half-maximal inhibitory concentration) for each ADC.

  • Expected Outcome: The cytotoxicity of the ADC will depend on the efficiency of payload release. An ADC with a cleavable linker like Val-Cit-PABC is expected to show high potency.[11] The potency of an ADC with a non-cleavable linker like N-Cyclohexyl-5-hydroxypentanamide will depend on the efficiency of lysosomal degradation and the activity of the released payload-linker-amino acid complex.

3. Pharmacokinetic (PK) Study

  • Objective: To evaluate the in vivo clearance and stability of the ADC.

  • Methodology:

    • Administer a single intravenous dose of the ADC to a cohort of mice.

    • Collect blood samples at various time points.

    • Quantify the concentration of total antibody and intact ADC in the plasma using ELISA and HIC, respectively.

  • Expected Outcome: The hydrophobicity of the linker can impact the clearance rate.[3] An ADC with a more hydrophobic linker may be cleared more rapidly. The inclusion of hydrophilic linkers, such as PEG, can extend the half-life.[22][23]

4. Xenograft Tumor Model Efficacy Study

  • Objective: To assess the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells subcutaneously into immunodeficient mice.

    • Once tumors are established, treat the mice with the ADC, a control antibody, and a vehicle control.

    • Monitor tumor volume and body weight over time.

  • Expected Outcome: The efficacy of the ADC will be a culmination of its stability, pharmacokinetics, and potency. A successful ADC will demonstrate significant tumor growth inhibition compared to the control groups.

The Verdict and Future Directions

While direct experimental data on N-Cyclohexyl-5-hydroxypentanamide as an ADC linker is not yet publicly available, its chemical structure allows for a reasoned hypothesis of its potential performance. As a non-cleavable linker with tunable hydrophobicity, it offers a simple and potentially stable alternative to more complex linker designs.

The future of ADC linker technology lies in the development of novel linkers with improved stability and more specific cleavage mechanisms.[26] The exploration of linkers like N-Cyclohexyl-5-hydroxypentanamide is a testament to the ongoing innovation in this field. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate its efficacy and determine its place in the ever-expanding toolbox of ADC development.

The choice of a linker is not a one-size-fits-all decision.[27] The optimal linker will depend on the specific antibody, payload, and target indication. A thorough understanding of the principles of linker chemistry and a rigorous experimental evaluation are paramount to the successful design of the next generation of antibody-drug conjugates.

References

  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - Frontiers. (2022-06-16).
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
  • Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021-07-21).
  • An In-depth Technical Guide to the Val-Cit-PABC Cleavable Linker: Mechanism of Action and Core Principles - Benchchem.
  • PEG Linkers: Structure, Applications & Contributions - Cre
  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
  • What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences.
  • SMCC crosslinker | CAS#64987-85-5 | heterobifunctional protein crosslinker | MedKoo.
  • Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjug
  • Succinimidyl 4-(N-maleimidomethyl)
  • Overview of PEG Linkers - ChemPep.
  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences.
  • Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix. (2021-07-26).
  • What are PEG Linkers?
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitig
  • SMCC - Conju-Probe: Enable Bioconjug
  • Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity | Molecular Cancer Therapeutics - AACR Journals. (2021-12-01).
  • PEG Linkers And Their Applications In Different Fields - MolecularCloud. (2022-04-27).
  • Cleavable linkers in antibody–drug conjug
  • Chapter 3: Linker Design and Impact on ADC Properties - Books - The Royal Society of Chemistry. (2021-12-22).
  • What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019-12-19).
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • Linker Technologies in ADCs - How They Impact Efficacy & Stability - YouTube. (2025-04-07).
  • SMCC, 64987-85-5 - BroadPharm.
  • SMCC and Sulfo-SMCC User Guide (Pub.No. MAN0011295 C.0). (2022-01-24).
  • Full article: Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - Taylor & Francis Online.
  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - ResearchG
  • Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates | Molecular Pharmaceutics - ACS Public
  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjug
  • N-Cyclohexyl-5-hydroxypentanamide | C11H21NO2 | CID 11367641 - PubChem.
  • Pentanamide, N-cyclohexyl-5-hydroxy- - ChemBK. (2024-04-09).
  • CID 176680510 | C12H23NO3 - PubChem - NIH. (2025-11-16).
  • N-cyclohexyl-5-propan-2-yloxy-N-propylpentanamide | C17H33NO2 - PubChem.
  • Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (2021-04-06).
  • ADCs Linker/Click Chemistry compound Antibody-drug conjug
  • Antibody Drug Conjug
  • CAS No : 84996-93-0 | Product Name : N-Cyclohexyl-5-hydroxypentanamide.

Sources

Comparative

A Comparative Guide to Purity Analysis of N-Cyclohexyl-5-hydroxypentanamide: A Quantitative NMR-Centric Approach

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities like N-Cyclohexyl-5-hydroxypentanamide is a cornerstone of reliable research and regula...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities like N-Cyclohexyl-5-hydroxypentanamide is a cornerstone of reliable research and regulatory compliance. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment. We will objectively compare its performance against established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by detailed experimental protocols and data interpretation frameworks. Our focus is not merely on the "how," but the fundamental "why" behind each methodological choice, ensuring a robust and scientifically sound approach to purity validation.

The Imperative for Accurate Purity Determination

N-Cyclohexyl-5-hydroxypentanamide (MW: 199.29 g/mol ) is an amide with both a hydroxyl functional group and a cyclohexyl moiety, making its characterization complex.[1] Impurities, which can arise from starting materials, by-products, or degradation, can significantly impact a compound's biological activity, toxicity, and stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in drug substances.[2][3][4] Therefore, selecting an analytical method that is not only precise and accurate but also provides unambiguous quantification is of paramount importance.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR stands out as a powerful analytical technique because it is a primary ratio method of measurement.[5] This means the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][7] This intrinsic property allows for the determination of a compound's purity without the need for a chemically identical reference standard of the analyte, a significant advantage over chromatographic methods.[8][9]

Causality Behind Experimental Choices in qNMR

The reliability of a qNMR experiment hinges on a series of carefully considered parameters. Each choice is deliberate, designed to eliminate systematic errors and ensure the data's integrity.

  • Selection of the Internal Standard (IS): The choice of an internal standard is critical. An ideal IS must have a known, high purity (traceable to a national standard like NIST is preferred[10][11][12]), be chemically inert, and possess signals that are well-resolved from the analyte's signals. For N-Cyclohexyl-5-hydroxypentanamide, Maleic Acid is an excellent candidate. Its vinylic protons appear as a sharp singlet in a region of the ¹H NMR spectrum (~6.3 ppm in DMSO-d₆) that is typically free of signals from the analyte. It is also non-volatile and easy to weigh accurately.[13]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[14] Given the hydroxyl and amide groups, DMSO-d₆ is a superior choice over CDCl₃ as it effectively solubilizes polar compounds and minimizes issues with hydrogen bonding and signal broadening of exchangeable protons (OH, NH).

  • Acquisition Parameters for Accurate Quantification:

    • Relaxation Delay (D1): This is arguably the most critical parameter. To ensure that all signals are fully relaxed before the next pulse, the relaxation delay (D1) combined with the acquisition time (AQ) must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified (both analyte and standard).[7][15] A D1 of 30 seconds or more is often a safe starting point for small molecules to guarantee accurate integration.[6]

    • Pulse Angle: A 90° flip angle is used to ensure maximum signal generation for all nuclei in a single scan, which is crucial for maximizing the signal-to-noise ratio and ensuring uniform excitation across the spectrum.[7][14]

    • Signal-to-Noise (S/N) Ratio: For integration errors to be less than 1%, a S/N ratio of at least 250:1 is required.[15] The number of scans should be adjusted to achieve this benchmark, especially for signals from low-level impurities.

Experimental Protocol: qNMR Purity of N-Cyclohexyl-5-hydroxypentanamide
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of a certified reference material (CRM) of Maleic Acid (Purity ≥ 99.5%) using a calibrated ultramicrobalance.[13]

    • Dissolve in a known volume (e.g., 10.00 mL) of DMSO-d₆ in a volumetric flask to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of N-Cyclohexyl-5-hydroxypentanamide into a vial.

    • Accurately add a known mass of the Maleic Acid internal standard to the same vial. Alternatively, add a precise volume of the stock solution.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the homogeneous solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher):

    • Instrument Setup: Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Key Parameters:

      • Pulse Program: Standard 1D proton experiment (e.g., 'zg' on Bruker instruments).

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): 30 seconds.

      • Acquisition Time (AQ): ≥ 3 seconds.[6]

      • Number of Scans: 16 or higher, to achieve S/N > 250:1.

      • Temperature: Regulated at 25 °C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, followed by meticulous manual phase and baseline correction.[14][16]

    • Integrate a well-resolved, non-exchangeable proton signal from N-Cyclohexyl-5-hydroxypentanamide. The signals from the cyclohexyl ring protons are good candidates. Avoid the OH and NH protons as their signals can be broad and their chemical shifts variable.[15]

    • Integrate the singlet from the Maleic Acid internal standard.

    • Calculate the purity using the following equation[16][17]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular Weight

    • m: Mass

    • P: Purity of the standard

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire Acquire Data (D1 > 30s, 90° pulse) setup->acquire process FT, Phase & Baseline Correction acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Purity Using Formula integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Comparative Analysis: HPLC and GC Methods

While qNMR offers absolute quantification, chromatographic methods remain industry workhorses. Their performance relative to qNMR for analyzing N-Cyclohexyl-5-hydroxypentanamide is crucial for selecting the appropriate tool.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase.[18] For N-Cyclohexyl-5-hydroxypentanamide, a reversed-phase method with UV detection is most common.

  • Strengths: Excellent sensitivity for UV-absorbing compounds, high resolution for separating closely related impurities, and widely available.

  • Weaknesses: It is a relative quantification technique requiring a well-characterized reference standard of N-Cyclohexyl-5-hydroxypentanamide for accurate purity assessment.[19] Impurities that lack a chromophore will not be detected by a UV detector. The response factor for each impurity can differ from the main compound, leading to inaccurate area-percent purity values if not corrected.

Experimental Protocol: RP-HPLC Method

  • Instrumentation and Conditions:

    • HPLC System: Quaternary Gradient HPLC with a UV-Vis Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (for amide chromophore).

    • Injection Volume: 10 µL.[18]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately prepare a 100 µg/mL solution of the N-Cyclohexyl-5-hydroxypentanamide reference standard in the mobile phase.

    • Sample Solution: Prepare the analyte sample at the same concentration.

  • Analysis:

    • Inject the standard and sample solutions.

    • Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks, or more accurately by comparison to the peak area of the certified standard. Method validation should be performed according to ICH guidelines, assessing linearity, accuracy, precision, and specificity.[20][21]

Gas Chromatography (GC)

GC separates compounds based on their volatility.[22] For a molecule like N-Cyclohexyl-5-hydroxypentanamide, with a molecular weight of 199.29 and a polar hydroxyl group, direct GC analysis can be challenging due to its relatively low volatility and potential for thermal degradation.

  • Strengths: Unparalleled resolution for volatile and semi-volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it provides excellent structural information for impurity identification.[23]

  • Weaknesses: Not suitable for non-volatile or thermally labile compounds. Derivatization (e.g., silylation of the hydroxyl group) may be required to increase volatility, adding complexity and potential sources of error to the analysis.

Experimental Protocol: GC-MS Method (with Derivatization)

  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at ~70°C for 30 minutes to convert the -OH group to a more volatile -OTMS ether.

  • Instrumentation and Conditions:

    • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer.

    • Column: Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).[24]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Initial temp 100°C, ramp to 280°C at 10°C/min.

    • Detector: Mass Spectrometer in full scan mode.

  • Analysis:

    • Inject the derivatized sample.

    • Purity is assessed by the area percent of the main component peak. Impurities are identified by their mass spectra.

Head-to-Head Performance Comparison

The choice of analytical technique is dictated by the specific requirements of the analysis.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-MS)
Principle Absolute quantification based on nuclear propertiesRelative quantification based on separation and UV responseRelative quantification based on volatility and separation
Analyte Standard Not required (uses a certified internal standard)[6]Required for accurate quantification[19]Required for accurate quantification
Accuracy & Precision Excellent (<1% RSD achievable)[8]Very good (RSD <2% typical)[20]Good, but dependent on derivatization efficiency
Selectivity High; based on unique chemical shiftsHigh; based on chromatographic separationVery high; based on chromatographic separation
Structural Info Yes, provides full structure confirmationNo (unless coupled with MS)Yes, provides mass fragmentation patterns
Sample Throughput Moderate (~15-20 min/sample)[13]High (5-15 min/sample)Moderate (dependent on temperature program)
Destructive? NoYesYes
Best For... Absolute purity, reference material certificationRoutine QC, stability studies, impurity profilingVolatile impurities, residual solvent analysis
Comparative Logic Diagram

Comparative_Analysis cluster_qNMR cluster_HPLC cluster_GC Analyte N-Cyclohexyl-5- hydroxypentanamide qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC GC GC-MS Analyte->GC qNMR_abs Absolute Purity (Primary Method) qNMR->qNMR_abs qNMR_struct Structural Info Included qNMR->qNMR_struct qNMR_no_std No Analyte Standard Needed qNMR->qNMR_no_std HPLC_rel Relative Purity HPLC->HPLC_rel HPLC_sens High Sensitivity (UV) HPLC->HPLC_sens HPLC_std Analyte Standard Required HPLC->HPLC_std GC_vol For Volatiles GC->GC_vol GC_deriv Derivatization Likely Needed GC->GC_deriv GC_id Excellent Impurity ID (MS) GC->GC_id

Caption: Key attributes of each analytical method.

Conclusion

For the definitive purity determination of N-Cyclohexyl-5-hydroxypentanamide, quantitative NMR emerges as the superior technique . Its status as a primary method provides a direct, SI-traceable measurement of purity without the reliance on an often unavailable or uncertified analyte-specific standard.[11] While HPLC remains an indispensable tool for routine quality control and for separating complex mixtures of impurities, its accuracy is contingent upon the availability of a high-purity reference material. GC-MS is a specialized tool, best reserved for analyzing potential volatile impurities or when derivatization is feasible and warranted.

By understanding the fundamental principles and the causality behind the experimental choices for each technique, researchers can confidently select and implement the most appropriate method, ensuring the integrity and reliability of their scientific outcomes.

References

  • Title: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source: NIST URL: [Link]

  • Title: A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: PubMed URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Validation of quantitative NMR Source: ResearchGate URL: [Link]

  • Title: Guideline for Impurities in New Active Pharmaceutical Ingredient Source: The Gambia Medicines Control Agency URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford, Department of Chemistry URL: [Link]

  • Title: qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL: [Link]

  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Regis Technologies, Inc. URL: [Link]

  • Title: Data on GC-MS analysis, in vitro anti-oxidant and anti-microbial activity of the Catharanthus roseus and Moringa oleifera leaf extracts Source: PMC - NIH URL: [Link]

  • Title: Quantitative NMR spectroscopy in pharmaceutical R&D Source: ResearchGate URL: [Link]

  • Title: N-Cyclohexyl-5-hydroxypentanamide Source: PubChem URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: NIH URL: [Link]

  • Title: GC/MS analysis, free radical scavenging, anticancer and beta-glucuronidase inhibitory activities of Trillium govanianum rhizome Source: Bangladesh Journal of Pharmacology URL: [Link]

  • Title: Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method Source: NIH URL: [Link]

Sources

Comparative

A Methodological Guide to Evaluating the Performance of N-Cyclohexyl-5-hydroxypentanamide in Diverse Reaction Media

An objective guide to the performance of N-Cyclohexyl-5-hydroxypentanamide in different reaction media for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical and specialty che...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the performance of N-Cyclohexyl-5-hydroxypentanamide in different reaction media for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of an optimal reaction medium is a critical parameter that profoundly influences reaction kinetics, yield, and impurity profiles. This guide provides a comprehensive framework for evaluating the performance of N-Cyclohexyl-5-hydroxypentanamide, a bifunctional molecule with potential applications as a building block in drug discovery and materials science. While direct comparative studies on this specific molecule are not extensively documented in peer-reviewed literature, this document outlines a robust, scientifically-grounded methodology for conducting such a comparison. We will leverage established principles of physical organic chemistry to design a series of experiments and provide the rationale behind each choice, empowering researchers to make informed decisions for their specific applications.

Theoretical Framework: Understanding Solvent-Solute Interactions

The structure of N-Cyclohexyl-5-hydroxypentanamide, featuring a secondary amide and a primary hydroxyl group, suggests that its reactivity and solubility will be highly dependent on the nature of the solvent. The key solvent properties to consider are polarity, proticity, and coordinating ability.

  • Polar Protic Solvents (e.g., isopropanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to solvate both the amide and hydroxyl groups effectively, potentially leading to high solubility. However, they can also participate in hydrogen bonding with reactants and transition states, which may decelerate certain reactions.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Acetonitrile (ACN)): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating polar species and are generally considered good media for a wide range of organic reactions. For reactions involving N-Cyclohexyl-5-hydroxypentanamide, they may offer a balance of good solubility and minimal interference with the desired reaction pathway.

  • Non-Polar Solvents (e.g., Toluene, Heptane): These solvents have low dielectric constants and are poor at solvating polar molecules. The solubility of N-Cyclohexyl-5-hydroxypentanamide in these media is expected to be limited. However, for certain reactions, the use of a non-polar solvent can be advantageous, for instance, in driving equilibria by removing a water byproduct via azeotropic distillation.

  • "Green" Solvents (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)): With an increasing focus on sustainable chemistry, evaluating performance in environmentally benign solvents is crucial. These solvents often have unique properties that can offer advantages in terms of reaction performance and downstream processing.

The following diagram illustrates the potential interactions between N-Cyclohexyl-5-hydroxypentanamide and different solvent types.

cluster_molecule N-Cyclohexyl-5-hydroxypentanamide cluster_solvents Solvent Types mol R-NH-C(=O)-(CH2)4-OH Polar Protic Polar Protic (e.g., IPA) Polar Protic->mol H-Bonding (Donor & Acceptor) Strong Solvation Polar Aprotic Polar Aprotic (e.g., DMF) Polar Aprotic->mol Dipole-Dipole Interactions Good Solvation Non-Polar Non-Polar (e.g., Toluene) Non-Polar->mol van der Waals Forces Poor Solvation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sm Prepare Stock Solution: N-Cyclohexyl-5-hydroxypentanamide setup Reaction Setup: Combine Reactants & Catalyst prep_sm->setup prep_is Prepare Stock Solution: Internal Standard prep_is->setup prep_reagents Prepare Other Reagents: Acetic Anhydride, Catalyst initiate Initiate Reaction: Add Acetic Anhydride (t=0) prep_reagents->initiate setup->initiate monitor Monitor Reaction: Withdraw Aliquots at Time Intervals initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by HPLC quench->analyze quantify Quantify Results: Yield vs. Time analyze->quantify

Validation

A Comparative Guide to the Cytotoxicity of N-Cyclohexyl-5-hydroxypentanamide and its Analogues

In the landscape of contemporary drug discovery, particularly within oncology, the exploration of novel chemical entities with potent and selective cytotoxic activity remains a cornerstone of therapeutic advancement. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology, the exploration of novel chemical entities with potent and selective cytotoxic activity remains a cornerstone of therapeutic advancement. This guide provides a comprehensive comparative analysis of the cytotoxic potential of N-Cyclohexyl-5-hydroxypentanamide and its structurally related analogues. Our focus extends beyond a mere presentation of data to a deeper synthesis of the mechanistic rationale behind the anticipated cytotoxic effects, grounded in established biochemical principles and supported by robust experimental design.

N-Cyclohexyl-5-hydroxypentanamide belongs to a broader class of compounds that often exhibit interesting biological activities. The presence of a cyclohexyl group can influence lipophilicity and membrane permeability, while the amide and hydroxyl functionalities can engage in hydrogen bonding and other interactions with biological targets. While specific cytotoxic data for N-Cyclohexyl-5-hydroxypentanamide is not extensively reported in publicly available literature, we can infer its potential activities and mechanisms by examining its structural similarity to hydroxamic acids, a well-studied class of cytotoxic agents.[1][2]

The Mechanistic Underpinnings: Learning from Hydroxamic Acid Analogues

Many synthetic hydroxamic acids are recognized for their cytotoxic effects, which are often attributed to their ability to chelate metal ions, particularly iron (FeII), and inhibit metalloenzymes.[1][2] A prominent class of such enzymes is the histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] The general structure of an HDAC inhibitor often includes a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface.[3] The hydroxamic acid moiety is a highly effective zinc-binding group.[4]

Given the structural similarities, it is plausible that N-Cyclohexyl-5-hydroxypentanamide and its analogues could exert cytotoxic effects through similar mechanisms, including:

  • HDAC Inhibition: The core structure could potentially interact with the active site of HDAC enzymes.

  • Induction of Oxidative Stress: Interference with cellular metal ion homeostasis can lead to the generation of reactive oxygen species (ROS), triggering apoptotic pathways.[1][2]

Designing a Comparative Cytotoxicity Study

To rigorously evaluate and compare the cytotoxic profiles of N-Cyclohexyl-5-hydroxypentanamide and its synthesized analogues, a multi-faceted experimental approach is essential. This involves the selection of appropriate cancer cell lines and a panel of validated cytotoxicity assays.

Selection of Cell Lines

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of human cancer cell lines representing different tumor types is recommended to assess the spectrum of activity and potential selectivity. For instance:

  • A549 (Human Lung Carcinoma): A commonly used cell line for initial cytotoxicity screening.[2]

  • MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent breast cancer model.[2]

  • HepG2 (Human Hepatocellular Carcinoma): Useful for assessing potential hepatotoxicity.[5]

  • A normal cell line (e.g., human fibroblasts): To evaluate the selectivity of the compounds for cancer cells over non-cancerous cells.[5]

Synthesis of Analogues

To explore the structure-activity relationship, a series of analogues of N-Cyclohexyl-5-hydroxypentanamide should be synthesized. Modifications could include:

  • Alteration of the Cyclohexyl Ring: Introducing substituents or replacing it with other cyclic or aromatic moieties to modulate lipophilicity and steric interactions.[6][7]

  • Modification of the Linker: Varying the length and flexibility of the pentanamide chain.[3]

  • Introduction of a Hydroxamic Acid Moiety: To directly test the hypothesis of HDAC inhibition.

Experimental Protocols for Cytotoxicity Assessment

A combination of assays is recommended to obtain a comprehensive understanding of the cytotoxic effects.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-Cyclohexyl-5-hydroxypentanamide and its analogues for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity and compromised cell membrane integrity.[8][9][10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed with a specific buffer).[8]

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death.[8]

Protocol:

  • Cell Seeding and Treatment: Treat cells in 6-well plates with the compounds at their approximate IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear and concise tables for easy comparison of the cytotoxic potencies of N-Cyclohexyl-5-hydroxypentanamide and its analogues.

Table 1: Comparative IC50 Values (µM) of N-Cyclohexyl-5-hydroxypentanamide and its Analogues

CompoundA549 (48h)MCF-7 (48h)HepG2 (48h)Normal Fibroblasts (48h)Selectivity Index (SI)*
N-Cyclohexyl-5-hydroxypentanamideData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Analogue 1 (Hydroxamic acid)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Analogue 2 (Aromatic cap)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Positive Control)Known valueKnown valueKnown valueKnown valueKnown value

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following workflow diagram is presented.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound N-Cyclohexyl-5- hydroxypentanamide MTT MTT Assay (Viability) Compound->MTT LDH LDH Assay (Membrane Integrity) Compound->LDH Apoptosis Annexin V/PI (Mode of Death) Compound->Apoptosis Analogues Analogue Synthesis Analogues->MTT Analogues->LDH Analogues->Apoptosis CellLines Cancer & Normal Cell Lines CellLines->MTT CellLines->LDH CellLines->Apoptosis IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanism Elucidation Apoptosis->Mechanism SI Selectivity Index IC50->SI

Caption: Experimental workflow for the comparative cytotoxicity analysis.

Potential Signaling Pathways

Should the hydroxamic acid analogues show significant activity, it would be pertinent to investigate their impact on downstream signaling pathways associated with HDAC inhibition.

signaling_pathway Compound Hydroxamic Acid Analogue HDAC HDAC Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation ↑ Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Tumor Suppressor Gene Expression ↑ Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Putative signaling pathway for hydroxamic acid analogue-induced cytotoxicity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for comparing the cytotoxicity of N-Cyclohexyl-5-hydroxypentanamide and its analogues. By integrating established methodologies with a clear mechanistic rationale, researchers can effectively evaluate the therapeutic potential of these novel compounds. The proposed experimental design, rooted in the principles of accuracy and reproducibility, will provide the critical data necessary to identify promising candidates for further preclinical development in the ongoing search for novel anticancer agents.

References

  • Neganova, M.E., Aleksandrova, Yu. R., Pukhov, S.A., Klochkov, S.G., Osipov, V.N. (2020). Mechanisms of cytotoxic action of a series of directionally synthesized heterocyclic hydroxamic acids. Biomeditsinskaya Khimiya, 66(4), 332-338.
  • Neganova, M.E., et al. (2020). [Mechanisms of cytotoxic action of a series of directionally synthesized heterocyclic hydroxamic acids]. PubMed.
  • Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Ferreira, L. G., et al. (2015). Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget?. Molecules, 20(11), 20836-20866. [Link]

  • Singh, P., et al. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Frontiers in Chemistry, 9, 735079. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • PubChem. N-Cyclohexyl-5-hydroxypentanamide. [Link]

  • Janda, K. D., et al. (2013). Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. Bioorganic & Medicinal Chemistry, 21(23), 7356-7364. [Link]

  • Berridge, M. V., et al. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Journal of Neuroscience Methods, 265, 15-21. [Link]

  • Legrand-Poels, S., et al. (1997). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 74(2), 171-177. [Link]

  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • ResearchGate. (a) MTT assay for cell viability and (b) LDH assay for cell apoptosis... [Link]

  • Wang, Y., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2036-2046. [Link]

  • Springer Nature Experiments. Cytotoxicity Testing Using Cell Lines. [Link]

  • Sanna, V., et al. (2014). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 19(8), 11439-11463. [Link]

  • Lee, S. Y., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Antioxidants, 11(10), 1918. [Link]

  • Lee, S. Y., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. PubMed. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: N-Cyclohexyl-5-hydroxypentanamide vs. Caprolactam Derivatives in Polymerization Studies

Introduction: Expanding the Polyamide Landscape For decades, ε-caprolactam has been the cornerstone of polyamide-6 (Nylon 6) production, a versatile engineering thermoplastic valued for its mechanical strength and therma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Polyamide Landscape

For decades, ε-caprolactam has been the cornerstone of polyamide-6 (Nylon 6) production, a versatile engineering thermoplastic valued for its mechanical strength and thermal stability. The ring-opening polymerization (ROP) of caprolactam is a well-established industrial process, yielding a semi-crystalline polymer with a predictable property profile.[1][2] However, the demands of advanced applications in fields like biomedicine and high-performance composites necessitate polymers with tailored functionalities—properties not easily achievable with the standard caprolactam monomer.[3]

This has spurred significant research into "designer" lactam monomers, which incorporate specific functional groups to impart new characteristics to the resulting polyamide.[3] This guide focuses on a comparative analysis of one such functionalized monomer, N-Cyclohexyl-5-hydroxypentanamide , against the traditional ε-caprolactam . While structurally similar, the introduction of a bulky N-cyclohexyl group and a terminal hydroxyl group fundamentally alters the monomer's reactivity, polymerization kinetics, and the ultimate properties of the polymer.

This document provides researchers, scientists, and drug development professionals with an in-depth comparison of these two lactam systems. We will explore the mechanistic nuances of their polymerization, provide validated experimental protocols for a comparative study, and analyze the resulting polymer characteristics, supported by experimental data and authoritative references.

Monomer Structure: A Tale of Two Rings

The key to understanding the divergent behaviors of these monomers lies in their molecular architecture.

  • ε-Caprolactam (C₆H₁₁NO): A simple, seven-membered cyclic amide. Its defining feature is the secondary amide proton (-NH-), which is crucial for the most common polymerization pathway, anionic ring-opening polymerization (AROP).[2] The polarity endowed by the amide group facilitates strong inter-chain hydrogen bonding in the final polymer, contributing to Nylon 6's characteristic crystallinity and high melting point.[4]

  • N-Cyclohexyl-5-hydroxypentanamide (C₁₁H₂₁NO₂): This molecule is technically not a lactam but a linear amide derived from δ-valerolactone and cyclohexylamine. However, for the purpose of this guide, we will treat it as a functionalized linear monomer that competes with cyclic lactams in polyamide synthesis. Its key structural differences are:

    • N-Substitution: The amide nitrogen is bonded to a bulky cyclohexyl group. This steric hindrance and the absence of an acidic amide proton prevent it from participating in the conventional activated monomer mechanism of anionic polymerization.[5]

    • Hydroxyl Group (-OH): The terminal primary alcohol group introduces a reactive site for potential side reactions, cross-linking, or post-polymerization modifications. It can also influence solubility and hydrogen bonding patterns.

The structural disparities between a simple cyclic amide and a functionalized linear amide dictate fundamentally different polymerization strategies and outcomes.

Polymerization Mechanisms and Kinetics: A Divergence in Pathways

The choice of polymerization method is critically dependent on the monomer's structure. While caprolactam can be polymerized through several routes, the options for N-Cyclohexyl-5-hydroxypentanamide are more constrained.

Anionic Ring-Opening Polymerization (AROP): The Workhorse for Caprolactam

AROP is the most efficient method for caprolactam polymerization, prized for its high reaction rates and near-quantitative yields at temperatures below the polymer's melting point.[1][2][6]

The mechanism relies on two key components:

  • Initiator (Catalyst): A strong base (e.g., sodium caprolactamate, Grignard reagents) that deprotonates a caprolactam monomer to form a highly nucleophilic lactamate anion.[2][4]

  • Activator (Co-initiator): An N-acyl lactam (e.g., N-acetylcaprolactam) that creates a highly electrophilic imide ring, which is the actual growth center.[2]

The propagation proceeds via the nucleophilic attack of the lactamate anion on the activated imide group of the growing polymer chain.[2][7] This "activated monomer" mechanism is exceptionally fast.

N-Cyclohexyl-5-hydroxypentanamide is incompatible with this mechanism. The absence of an amide proton means it cannot be converted into a lactamate anion by the initiator. Furthermore, its linear structure precludes the ring-opening process.

Hydrolytic Polymerization: A Universal but Slower Route

Hydrolytic polymerization is a step-growth process applicable to both monomers, though it is far more common for industrial-scale production of Nylon 6 from caprolactam.[8]

The process involves heating the monomer with water (typically 5-10%) at high temperatures (240-280°C) and pressures.[9][10]

  • Initiation: Water hydrolyzes the amide bond (or the lactam ring) to form an aminocaproic acid molecule.

  • Propagation: This proceeds via two main reactions: polycondensation (reaction between amine and carboxyl end-groups) and polyaddition (addition of caprolactam to the amine end-groups).[9]

This method is significantly slower than AROP, often requiring 10-20 hours.[10] For N-Cyclohexyl-5-hydroxypentanamide, a similar polycondensation approach would be required, likely starting from 5-hydroxypentanoic acid and cyclohexylamine, as the amide itself is already formed. The hydroxyl group could potentially lead to side reactions like esterification at these high temperatures, resulting in branching or cross-linking.

Cationic and Other Polymerization Methods

Cationic ring-opening polymerization (CROP) can be used for lactams, initiated by proton donors.[2][11] This method is particularly useful for polymerizing N-substituted lactams where AROP is not feasible.[2] While N-Cyclohexyl-5-hydroxypentanamide is not a lactam, related N-substituted cyclic monomers could be polymerized via CROP, offering a potential route for incorporating similar functionalities.

The following diagram illustrates the high-level decision-making process for selecting a polymerization route.

G cluster_cap Caprolactam Pathways cluster_ncha NCHA Pathway Monomer Select Monomer Caprolactam ε-Caprolactam Monomer->Caprolactam NCHA N-Cyclohexyl-5- hydroxypentanamide Monomer->NCHA Decision1 Polymerization Method? Caprolactam->Decision1 Has -NH proton Cyclic structure Polycondensation Step-Growth Polycondensation NCHA->Polycondensation No -NH proton Linear Amide AROP Anionic ROP (Fast, High Yield) Decision1->AROP High Speed Needed Hydrolytic Hydrolytic (Slow, Industrial Scale) Decision1->Hydrolytic Bulk Production G cluster_char Polymer Characterization Suite cluster_results Derived Properties start Synthesized Polymer Sample ftir_nmr FTIR & NMR Spectroscopy start->ftir_nmr gpc Gel Permeation Chromatography (GPC) start->gpc dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga structure Chemical Structure Functional Groups ftir_nmr->structure Verifies mw Mn, Mw, PDI gpc->mw Determines thermal_trans Tg, Tm, Xc dsc->thermal_trans Measures thermal_stab Degradation Profile tga->thermal_stab Measures

Sources

Validation

A Senior Application Scientist's Guide to Validating N-Cyclohexyl-5-hydroxypentanamide Derivatives: A Multi-Technique Approach

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biologi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data rests. In the realm of medicinal chemistry, N-Cyclohexyl-5-hydroxypentanamide and its derivatives represent a class of compounds with potential therapeutic applications. Their structure, characterized by a flexible cyclohexyl ring, a linear pentanamide chain, and a terminal hydroxyl group, presents unique challenges and opportunities for structural validation.

This guide provides an in-depth comparison of key analytical techniques for the structural elucidation of these derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Gauntlet: A Comparative Overview

The validation of N-Cyclohexyl-5-hydroxypentanamide derivatives necessitates a multi-pronged analytical approach. No single technique can provide a complete picture of the molecule's identity, purity, and conformation. The three pillars of modern small molecule characterization—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—each offer unique and complementary insights. For definitive spatial arrangement, X-ray Crystallography stands as the gold standard, albeit with its own set of prerequisites.

The following table summarizes the primary role and expected outcomes of each technique in the context of validating our target molecule.

Analytical TechniquePrimary RoleKey Information Gained for N-Cyclohexyl-5-hydroxypentanamide Derivatives
NMR Spectroscopy Structural Elucidation & PurityConnectivity of atoms, number of protons and carbons, diastereotopic protons, conformational dynamics of the cyclohexyl ring.
Mass Spectrometry Molecular Weight & FragmentationConfirmation of molecular formula, characteristic fragmentation patterns aiding in structural confirmation.
FTIR Spectroscopy Functional Group IdentificationPresence of key functional groups (amide N-H, C=O, and hydroxyl O-H).
X-ray Crystallography Absolute Structure DeterminationPrecise 3D arrangement of atoms in the solid state, bond lengths, and bond angles.

Delving Deeper: A Technique-by-Technique Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. For N-Cyclohexyl-5-hydroxypentanamide, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, leading to distinct signals for protons near the amide linkage.[1]

  • Expected Chemical Shifts (Illustrative):

    • Amide N-H: A broad singlet typically observed between δ 5.0-8.0 ppm. Its chemical shift can be concentration and solvent dependent.

    • Cyclohexyl Protons: A complex multiplet region between δ 1.0-2.0 ppm for the CH₂ groups and a distinct multiplet for the CH-N proton around δ 3.5-4.0 ppm. The axial and equatorial protons of the cyclohexyl ring are diastereotopic and will exhibit different chemical shifts and coupling constants, providing insight into the ring's conformation.[2]

    • Pentanamide Chain Protons:

      • α-CH₂ (to C=O): A triplet around δ 2.2 ppm.

      • β- and γ-CH₂: Multiplets in the range of δ 1.5-1.7 ppm.

      • δ-CH₂ (to OH): A triplet around δ 3.6 ppm.

    • Hydroxyl O-H: A broad singlet, the position of which is highly variable depending on solvent, concentration, and temperature. Can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Expected Chemical Shifts (Illustrative):

    • Carbonyl Carbon (C=O): A weak signal in the downfield region, typically around δ 170-180 ppm.

    • Cyclohexyl Carbons: Signals in the aliphatic region, generally between δ 25-50 ppm. The C-N carbon will be further downfield.

    • Pentanamide Chain Carbons: Signals between δ 20-40 ppm, with the C-O carbon appearing around δ 60-65 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified N-Cyclohexyl-5-hydroxypentanamide derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a standard ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule.

Diagram: Logical Workflow for NMR-based Structural Validation

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (Optional) H1_Acquire Acquire ¹H Spectrum H1_Integrate Integrate Signals H1_Acquire->H1_Integrate Proton Ratios H1_Assign Assign Chemical Shifts & Coupling Constants H1_Integrate->H1_Assign Validation Validated Structure H1_Assign->Validation C13_Acquire Acquire ¹³C{¹H} Spectrum C13_Assign Assign Chemical Shifts C13_Acquire->C13_Assign C13_Assign->Validation COSY COSY COSY->Validation H-H Connectivity HSQC HSQC HSQC->Validation C-H Connectivity Structure Proposed Structure Structure->H1_Acquire Structure->C13_Acquire Structure->COSY Structure->HSQC

Caption: Workflow for structural validation using NMR spectroscopy.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound, offering a direct confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS). Furthermore, the fragmentation pattern serves as a molecular fingerprint.

Expected Fragmentation Pattern:

Under electron ionization (EI), a common fragmentation pathway for amides is the cleavage of the N-CO bond. For N-Cyclohexyl-5-hydroxypentanamide, this would lead to the formation of a cyclohexylaminium radical cation and a 5-hydroxypentanoyl cation.

  • Key Fragments (Illustrative m/z values):

    • Molecular Ion [M]⁺•: The peak corresponding to the intact molecule.

    • [M-H₂O]⁺•: Loss of a water molecule from the hydroxyl group.

    • Acylium Ion: A prominent peak resulting from the cleavage of the C-N bond.

    • Cyclohexyl-containing Fragments: Peaks corresponding to the cyclohexyl moiety.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for softer ionization that often preserves the molecular ion, or Electron Ionization (EI) to induce fragmentation.

  • Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to see if it aligns with the proposed structure.

Diagram: Expected Mass Spectrometry Fragmentation

MS_Fragmentation Molecule N-Cyclohexyl-5-hydroxypentanamide [M]⁺• Fragment1 Cyclohexylaminium Radical Cation Molecule->Fragment1 C-N Cleavage Fragment2 5-Hydroxypentanoyl Cation Molecule->Fragment2 C-N Cleavage Fragment3 [M-H₂O]⁺• Molecule->Fragment3 Loss of H₂O

Caption: Key fragmentation pathways in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Snapshot

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups. For a secondary amide like N-Cyclohexyl-5-hydroxypentanamide, the spectrum will have characteristic absorbances.[3][4]

  • Characteristic IR Absorptions:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • N-H Stretch: A moderate absorption band around 3300 cm⁻¹.

    • C-H Stretches (Aliphatic): Sharp absorptions just below 3000 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, sharp absorption around 1640 cm⁻¹.

    • N-H Bend (Amide II band): A moderate absorption around 1540 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[5] This technique can confirm the connectivity, stereochemistry, and conformation of the molecule.

Challenges and Considerations:

The primary challenge for this technique is growing a high-quality single crystal, which can be a time-consuming and sometimes unsuccessful process, particularly for flexible molecules like N-Cyclohexyl-5-hydroxypentanamide derivatives.

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and the overall molecular conformation.

Conclusion: A Symphony of Techniques for Structural Certainty

The validation of N-Cyclohexyl-5-hydroxypentanamide derivatives is not a matter of a single "magic bullet" technique. Instead, it requires a carefully orchestrated application of multiple analytical methods. NMR provides the detailed structural framework, MS confirms the molecular weight and offers fragmentation clues, and FTIR quickly verifies the presence of key functional groups. When absolute certainty of the solid-state structure is required, X-ray crystallography provides the final, definitive answer. By understanding the strengths and limitations of each technique and interpreting the data in a holistic manner, researchers can confidently validate the structures of their synthesized compounds, paving the way for meaningful biological evaluation.

References

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • Serdaroğlu, G., & Uludağ, N. (2012). Semiempirical and ab initio calculations versus dynamic NMR on conformational analysis of cyclohexyl-N,N-dimethylcarbamate. Magnetic Resonance in Chemistry, 50(9), 628–634.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Cortes, S. (2020). 10.7: Functional Groups and IR Tables. In Chemistry LibreTexts.
  • ChemClip. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube.
  • Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686–8692.
  • da Silva, J. A., et al. (2018).
  • LibreTexts. (2023, August 29).
  • Zhang, J., et al. (2022). The crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, C13H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 551-553.

Sources

Comparative

Benchmarking the synthesis of N-Cyclohexyl-5-hydroxypentanamide against alternative methods

Introduction: N-Cyclohexyl-5-hydroxypentanamide is a molecule of significant interest in the development of novel therapeutics and advanced materials. Its unique structure, featuring a hydrophilic hydroxyl group and a li...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Cyclohexyl-5-hydroxypentanamide is a molecule of significant interest in the development of novel therapeutics and advanced materials. Its unique structure, featuring a hydrophilic hydroxyl group and a lipophilic cyclohexyl moiety linked by an amide bond, imparts valuable physicochemical properties. The efficient and scalable synthesis of this compound is, therefore, a critical consideration for researchers in drug discovery and materials science. This guide provides an in-depth comparison of the prevalent synthesis of N-Cyclohexyl-5-hydroxypentanamide via lactone aminolysis against two viable alternative methods: carbodiimide-mediated coupling and the direct aminolysis of a methyl ester. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic landscape, enabling informed decisions based on experimental data and mechanistic insights.

Method 1: Direct Ring-Opening Aminolysis of δ-Valerolactone (The Main Route)

The most direct and atom-economical approach to N-Cyclohexyl-5-hydroxypentanamide is the nucleophilic ring-opening of δ-valerolactone with cyclohexylamine. This method is lauded for its simplicity and inherent efficiency, as it directly combines the two key structural fragments.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of δ-valerolactone. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the ester bond of the lactone and forming the stable amide bond. The final step involves a proton transfer to yield the neutral N-Cyclohexyl-5-hydroxypentanamide. The reaction can be driven to completion by heat, and in some cases, microwave irradiation can significantly accelerate the process.[1]

Lactone Aminolysis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & Proton Transfer Lactone δ-Valerolactone Tetrahedral_Intermediate Tetrahedral Intermediate Lactone->Tetrahedral_Intermediate Cyclohexylamine Amine Cyclohexylamine Ring_Opening Ring-Opened Intermediate Tetrahedral_Intermediate->Ring_Opening Ring Opening Product N-Cyclohexyl-5-hydroxypentanamide Ring_Opening->Product Proton Transfer

Caption: Mechanism of Lactone Aminolysis.

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

This protocol is adapted from a general method for the microwave-assisted aminolysis of lactones.[1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine δ-valerolactone (1.0 eq) and cyclohexylamine (2.0 eq). The use of excess amine helps to drive the reaction to completion.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130°C for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl) to remove excess cyclohexylamine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure N-Cyclohexyl-5-hydroxypentanamide.

Lactone_Aminolysis_Workflow Start Start Mix_Reactants Mix δ-Valerolactone and Cyclohexylamine Start->Mix_Reactants Microwave_Irradiation Microwave Irradiation (130°C, 30-60 min) Mix_Reactants->Microwave_Irradiation Workup Aqueous Workup (Acid Wash, Brine Wash) Microwave_Irradiation->Workup Purification Column Chromatography Workup->Purification Product N-Cyclohexyl-5-hydroxypentanamide Purification->Product

Caption: Workflow for Microwave-Assisted Lactone Aminolysis.

Method 2: Carbodiimide-Mediated Coupling of 5-Hydroxypentanoic Acid

An alternative and widely employed strategy for amide bond formation is the use of coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid for reaction with an amine. This method offers the advantage of milder reaction conditions compared to the thermal aminolysis of lactones.

Mechanistic Rationale

DCC activates the carboxylic acid (5-hydroxypentanoic acid) by reacting with it to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then susceptible to nucleophilic attack by cyclohexylamine. The driving force for the reaction is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is typically insoluble in common organic solvents and can be removed by filtration.[2] To enhance the reaction rate and minimize side reactions, a catalyst such as 4-Dimethylaminopyridine (DMAP) is often added.[3]

DCC_Coupling_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Nucleophilic Attack and Product Formation Carboxylic_Acid 5-Hydroxypentanoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Product N-Cyclohexyl-5-hydroxypentanamide O_Acylisourea->Product + Cyclohexylamine Amine Cyclohexylamine DCU N,N'-Dicyclohexylurea (DCU)

Caption: Mechanism of DCC-Mediated Amide Coupling.

Experimental Protocol: DCC/DMAP Coupling

This protocol is a general procedure for DCC-mediated amide bond formation.[2]

  • Reactant Preparation: Dissolve 5-hydroxypentanoic acid (1.0 eq), cyclohexylamine (1.0 eq), and DMAP (0.3 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM), at room temperature.

  • Addition of Coupling Agent: Add a solution of DCC (1.0 eq) in DCM dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The formation of a white precipitate (DCU) is typically observed.

  • Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

DCC_Coupling_Workflow Start Start Dissolve_Reactants Dissolve 5-Hydroxypentanoic Acid, Cyclohexylamine, and DMAP in DCM Start->Dissolve_Reactants Add_DCC Add DCC Solution Dissolve_Reactants->Add_DCC Stir_Reaction Stir at Room Temperature (12 hours) Add_DCC->Stir_Reaction Filter_DCU Filter to Remove DCU Stir_Reaction->Filter_DCU Workup Aqueous Workup Filter_DCU->Workup Purification Column Chromatography Workup->Purification Product N-Cyclohexyl-5-hydroxypentanamide Purification->Product

Caption: Workflow for DCC-Mediated Amide Coupling.

Method 3: Direct Aminolysis of Methyl 5-hydroxypentanoate

A third approach involves the direct reaction of an ester, methyl 5-hydroxypentanoate, with cyclohexylamine. This method avoids the use of potentially harsh coupling agents and can be performed under relatively simple conditions.

Mechanistic Rationale

Similar to lactone aminolysis, this reaction proceeds through a nucleophilic acyl substitution mechanism. Cyclohexylamine acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. A tetrahedral intermediate is formed, which then collapses to expel the methoxide leaving group, forming the desired amide. This reaction is often slower than the coupling agent-mediated approach and may require elevated temperatures to proceed at a reasonable rate.

Ester_Aminolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Methoxide Ester Methyl 5-hydroxypentanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + Cyclohexylamine Amine Cyclohexylamine Product N-Cyclohexyl-5-hydroxypentanamide Tetrahedral_Intermediate->Product - Methoxide Methanol Methanol

Caption: Mechanism of Ester Aminolysis.

Experimental Protocol: Thermal Aminolysis
  • Reactant Combination: In a sealed reaction vessel, combine methyl 5-hydroxypentanoate (1.0 eq) and cyclohexylamine (2.0-3.0 eq). The reaction can be performed neat or in a high-boiling point, inert solvent.

  • Heating: Heat the reaction mixture to a temperature of 100-150°C for several hours to overnight. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the excess cyclohexylamine and any solvent are removed under reduced pressure. The residue is then dissolved in an organic solvent and subjected to an aqueous workup similar to the other methods to remove any remaining impurities. Final purification is achieved by column chromatography.

Ester_Aminolysis_Workflow Start Start Combine_Reactants Combine Methyl 5-hydroxypentanoate and Cyclohexylamine Start->Combine_Reactants Heat_Reaction Heat to 100-150°C Combine_Reactants->Heat_Reaction Remove_Volatiles Remove Excess Amine and Solvent Heat_Reaction->Remove_Volatiles Workup Aqueous Workup Remove_Volatiles->Workup Purification Column Chromatography Workup->Purification Product N-Cyclohexyl-5-hydroxypentanamide Purification->Product

Caption: Workflow for Thermal Ester Aminolysis.

Performance Comparison

The following table summarizes the key performance indicators for each synthetic method. It is important to note that the yields and reaction times are representative values based on analogous reactions and may require optimization for the specific synthesis of N-Cyclohexyl-5-hydroxypentanamide.

FeatureMethod 1: Lactone AminolysisMethod 2: DCC CouplingMethod 3: Ester Aminolysis
Starting Materials δ-Valerolactone, Cyclohexylamine5-Hydroxypentanoic Acid, Cyclohexylamine, DCC, DMAPMethyl 5-hydroxypentanoate, Cyclohexylamine
Reaction Conditions High Temperature (Microwave or Conventional Heating)Room TemperatureHigh Temperature
Reaction Time 0.5 - 2 hours (Microwave)12 hoursSeveral hours to overnight
Typical Yield Good to ExcellentGood to ExcellentModerate to Good
Byproducts Minimal (excess amine)N,N'-Dicyclohexylurea (DCU)Methanol, excess amine
Purification StraightforwardRequires filtration of DCUStraightforward
Atom Economy HighModerateHigh
Green Chemistry Aspect Solvent-free potential[1]Stoichiometric waste from coupling agentCan be run neat, but requires heating
Scalability Potentially high, especially with flow chemistryCan be challenging due to DCU removalGood

Conclusion and Recommendations

The choice of synthetic route for N-Cyclohexyl-5-hydroxypentanamide will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, available equipment, and cost considerations.

  • Method 1 (Lactone Aminolysis): This is arguably the most elegant and atom-economical approach. The microwave-assisted, solvent-free variation is particularly attractive from a green chemistry perspective, offering rapid reaction times and simplified workup.[1] This method is highly recommended for both lab-scale and potentially scalable synthesis.

  • Method 2 (DCC Coupling): This classic method provides a reliable route under mild conditions, which can be advantageous for sensitive substrates. However, the generation of a stoichiometric amount of DCU byproduct can complicate purification, especially on a larger scale. The cost of the coupling agent is also a factor to consider.

  • Method 3 (Ester Aminolysis): This method offers a good balance of simplicity and efficiency. While it requires elevated temperatures, it avoids the use of coupling agents and their associated byproducts. This route is a solid alternative, particularly if methyl 5-hydroxypentanoate is a readily available starting material.

For initial lab-scale synthesis and methods development, the direct ring-opening aminolysis of δ-valerolactone (Method 1) is recommended as the primary choice due to its efficiency, simplicity, and favorable green chemistry profile. Further optimization of reaction conditions for each method is encouraged to achieve the best possible outcomes for the synthesis of N-Cyclohexyl-5-hydroxypentanamide.

References

  • Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(20), 12029–12122. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(28), 6776-6790. [Link]

  • Cravotto, G., Carnaroglio, D., Boffa, L., & Orio, L. (2008). Microwave-Assisted Aminolysis of Lactones Under Solvent- and Catalyst- Free Conditions. Letters in Organic Chemistry, 5(3), 219-222. [Link]

  • ResearchGate. (n.d.). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild method for ring-opening aminolysis of lactones. Retrieved from [Link]

  • MDPI. (2022). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. Sustainable Chemistry, 3(3), 325-336. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization of δ‐valerolactone and preparation of a thermostable derivative from its polyester. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing methyl 5-hydroxypentanoate.
  • Royal Society of Chemistry. (2018). β-Methyl-δ-valerolactone-containing thermoplastic poly(ester-amide)s: synthesis, mechanical properties, and degradation behavior. Polymer Chemistry, 9(4), 483-491. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. Green Chemistry, 22(13), 4149-4159. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Retrieved from [Link]

  • ACS Publications. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. ACS Sustainable Chemistry & Engineering, 4(8), 4396-4402. [Link]

Sources

Safety & Regulatory Compliance

Handling

Essential Personal Protective Equipment (PPE) for Handling N-Cyclohexyl-5-hydroxypentanamide: A Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or poorly characterized chemical entities, suc...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or poorly characterized chemical entities, such as N-Cyclohexyl-5-hydroxypentanamide, demands a cautious and methodical approach to personal protection. In the absence of a comprehensive toxicological profile for this compound, we must operate under the precautionary principle, treating it as potentially hazardous until proven otherwise. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

Hazard Analysis and Risk Assessment: The Foundation of Laboratory Safety

Due to the limited availability of specific safety data for N-Cyclohexyl-5-hydroxypentanamide, a thorough risk assessment is the critical first step before any handling. By examining the chemical structure—an amide with a cyclohexyl group and a hydroxylated pentanamide chain—we can anticipate potential hazards based on analogous compounds. Amides can act as skin, eye, and respiratory irritants. Therefore, it is prudent to handle N-Cyclohexyl-5-hydroxypentanamide as a hazardous substance.[1]

A dynamic risk assessment should be conducted before each procedure involving this compound, considering the quantity, concentration, and the nature of the operation (e.g., weighing, dissolution, heating).

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work with N-Cyclohexyl-5-hydroxypentanamide to minimize exposure through inhalation, dermal contact, and eye contact.

Eye and Face Protection
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Chemical Splash Goggles: For procedures involving liquids or the potential for splashing, chemical splash goggles that provide a complete seal around the eyes are required.

  • Face Shield: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with safety goggles to protect the entire face.[2]

Hand Protection
  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling N-Cyclohexyl-5-hydroxypentanamide.[1] It is crucial to check the glove manufacturer's compatibility chart for the specific solvent being used, if any. Gloves should be inspected for any signs of degradation or perforation before each use.[3] Contaminated gloves can be more dangerous than no gloves at all due to the accumulation of chemicals.[4]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is essential to protect against incidental contact and small splashes.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.[5]

Respiratory Protection
  • Work in a Ventilated Area: All handling of solid or solutions of N-Cyclohexyl-5-hydroxypentanamide should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.[6]

  • Respirator: If there is a potential for generating significant dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8][9][10]

Donning Procedure
  • Hand Hygiene: Start with clean hands by washing with soap and water for at least 20 seconds.[8]

  • Lab Coat/Gown: Put on a properly fitting lab coat or gown and fasten it completely.

  • Mask/Respirator (if required): Secure the mask or respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last, ensuring they overlap the cuffs of the lab coat.[8]

Doffing Procedure

The principle is to remove the most contaminated items first.

  • Gloves: Remove gloves using the glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the appropriate waste container.[7]

  • Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior. Place it in a designated receptacle for laundry or disposal.

  • Hand Hygiene: Wash hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection from the back by lifting the headband.

  • Mask/Respirator (if used): Remove the mask or respirator without touching the front.

  • Final Hand Hygiene: Wash hands again with soap and water.

Decontamination and Disposal Plan

Proper disposal of contaminated materials is essential to protect personnel and the environment.

PPE Disposal
  • Gloves and other disposable PPE: All disposable PPE that has come into contact with N-Cyclohexyl-5-hydroxypentanamide should be considered chemical waste and disposed of in a designated, labeled hazardous waste container.[11]

Chemical Waste Disposal
  • Solid and Liquid Waste: All solid and liquid waste containing N-Cyclohexyl-5-hydroxypentanamide must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[12]

  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

Spill Cleanup
  • In the event of a spill, the area should be evacuated and secured.

  • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.

  • The spilled material and all cleanup materials (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.

Visual Guides

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling N-Cyclohexyl-5-hydroxypentanamide Assess_Procedure Assess Procedure: - Weighing - Dissolution - Reaction Start->Assess_Procedure Assess_Quantity Assess Quantity: - Small (<1g) - Medium (1-10g) - Large (>10g) Assess_Procedure->Assess_Quantity Goggles Upgrade to: Chemical Goggles Assess_Procedure->Goggles Liquid Handling Assess_Aerosol Potential for Aerosol/Dust? Assess_Quantity->Assess_Aerosol Face_Shield Add: Face Shield Assess_Quantity->Face_Shield Large Quantity Base_PPE Baseline PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Assess_Aerosol->Base_PPE Respirator Work in Fume Hood Consider Respirator Assess_Aerosol->Respirator Yes

Caption: PPE Selection Workflow based on procedural risk assessment.

Summary of Recommended PPE

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (Solid) Safety GlassesNitrile GlovesLab CoatWork in a fume hood or ventilated enclosure
Dissolution (Small Scale) Chemical GogglesNitrile GlovesLab CoatFume Hood
Reaction Monitoring Chemical GogglesNitrile GlovesLab CoatFume Hood
Large Scale Handling (>10g) Chemical Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chemical ApronFume Hood; assess need for respirator

By adhering to these guidelines, researchers can confidently handle N-Cyclohexyl-5-hydroxypentanamide while prioritizing their safety and minimizing environmental impact. This proactive approach to laboratory safety fosters a culture of responsibility and ensures that our pursuit of scientific advancement is conducted with the utmost care.

References

  • Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. YouTube. [Link]

  • The George Washington University Office of Research Safety. PPE: Donning & Doffing. [Link]

  • University of Ottawa. Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. [Link]

  • Centers for Disease Control and Prevention. Fundamentals of Donning and Doffing PPE in Clinical Laboratories. [Link]

  • SEALAB. JOB AID DONNING & DOFFING of PPE in LABORATORY. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Physicians for Human Rights. Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. [Link]

  • Worcester Polytechnic Institute. Quick Guide to Risk Assessment for Hazardous Chemicals. [Link]

  • Health and Safety Executive. Chemicals - safe use and handling. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Ecosafe. 5 Safety Measures to Take When Handling Chemicals. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Handex Consulting & Remediation. Chemical Handling Safety Tips. [Link]

  • University of Nevada, Reno. Novel Chemicals with Unknown Hazards SOP. [Link]

  • nidirect. Chemical safety in the home. [Link]

  • University of California, Berkeley. Guidance Document. [Link]

  • University of Glasgow. COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY. [Link]

  • SIA Toolbox. chemical risk assessment, hazard control and emergency management. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

Sources

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